2-Bromopyridin-4-amine hydrochloride
Description
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Properties
IUPAC Name |
2-bromopyridin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2.ClH/c6-5-3-4(7)1-2-8-5;/h1-3H,(H2,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUZKHXTJBHXSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Bromopyridin-4-amine hydrochloride chemical properties and structure
An In-depth Technical Guide to 2-Bromopyridin-4-amine Hydrochloride
Abstract
This compound is a heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a pyridine ring substituted with both a reactive bromine atom and an amine group, makes it a versatile synthetic building block. The hydrochloride salt form often enhances stability and solubility, facilitating its use in various reaction conditions. This guide provides a comprehensive overview of its chemical properties, molecular structure, spectroscopic profile, synthesis, reactivity, and applications, with a focus on its practical utility for researchers and drug development professionals.
Physicochemical Properties
This compound is the salt of the parent compound, 2-amino-4-bromopyridine. Many of the reported physical properties pertain to the free base, which is a crucial intermediate and often the subject of characterization.[1][2] The hydrochloride salt is typically used to improve handling and solubility.[3]
| Property | Value | Reference |
| IUPAC Name | 2-bromopyridin-4-amine;hydrochloride | [4] |
| CAS Number | 1706431-09-5 | [4] |
| Molecular Formula | C₅H₆BrClN₂ | [4] |
| Molecular Weight | 209.47 g/mol | [5] |
| Appearance | Off-white to light yellow solid | [1][2] |
| Melting Point | 142-146 °C (for free base) | [1] |
Molecular Structure and Spectroscopic Analysis
The structure of 2-Bromopyridin-4-amine consists of a pyridine ring where the bromine atom is at position 2 and the amino group is at position 4. This specific arrangement is key to its reactivity. The nitrogen atom in the pyridine ring and the exocyclic amino group are both basic, but the ring nitrogen is more susceptible to protonation, leading to the formation of the hydrochloride salt.
Chemical Structure Diagram
Caption: 2D structure of this compound.
Spectroscopic Profile
Spectroscopic analysis is fundamental for the verification and characterization of 2-Bromopyridin-4-amine.
-
-
¹H NMR : Protons on the pyridine ring would appear in the aromatic region. The two protons of the amino group would likely appear as a broad singlet. Specifically, predicted shifts are ~7.85 ppm (doublet, H-6), ~6.80 ppm (doublet, H-5), ~6.75 ppm (singlet, H-3), and a broad singlet for the -NH₂ protons around 6.20 ppm.[6]
-
¹³C NMR : The carbon atoms of the pyridine ring would have distinct chemical shifts, with the carbon attached to the electronegative nitrogen (C-2) and the amino group (C-4) being significantly affected. Predicted shifts are approximately 160.5 (C-2), 150.0 (C-6), 122.0 (C-3), 118.0 (C-5), and 108.0 (C-4) ppm.[6]
-
-
Infrared (IR) Spectroscopy : The IR spectrum would show characteristic absorption bands. Key expected frequencies include N-H stretching vibrations for the amine group (typically in the 3300-3500 cm⁻¹ range), C=N and C=C stretching vibrations for the pyridine ring (1500-1600 cm⁻¹), and C-Br stretching vibrations at lower frequencies.[6]
-
Mass Spectrometry (MS) : The mass spectrum provides crucial information about the molecular weight and elemental composition. A key feature for 2-Bromopyridin-4-amine is the distinctive isotopic pattern caused by the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[6] This results in two molecular ion peaks ([M]+ and [M+2]+) of almost equal intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule.[6][7]
Synthesis and Reactivity
Synthetic Pathway
A widely adopted and scalable method for synthesizing 2-amino-4-bromopyridine starts from 4-bromopyridine hydrochloride.[1][8] This multi-step process is valued for its use of accessible raw materials and high overall yield.[8][9] The synthesis involves an initial esterification, followed by amination, and concludes with a Hofmann degradation.[9][10][11]
Caption: Three-step synthesis of 2-amino-4-bromopyridine.
Experimental Protocol: Synthesis from 4-Bromopyridine Hydrochloride
This protocol is a synthesized representation of methods described in the literature.[1][9][11]
Step 1: Esterification
-
In a suitable reactor, a solution of 4-bromopyridine hydrochloride in dichloromethane is prepared.[11] This is often done by dissolving the salt in water, neutralizing with a base like sodium bicarbonate to a pH of 8, and extracting the free base into dichloromethane.[9][11]
-
Ferrous sulfate and a 50 wt% sulfuric acid solution are added to the reactor.[1]
-
The mixture is cooled to a temperature between -10°C and 0°C with stirring.[9][11]
-
A pre-prepared reagent of hydrogen peroxide in an organic solvent is added dropwise, maintaining the low temperature.[1][11]
-
After the addition is complete, the reaction is stirred for at least one hour. The reaction progress is monitored by Thin Layer Chromatography (TLC).[11]
-
Upon completion, the organic phase is washed with water until the aqueous phase is colorless and then concentrated to yield crude ethyl 4-bromo-2-pyridinecarboxylate.[11]
Step 2: Amination
-
The crude ester from the previous step is added in batches to a concentrated ammonia solution.[11]
-
The mixture is stirred, typically overnight, to allow for the conversion of the ester to the corresponding amide.[11]
-
The resulting solid, 4-bromo-2-pyridinecarboxamide, is isolated by centrifugation or filtration.[11]
Step 3: Hofmann Degradation
-
In a separate reactor, a solution of sodium hydroxide in water is prepared and cooled to 0°C.[1]
-
Bromine is added dropwise to the cold sodium hydroxide solution.[1]
-
The 4-bromo-2-pyridinecarboxamide obtained in Step 2 is added in portions to this mixture.[1][11]
-
The reaction mixture is then heated, often to around 80°C, for one hour to complete the degradation.[1][8]
-
After cooling to room temperature, the crude 2-amino-4-bromopyridine is collected by centrifugation.[1]
-
The final product can be purified by crystallization from a suitable solvent like toluene.[1][11]
Reactivity
The utility of this compound stems from the reactivity of its functional groups.
-
Nucleophilic Aromatic Substitution (SNAr) : The pyridine ring is electron-deficient, and this effect is enhanced by the ring nitrogen. Positions 2, 4, and 6 are particularly activated for attack by nucleophiles.[12] The bromine atom at the activated C-2 position is a good leaving group, allowing for its displacement by a variety of nucleophiles. This is a primary reason for its use as a synthetic intermediate.
-
Cross-Coupling Reactions : The C-Br bond can readily participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings.[3] This enables the formation of new carbon-carbon bonds, allowing for the construction of complex molecular scaffolds essential for many modern pharmaceuticals.[3]
-
Amine Group Reactivity : The amino group at the C-4 position can be acylated, alkylated, or used as a directing group in further electrophilic substitution reactions, adding to the compound's synthetic versatility.
Applications in Research and Drug Development
This compound is a pivotal building block in medicinal and agricultural chemistry.[1][2]
-
Pharmaceutical Development : It serves as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[13] Its structure is incorporated into molecules designed to target a range of diseases, including neurological disorders and various cancers.[2][13] The ability to functionalize both the bromine and amine positions allows for the creation of diverse libraries of compounds for drug discovery screening.[11]
-
Agrochemicals : Beyond pharmaceuticals, this compound is a precursor for developing new agrochemicals, such as herbicides and fungicides.[2][13] Its inclusion in these molecules can lead to more effective and targeted crop protection solutions.
Safety and Handling
Based on available safety data sheets (SDS) for the free base and related compounds, 2-Bromopyridin-4-amine and its hydrochloride salt should be handled with care.[14][15]
-
Hazards :
-
Precautions for Safe Handling :
-
Conditions for Safe Storage :
Conclusion
This compound is a high-value chemical intermediate whose utility is grounded in its distinct molecular structure. The combination of an activated pyridine ring, a reactive bromine atom, and a functional amino group provides a powerful platform for synthetic chemists. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in the design and development of novel pharmaceuticals and agrochemicals.
References
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This compound | C5H6BrClN2 | CID 91758934 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
- CN105153023A - Synthetic method of 2-amino-4-bromopyridine - Google Patents. (n.d.). Google Patents.
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2-Amino-4-bromopyridine | C5H5BrN2 | CID 693282 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
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Understanding the Synthesis and Applications of 2-Amino-4-bromopyridine. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved January 21, 2026, from [Link]
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Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? (2015-03-12). ResearchGate. Retrieved January 21, 2026, from [Link]
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4-Amino-2-bromopyridine | C5H5BrN2 | CID 346455 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
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The Role of 4-Bromopyridine Hydrochloride in Modern Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved January 21, 2026, from [Link]
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Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium | Crystal Growth & Design. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]
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2-Amino-4-bromo-pyridine hydrochloride - Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved January 21, 2026, from [Link]
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Physicochemical properties of 2-Bromopyridin-4-amine hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromopyridin-4-amine Hydrochloride
Introduction
2-Bromopyridin-4-amine and its hydrochloride salt are pivotal heterocyclic building blocks in the realms of pharmaceutical and agrochemical research and development.[1] The strategic placement of a reactive bromine atom and an amino group on the pyridine core allows for extensive and versatile functionalization. This dual reactivity makes it a highly valued intermediate in the synthesis of complex, biologically active molecules.[1] This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering an in-depth exploration of the core physicochemical properties, reactivity, and handling of this compound. The narrative synthesizes technical data with practical, field-proven insights to facilitate its effective use in a laboratory and industrial context.
Chemical Identity and Structure
This compound is the salt form of the parent compound, 2-Bromopyridin-4-amine. The protonation of the pyridine ring nitrogen by hydrochloric acid enhances the compound's solubility in aqueous media and modifies its reactivity profile. It is crucial to distinguish between the free base and the hydrochloride salt, as their physical properties can differ significantly.
graph "Chemical_Structure" {
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node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];
// Define nodes for atoms
N1 [label="N", pos="0,1.2!"];
C2 [label="C", pos="-1.04,0.6!"];
C3 [label="C", pos="-1.04,-0.6!"];
C4 [label="C", pos="0,-1.2!"];
C5 [label="C", pos="1.04,-0.6!"];
C6 [label="C", pos="1.04,0.6!"];
Br [label="Br", pos="-2.2,1.2!"];
N_amino [label="NH2", pos="0,-2.4!"];
HCl_group [label="• HCl", pos="2.5,0!"];
// Define edges for bonds
N1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- N1;
C2 -- Br;
C4 -- N_amino;
// Add double bonds
edge [style=bold];
C3 -- C4 [len=1.5];
C5 -- C6 [len=1.5];
N1 -- C6 [len=1.5];
}
Caption: Industrial synthesis of 2-Amino-4-bromopyridine.
Methodology:
-
Esterification: 4-bromopyridine hydrochloride undergoes an esterification reaction using reagents like ethyl pyruvate and hydrogen peroxide with a ferrous sulfate catalyst to yield crude ethyl 4-bromopyridine-2-carboxylate.[2][3]
-
Amination: The crude ester is then treated with an ammonia solution in an amination reaction to produce 4-bromo-2-pyridinecarboxamide.[2]
-
Hofmann Degradation: The resulting amide is subjected to a Hofmann degradation reaction using sodium hydroxide and bromine to yield the final product, 2-Amino-4-bromopyridine.[4][2] The product can be purified by crystallization from a suitable solvent like toluene.[2]
-
Salt Formation: To obtain the hydrochloride salt, the purified free base can be dissolved in a suitable organic solvent (e.g., isopropanol) and treated with a solution of hydrogen chloride in the same or another appropriate solvent. The resulting precipitate is then collected by filtration and dried.
Safety and Handling
Hazard Identification:
-
-
Irritation: Causes serious eye irritation and may cause skin and respiratory irritation.[5]
Precautionary Measures:
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]
-
Storage: Store locked up in a cool, dry, and well-ventilated place. Keep the container tightly closed.[7]
Applications in Research and Development
This compound is a valuable intermediate for the synthesis of a wide range of target molecules in several key industries:
-
Pharmaceuticals: It serves as a starting material for the synthesis of active pharmaceutical ingredients (APIs), including anti-cancer and anti-inflammatory agents.
-
Agrochemicals: It is used in the development of new pesticides and herbicides.
-
Material Science: The compound can be incorporated into polymers and other materials to enhance their properties.
References
-
Pharmaffiliates. (n.d.). CAS No : 7598-35-8 | Product Name : 2-Bromopyridin-4-amine. Retrieved from [Link]
- Google Patents. (2015). CN105153023A - Synthetic method of 2-amino-4-bromopyridine.
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American Elements. (n.d.). 2-Amino-4-Bromopyridine. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 2-BROMOPYRIDIN-4-AMINE | CAS 7598-35-8. Retrieved from [Link]
- Google Patents. (2019). CN106632077B - A kind of preparation method of 2-amino-4-bromopyrimidine.
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Bromopyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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Reddit. (2024). Help with 4-Bromopyridine HCl. Retrieved from [Link]
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2-Bromopyridin-4-amine hydrochloride CAS number and molecular formula
An In-Depth Technical Guide to 2-Bromopyridin-4-amine Hydrochloride for Advanced Synthesis
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. The document details its chemical identity, physicochemical properties, robust synthesis protocols, and key applications. By explaining the causality behind experimental choices and grounding all information in authoritative sources, this guide serves as a practical resource for leveraging this versatile intermediate in the synthesis of complex, biologically active molecules and advanced materials.
Chemical Identification and Physicochemical Properties
2-Bromopyridin-4-amine and its hydrochloride salt are fundamental reagents in synthetic chemistry. The presence of a reactive bromine atom and a nucleophilic amino group on the pyridine scaffold allows for sequential, regioselective functionalization, making it an invaluable intermediate.[1] The hydrochloride salt is often preferred in laboratory settings for its improved stability and handling characteristics compared to the free base.
While the free base, 2-Bromopyridin-4-amine, is widely referenced, it is crucial to distinguish it from its hydrochloride salt for accurate stoichiometric calculations and reaction setup.
-
2-Bromopyridin-4-amine (Free Base)
-
This compound (Salt)
The key physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [7][10] |
| Synonyms | 4-Amino-2-bromopyridine HCl | [4][6] |
| Appearance (Free Base) | Off-white to light yellow/beige solid | [1][8] |
| Melting Point (Free Base) | 142-146 °C | [1][8] |
| Purity | Typically ≥97-99% (HPLC) | [1][5] |
| Storage Conditions | 2-8°C, keep in dark place, under inert atmosphere | [3][4][5][6][11][12] |
| Solubility (Free Base) | Slightly soluble in water | [4] |
Synthesis Pathway: From 4-Bromopyridine Hydrochloride
A prevalent and scalable method for synthesizing 2-Amino-4-bromopyridine involves a three-step process starting from 4-bromopyridine hydrochloride.[1][13][14] This route is favored for its cost-effective starting materials and high overall yield.[1][14] The conversion to the target hydrochloride salt is a straightforward final step.
The causality for each step is critical: the initial esterification activates the 2-position of the pyridine ring for subsequent amination. The final Hofmann degradation is a classic and efficient method for converting an amide to a primary amine with the loss of one carbon atom.
Caption: Scalable three-step synthesis of 2-Amino-4-bromopyridine and its conversion to the hydrochloride salt.
Step-by-Step Experimental Protocol
Step 1: Esterification of 4-Bromopyridine Hydrochloride
-
In a 20 L three-necked flask, add ethyl acetate and cool the vessel to 0°C.
-
Slowly add hydrogen peroxide while maintaining the temperature below 0°C.[1][15]
-
In a separate, larger reactor (200 L), charge dichloromethane and a solution of 4-bromopyridine hydrochloride (5 kg).[15][16]
-
Add ferrous sulfate and a 50 wt% sulfuric acid solution to the main reactor. Cool the mixture to -10°C.
-
The reaction is monitored by TLC for completion. Upon completion, the organic phase is separated and concentrated to yield crude 4-bromo-2-pyridinecarboxylic acid ethyl ester, which can often be used directly in the next step.[15]
Step 2: Amination
-
Add the crude ester from Step 1 in batches to approximately 35 L of concentrated ammonia solution in a suitable reactor.[15][16]
-
Stir the mixture overnight at ambient temperature (20-30°C).[14][15]
-
The resulting solid precipitate is collected by centrifugation, washed with ethyl acetate, and dried to yield 4-bromo-2-pyridinecarboxamide.[15]
Step 3: Hofmann Degradation
-
In a 50 L reactor, prepare a solution of sodium hydroxide in water and cool it to 0°C.
-
Add liquid bromine dropwise, ensuring the temperature does not rise significantly. After the addition is complete, cool the mixture further to -10°C.[1][15]
-
Add the 4-bromo-2-pyridinecarboxamide from Step 2 in portions.
-
Once the addition is complete, heat the mixture to 80°C for one hour to drive the reaction to completion, monitoring by TLC.[1][14][15]
-
Cool the mixture to room temperature and collect the crude product by centrifugation.
-
Purify the crude product by recrystallization from toluene to obtain pure 2-Amino-4-bromopyridine.[1][15]
Step 4: Hydrochloride Salt Formation
-
Dissolve the purified 2-Amino-4-bromopyridine free base in a suitable solvent such as isopropanol or diethyl ether.
-
Slowly add a solution of hydrogen chloride (e.g., 2M in diethyl ether) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound.
Applications in Drug Discovery and Material Science
This compound is a versatile synthetic intermediate primarily because its two functional groups—the bromine atom and the amino group—exhibit orthogonal reactivity.[17] The amino group readily undergoes acylation, alkylation, or can be used as a directing group. The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This dual reactivity allows for the systematic construction of complex molecular libraries.
It serves as a key building block in the synthesis of a wide range of biologically active molecules, including treatments for neurological disorders, cancer, and inflammation, as well as in the development of novel agrochemicals like herbicides and pesticides.[2][11][18]
Caption: Versatility of 2-Bromopyridin-4-amine as a synthetic hub for diverse chemical transformations.
Safety, Handling, and Storage
As a responsible Senior Application Scientist, adherence to strict safety protocols is non-negotiable. 2-Bromopyridin-4-amine and its salts are classified as hazardous chemicals.
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (nitrile rubber), lab coat, and safety glasses with side-shields or goggles.
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[19]
-
-
Handling and Storage:
-
Handling: Avoid contact with skin, eyes, and clothing.[12] Avoid formation of dust.[12][19] Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[19]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[19] Store locked up.[19] The compound may be air or moisture sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[12][20]
-
-
First Aid Measures:
-
If Inhaled: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12][19]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician if irritation persists.[12][19]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[12][19]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[19]
-
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for innovation in the molecular sciences. Its well-defined synthesis, orthogonal reactivity, and proven utility make it a cornerstone intermediate for developing next-generation pharmaceuticals, agrochemicals, and functional materials. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for any researcher aiming to exploit its full synthetic potential safely and effectively.
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- 10. This compound | C5H6BrClN2 | CID 91758934 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. fishersci.com [fishersci.com]
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- 17. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
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Spectroscopic Profile of 2-Amino-4-bromopyridine: A Technical Guide for Researchers
Introduction
2-Amino-4-bromopyridine (CAS No: 84249-14-9) is a pivotal heterocyclic building block in the fields of medicinal chemistry and organic synthesis.[1] Its unique substitution pattern, featuring an amino group and a bromine atom on the pyridine ring, makes it a versatile intermediate for the synthesis of a wide array of biologically active molecules, including those targeting neurological disorders.[2] The precise structural elucidation and purity assessment of this compound are paramount for its effective application in drug discovery and development pipelines.
This technical guide provides an in-depth analysis of the key spectroscopic data for 2-Amino-4-bromopyridine, focusing on Proton Nuclear Magnetic Resonance (¹H NMR), Liquid Chromatography-Mass Spectrometry (LC/MS), and Infrared (IR) Spectroscopy. The following sections detail the experimental methodologies, present the spectral data, and offer expert interpretation to provide a comprehensive characterization of this important chemical entity.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is an essential technique for the structural confirmation of 2-Amino-4-bromopyridine by providing detailed information about the chemical environment of its hydrogen atoms.
Predicted ¹H NMR Data
While experimental NMR data for 2-Amino-4-bromopyridine is not widely available in the public domain, computational predictions serve as a valuable reference for experimental verification.[1] The predicted chemical shifts in DMSO-d₆ are summarized below.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.85 | Doublet (d) | H-6 |
| ~6.80 | Doublet (d) | H-5 |
| ~6.75 | Singlet (s) | H-3 |
| ~6.20 | Broad Singlet (br s) | -NH₂ |
| Table 1: Predicted ¹H NMR data for 2-Amino-4-bromopyridine in DMSO-d₆ at 400 MHz.[1] |
Interpretation of ¹H NMR Spectrum
The structure of 2-Amino-4-bromopyridine contains three distinct aromatic protons (H-3, H-5, and H-6) and two protons from the amino group (-NH₂).
-
H-6 Proton: This proton is adjacent to the ring nitrogen, which is an electron-withdrawing atom. Consequently, it is expected to be the most deshielded of the aromatic protons and appear at the highest chemical shift (downfield), predicted around 7.85 ppm.[1] It should appear as a doublet due to coupling with the H-5 proton.
-
H-5 Proton: This proton is coupled to the H-6 proton and is expected to resonate as a doublet around 6.80 ppm.[1]
-
H-3 Proton: This proton is adjacent to the amino group and is predicted to appear as a singlet around 6.75 ppm, as it lacks adjacent proton coupling partners.[1]
-
Amino Protons (-NH₂): The protons of the primary amine are expected to appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The predicted chemical shift is approximately 6.20 ppm.[1]
Experimental Protocol: ¹H NMR
The following protocol outlines a standardized procedure for acquiring a high-resolution ¹H NMR spectrum.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the 2-Amino-4-bromopyridine sample.[1]
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Filter the solution through a pipette plugged with glass wool directly into a 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing to 0 ppm.[1]
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for sharp and symmetrical peaks.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters, such as a spectral width of -2 to 12 ppm, 16 to 32 scans, and a relaxation delay of 1-2 seconds.[1]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase-correct the resulting spectrum.
-
Calibrate the chemical shift axis using the TMS signal at 0 ppm.
-
Integrate the peaks to determine the relative ratios of the protons.
-
Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR analysis of 2-Amino-4-bromopyridine.
Liquid Chromatography-Mass Spectrometry (LC/MS)
LC/MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is an invaluable tool for confirming the molecular weight and purity of 2-Amino-4-bromopyridine.
LC/MS Data
Experimental LC/MS analysis of 2-Amino-4-bromopyridine provides the following key data points.
| Parameter | Value |
| Retention Time | 0.69 min |
| Mass-to-Charge Ratio (m/z) | 173, 175 [M+H]⁺ |
| Table 2: Experimental LC/MS data for 2-Amino-4-bromopyridine.[3] |
Interpretation of LC/MS Data
The mass spectrum of 2-Amino-4-bromopyridine is highly characteristic due to the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[1]
-
Molecular Ion Peak: The protonated molecule [M+H]⁺ is observed as a pair of peaks at m/z 173 and 175.[3]
-
The peak at m/z 173 corresponds to the molecule containing the ⁷⁹Br isotope ([C₅H₅⁷⁹BrN₂ + H]⁺).
-
The peak at m/z 175 corresponds to the molecule containing the ⁸¹Br isotope ([C₅H₅⁸¹BrN₂ + H]⁺).
-
-
Isotopic Pattern: The observation of these two peaks with an approximate 1:1 intensity ratio is a definitive signature for the presence of a single bromine atom in the molecule.[1]
-
Retention Time: The retention time of 0.69 minutes under the specified chromatographic conditions provides a reference point for method development and purity analysis.[3]
Experimental Protocol: LC/MS
The following is a general protocol for the LC/MS analysis of 2-Amino-4-bromopyridine.
-
Sample Preparation:
-
Prepare a stock solution of 2-Amino-4-bromopyridine at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
From the stock solution, prepare a dilute sample for injection (e.g., 1-10 µg/mL) using the mobile phase as the diluent.
-
-
LC System Setup:
-
Equilibrate the HPLC system with the initial mobile phase conditions (e.g., a mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Use a suitable reversed-phase column (e.g., C18).
-
-
MS System Setup:
-
Set the mass spectrometer to operate in positive electrospray ionization (ESI) mode.
-
Configure the instrument to scan a mass range that includes the expected m/z values (e.g., m/z 50-300).
-
-
Data Acquisition:
-
Inject the prepared sample onto the LC system.
-
Begin data acquisition on the mass spectrometer simultaneously with the injection.
-
Run the chromatographic gradient to elute the compound.
-
-
Data Analysis:
-
Extract the mass spectrum corresponding to the chromatographic peak of the analyte.
-
Identify the [M+H]⁺ ion cluster and confirm the characteristic 1:1 isotopic pattern for bromine.
-
Workflow for LC/MS Analysis
Caption: Workflow for LC/MS analysis of 2-Amino-4-bromopyridine.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Expected IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Aromatic Stretch | Pyridine Ring |
| 1650 - 1600 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C and C=N Ring Stretching | Pyridine Ring |
| 1330 - 1260 | C-N Stretch | Aryl Amine |
| 1100 - 1000 | C-Br Stretch | Bromoaromatic |
| Table 3: Expected characteristic IR absorption bands for 2-Amino-4-bromopyridine.[1] |
Interpretation of IR Spectrum
-
N-H Vibrations: The presence of the primary amino group (-NH₂) should give rise to two distinct stretching bands in the 3450-3300 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations. A scissoring (bending) vibration is also expected around 1650-1600 cm⁻¹.[1]
-
Pyridine Ring Vibrations: The aromatic pyridine ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C and C=N ring stretching vibrations in the 1600-1450 cm⁻¹ region.
-
C-Br Vibration: The carbon-bromine bond is expected to produce a stretching absorption in the fingerprint region, typically between 1100 and 1000 cm⁻¹.[1]
Experimental Protocol: FT-IR (KBr Pellet Method)
The KBr pellet method is a common technique for analyzing solid samples in IR spectroscopy.
-
Sample Preparation:
-
Place approximately 1-2 mg of the 2-Amino-4-bromopyridine sample and 100-200 mg of dry, IR-grade Potassium Bromide (KBr) into an agate mortar.[1]
-
Thoroughly grind the mixture with a pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powdered mixture into a pellet die.
-
Assemble the die and place it in a hydraulic press. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment or a blank KBr pellet.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.[1]
-
-
Data Processing:
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify and label the wavenumbers of significant absorption peaks for analysis.
-
Workflow for FT-IR Analysis (KBr Pellet)
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Conclusion
The spectroscopic data and protocols presented in this guide provide a fundamental resource for the comprehensive characterization of 2-Amino-4-bromopyridine. The combination of ¹H NMR, LC/MS, and IR spectroscopy offers a self-validating system for confirming the chemical structure and assessing the purity of this compound. Adherence to the detailed experimental methodologies will enable researchers in drug development and organic synthesis to generate high-quality, reproducible data, ensuring the integrity of their scientific endeavors.
References
-
2-Amino-4-bromopyridine. Chem-Impex. Available at: [Link]
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A Technical Guide to the Solubility and Stability of 2-Bromopyridin-4-amine Hydrochloride for Pharmaceutical Development
Introduction: Navigating the Pre-formulation Landscape of a Key Pharmaceutical Intermediate
2-Bromopyridin-4-amine stands as a critical building block in the synthesis of a multitude of biologically active molecules, finding its utility in both pharmaceutical and agrochemical research and development.[1] The hydrochloride salt of this amine is often preferred in early-stage drug development due to its typically improved crystallinity, stability, and aqueous solubility over the free base. However, a comprehensive understanding of the physicochemical properties of 2-Bromopyridin-4-amine hydrochloride is paramount for its effective utilization.
This technical guide provides an in-depth exploration of the solubility and stability of this compound. Recognizing the limited publicly available data for this specific salt, this document serves as both a repository of known information and a practical framework for researchers to generate critical data in their own laboratories. We will delve into the theoretical underpinnings of its expected behavior, provide detailed, field-tested protocols for its characterization, and offer insights into the causality behind experimental choices, thereby empowering drug development professionals to navigate the complexities of pre-formulation with confidence.
Physicochemical Properties: A Comparative Overview
A foundational step in the characterization of any active pharmaceutical ingredient (API) or intermediate is the compilation of its fundamental physicochemical properties. The following table summarizes the available data for 2-Bromopyridin-4-amine and its hydrochloride salt. It is important to note the current scarcity of experimentally determined data for the hydrochloride form in publicly accessible literature.
| Property | 2-Bromopyridin-4-amine (Free Base) | This compound |
| Molecular Formula | C₅H₅BrN₂[2] | C₅H₆BrClN₂[3] |
| Molecular Weight | 173.01 g/mol [2] | 209.47 g/mol |
| Appearance | Off-white to light yellow solid[4] | White to tan crystalline solid (Expected)[5][6] |
| Melting Point | 142-146 °C | Data not available |
| CAS Number | 84249-14-9[2] | 1706431-09-5[7] |
Solubility Profile: From Theoretical Principles to Practical Determination
The conversion of a free amine to its hydrochloride salt is a common strategy to enhance aqueous solubility. The protonation of the basic nitrogen atom on the pyridine ring increases the polarity of the molecule, favoring interactions with polar solvents like water.
Theoretical Solubility Considerations
Based on the behavior of similar compounds like pyridine hydrochloride, we can predict the solubility of this compound:
-
High Solubility in Polar Protic Solvents: Expect high solubility in water and lower alcohols (e.g., ethanol, methanol) due to the ionic nature of the salt and the potential for hydrogen bonding.[5][8]
-
Limited Solubility in Polar Aprotic Solvents: Solvents like acetone and ethyl acetate are less likely to effectively solvate the ionic lattice, resulting in lower solubility.[8]
-
Insolubility in Nonpolar Solvents: The compound is expected to be practically insoluble in nonpolar solvents such as ethers, and aromatic hydrocarbons (e.g., toluene, hexanes).[8]
Experimental Protocol for Solubility Determination
To move from theoretical predictions to actionable data, a systematic experimental determination of solubility is required. The following protocol outlines a robust method for this purpose.
Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for the compound
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, ensuring a significant amount of undissolved solid remains.
-
Add a known volume of each selected solvent to the respective vials.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.
-
-
Analysis:
-
Accurately dilute the filtered samples with a suitable mobile phase.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
-
Calculation:
-
Calculate the solubility in mg/mL or other appropriate units based on the concentration determined by HPLC and the dilution factor.
-
Below is a diagram illustrating the workflow for determining solubility.
Caption: Workflow for Experimental Solubility Determination.
Stability Assessment: A Proactive Approach Through Forced Degradation
Understanding the chemical stability of a compound is a cornerstone of drug development, ensuring its safety and efficacy over its shelf life. Forced degradation, or stress testing, is a powerful tool to identify potential degradation pathways and to develop stability-indicating analytical methods.[9][10]
Anticipated Degradation Pathways
For this compound, several degradation pathways can be anticipated under stress conditions:
-
Hydrolysis: The amine and bromo substituents on the pyridine ring may be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the formation of corresponding hydroxy derivatives.
-
Oxidation: The amine group is susceptible to oxidation, which can lead to the formation of N-oxides or other related impurities.[9]
-
Photolysis: Exposure to UV or visible light can induce degradation, a common phenomenon for pyridine-containing compounds.[10]
Experimental Protocol for a Forced Degradation Study
The following protocol is designed in accordance with the International Council for Harmonisation (ICH) guideline Q1A(R2) and provides a framework for investigating the stability of this compound.
Objective: To identify the likely degradation products of this compound under various stress conditions and to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Water bath or oven
-
Photostability chamber
-
HPLC system
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the sample before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Control Samples: Prepare control samples (unstressed) and blank solutions (solvents without the compound) for each condition.
-
Analysis: Analyze all stressed, control, and blank samples by a suitable analytical method, typically a reverse-phase HPLC method with UV detection. The goal is to achieve 5-20% degradation of the parent compound.[11]
-
Peak Purity and Mass Balance: Evaluate the peak purity of the parent compound in the stressed samples to ensure that the chromatographic peak corresponds to a single component. Assess the mass balance to account for all the material after degradation.
The following diagram outlines the workflow for a forced degradation study.
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2-Bromopyridin-4-amine hydrochloride safety and handling precautions
An In-depth Technical Guide on the Safety and Handling of 2-Bromopyridin-4-amine Hydrochloride
Section 1: Introduction and Scope
2-Bromopyridin-4-amine, and its hydrochloride salt, are heterocyclic building blocks of significant interest in medicinal chemistry and drug development. Their utility as intermediates in the synthesis of novel pharmaceutical agents necessitates a thorough understanding of their chemical properties and associated hazards. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for the safe handling, storage, and emergency management of this compound. The protocols and insights herein are synthesized from authoritative safety data sheets and established laboratory safety principles to ensure a self-validating system of operational safety. The core philosophy of this guide is not merely to list procedures, but to explain the causality behind them, fostering a proactive safety culture grounded in scientific integrity.
Section 2: Hazard Identification and Risk Assessment
A foundational aspect of safe laboratory practice is a comprehensive understanding of the intrinsic hazards of a substance. This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements. While specific data for the hydrochloride salt is limited, the toxicological profile is expected to be closely related to the free base, 2-Amino-4-bromopyridine. The primary risks involve acute toxicity, and severe irritation to the skin and eyes.[1][2]
Table 1: GHS Hazard Classification Summary
| Hazard Class | GHS Hazard Statement | Implication for Researchers |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[2][3][4][5] | Accidental ingestion of even small quantities can lead to adverse health effects. Strict prohibition of eating, drinking, or smoking in the lab is critical.[1][6][7] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[1][2] | Direct contact can cause redness, inflammation, or dermatitis. The use of appropriate chemical-resistant gloves is mandatory. |
| Serious Eye Damage/Irritation (Category 1/2A) | H318/H319: Causes serious eye damage/irritation.[1][2][3][4] | Exposure to the eyes, even from small particles of dust, can lead to severe and potentially irreversible damage. Full-seal goggles or safety glasses with side shields are essential. |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation.[1][2] | Inhalation of the dust can irritate the respiratory tract, leading to coughing and shortness of breath. All handling of the solid must be performed in a certified chemical fume hood. |
Note: Some related bromopyridine compounds are classified as fatal in contact with skin (H310) or toxic if inhaled (H331).[7][8] Given the structural similarities, a conservative approach assuming high toxicity is warranted.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls, a fundamental principle in occupational safety, prioritizes the most effective measures for risk reduction. For this compound, this involves a combination of robust engineering controls and rigorously enforced PPE protocols.
Primary Engineering Control: The Chemical Fume Hood
The primary engineering control for this compound is a properly functioning and certified chemical fume hood. Causality: A fume hood is essential because it contains the solid particles and potential vapors at the source, preventing inhalation, which is a primary route of exposure.[1][9] It also provides a contained space to manage accidental spills. All manipulations, including weighing, transferring, and preparing solutions, must be conducted within the sash of a fume hood.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on a thorough risk assessment.
Table 2: Mandatory Personal Protective Equipment
| Protection Type | Specification | Rationale and Best Practices |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side-shields, at a minimum. Full-seal chemical goggles are strongly recommended.[1][6][9] | Protects against dust particles and splashes. The "serious eye damage" classification (H318/H319) necessitates robust protection.[1] |
| Skin Protection | Chemical-resistant gloves (Nitrile, minimum 0.11 mm thickness). A flame-resistant lab coat worn fully buttoned.[1][7][10] | Prevents skin contact and irritation (H315). Gloves must be inspected before use and removed using the proper technique to avoid contaminating the skin. Contaminated gloves must be disposed of as chemical waste.[10] |
| Respiratory Protection | A NIOSH-approved N95, P95, or P100 particulate respirator may be required for large-scale transfers or spill cleanup.[6][9] | Used as an adjunct to a fume hood, not a replacement. Necessary when engineering controls may not be sufficient to maintain exposure below acceptable limits. |
Section 4: Standard Operating Procedures for Handling
Adherence to a detailed, step-by-step protocol is crucial for minimizing risk. This procedure is a self-validating system, where each step is designed to prevent exposure and contamination.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is decontaminated. Assemble all necessary equipment (spatula, weigh paper/boat, secondary container, solvent).
-
Donning PPE: Don all required PPE as specified in Table 2 before entering the handling area.
-
Weighing the Compound:
-
Perform all weighing operations inside the fume hood.
-
Place a weigh boat on the analytical balance and tare the scale.
-
Carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula. Avoid creating dust by using slow, deliberate movements.[6]
-
Securely close the primary stock container immediately after dispensing.[7]
-
-
Transfer and Solubilization:
-
Gently tap the weigh boat to transfer the solid into the reaction vessel or beaker.
-
If any residue remains, use a small amount of the intended solvent to rinse the weigh boat, transferring the rinse into the vessel to ensure a quantitative transfer.
-
-
Post-Handling and Cleanup:
-
Dispose of the used weigh boat and any contaminated materials (e.g., paper towels) in a designated solid hazardous waste container.[1]
-
Wipe down the spatula and the work surface within the fume hood with an appropriate solvent and decontaminating solution.
-
Wash hands thoroughly with soap and water after removing gloves.[1][6]
-
Section 5: Storage and Waste Management
Safe Storage Protocol
Proper storage is critical to maintaining the chemical's integrity and preventing accidental exposure.
-
Conditions: Store in a cool, dry, and well-ventilated area.[1][6][9]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[7][11]
-
Security: The substance should be stored in a locked cabinet or an area accessible only to authorized personnel, as indicated by the "P405 Store locked up" precautionary statement.[1][6]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[9][12]
Waste Management
All waste generated from handling this compound is considered hazardous.
-
Solid Waste: Contaminated PPE (gloves, etc.), weigh boats, and paper towels must be collected in a clearly labeled, sealed hazardous waste container.
-
Chemical Waste: Unused material and solutions must be disposed of through an approved hazardous waste program, in accordance with institutional and governmental regulations.[1][13] Do not pour waste down the drain.[1][6]
Section 6: Emergency Procedures: Spills and Exposures
A clear, pre-defined emergency plan is essential. All personnel must be trained on these procedures.
Spill Response Workflow
The response to a spill depends critically on its scale. The following workflow outlines the necessary steps.
Caption: Workflow for responding to a this compound spill.
Personal Exposure Protocols
Immediate and correct first aid is vital. Always show the Safety Data Sheet to responding medical personnel.[6]
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[1][9]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[1][9] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[1][6][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][6]
Section 7: Physicochemical Data Summary
Table 3: Physicochemical Properties
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | 4-Amino-2-bromopyridine hydrochloride | [1] |
| CAS Number | 19524-06-2 (for 4-Bromopyridine HCl, an isomer) | [12] |
| Molecular Formula | C₅H₆BrClN₂ | [14] |
| Molecular Weight | 209.48 g/mol (Calculated for HCl salt) | N/A |
| Appearance | Solid (Off-White to Beige for free base) | [3] |
| Melting Point | 142-146 °C (for free base) | [3][4][6] |
Note: Data for the hydrochloride salt is sparse; properties of the free base (2-Amino-4-bromopyridine, CAS 84249-14-9) are often used as a proxy for hazard assessment.[2][11]
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Key intermediates in the synthesis of biologically active molecules
An In-Depth Technical Guide to Key Intermediates in the Synthesis of Biologically Active Molecules
Abstract
The synthesis of complex, biologically active molecules is a cornerstone of modern medicine, enabling the production of life-saving therapeutics. Central to this endeavor is the strategic identification and synthesis of key intermediates . These molecular fragments serve as critical building blocks, often encapsulating significant structural complexity and chirality, which dictates the efficiency, scalability, and economic viability of a synthetic route. This guide provides an in-depth analysis of the strategic role of key intermediates in pharmaceutical development. We will explore foundational examples that have shaped the field, examine detailed case studies of blockbuster drugs, and discuss modern catalytic methods that are redefining the landscape of chemical synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of synthetic strategy and execution.
The Strategic Imperative of Key Intermediates
In the multi-step process of constructing an Active Pharmaceutical Ingredient (API), a key intermediate is a stable, isolable compound that represents a significant milestone in the synthetic pathway.[1][2] The selection of an intermediate is not merely a tactical choice but a strategic one that profoundly influences the entire manufacturing process.[] A well-designed synthetic route leverages key intermediates to maximize efficiency and control. This is often achieved through a convergent synthesis , a strategy where complex molecules are assembled from several independently prepared fragments.[4] This approach stands in contrast to a linear synthesis , where a molecule is built step-by-step in a single sequence.[5]
The mathematical advantage of convergence is stark: if each step in a synthesis has a 90% yield, a 10-step linear synthesis results in an overall yield of only 35% (0.9¹⁰). In contrast, a convergent approach involving two 5-step syntheses (each with a 59% yield) followed by a final combination step (90% yield) results in a significantly higher overall yield of approximately 31% (0.9⁵ x 0.9⁵ x 0.9).[4][6] This principle makes convergent synthesis, and the key intermediates it relies upon, a more efficient and robust strategy for complex targets.[7][8]
Caption: Linear vs. Convergent Synthetic Strategies.
Foundational Pillars: Intermediates That Defined an Era
Certain key intermediates have become legendary in organic chemistry for their versatility and role in the synthesis of entire classes of natural products and drugs. They are not just building blocks; they are testaments to the power of strategic synthesis and the discovery of new reactions.
The Wieland-Miescher Ketone: A Gateway to Steroids
First prepared in racemic form, the Wieland-Miescher ketone is a bicyclic enedione that contains the crucial A/B ring substructure of steroids.[9] Its availability made it an invaluable starting material for the industrial synthesis of countless steroids, including contraceptives and anti-inflammatory agents.[10][11] The true revolution, however, came with the development of an asymmetric synthesis using the amino acid L-proline as an organocatalyst.[10] This reaction, often called the Hajos-Parrish-Eder-Sauer-Wiechert reaction, was a landmark achievement, demonstrating that a small organic molecule could induce high levels of enantioselectivity, a task previously thought to be the exclusive domain of enzymes or heavy metal catalysts.[9][12]
The Hajos-Parrish Ketone: The Dawn of Organocatalysis
Closely related to the Wieland-Miescher ketone, the Hajos-Parrish ketone is another iconic building block synthesized via a proline-catalyzed intramolecular aldol reaction.[13][14] This intermediate has been instrumental in the synthesis of a vast array of terpenoids and other natural products.[15] The proline-catalyzed synthesis of this ketone is a textbook example of asymmetric organocatalysis, a field that has since exploded and now provides critical tools for modern medicinal chemistry.[16][17] The ability to generate complex, chiral structures using simple, inexpensive, and environmentally benign catalysts has transformed the way chemists approach the synthesis of enantiomerically pure drugs.[13]
The Corey Lactone: Mastering Prostaglandin Synthesis
Prostaglandins are a class of lipid compounds involved in numerous physiological processes, making them important targets for drug development. However, their complex structures, featuring a five-membered ring and multiple stereocenters, present a formidable synthetic challenge. E.J. Corey's Nobel Prize-winning approach to prostaglandin synthesis hinged on the creation of a key intermediate now known as the Corey lactone .[18][19] This versatile bicyclic lactone contains the core cyclopentane ring with the correct stereochemistry pre-installed, allowing for the subsequent attachment of the two side chains in a convergent and highly controlled manner.[20][21] The Corey lactone became a universal intermediate for accessing various prostaglandins and their analogues, and its synthesis has been refined over decades, showcasing a continuous drive for efficiency and elegance in organic synthesis.[22]
Case Study: Oseltamivir (Tamiflu®) - A Crisis in Supply
The antiviral drug oseltamivir (Tamiflu®) is a critical tool for combating influenza pandemics. Its synthesis provides a dramatic real-world example of the strategic importance of a key intermediate's supply chain.
The original and still dominant commercial synthesis of oseltamivir begins with (-)-shikimic acid , a natural product harvested from the seeds of the Chinese star anise (Illicium verum).[23][24] Shikimic acid is an ideal starting material as it provides the cyclohexane core with the correct chirality, significantly simplifying the synthesis.[25]
However, reliance on a single, plant-based source proved to be a critical vulnerability. During the avian flu and H1N1 pandemic scares, the demand for Tamiflu® skyrocketed, leading to a global shortage of shikimic acid and highlighting the precariousness of the supply chain.[26] This crisis spurred a massive global effort from academic and industrial labs to develop alternative, "shikimic acid-free" synthetic routes.
These efforts led to numerous innovative strategies starting from readily available materials like butadiene, acrylic acid, or isophthalic acid.[23][26] While the original shikimic acid route remains the most cost-effective for now, the development of these alternative pathways serves as a crucial backup and a powerful demonstration of synthetic chemistry's ability to solve critical societal problems.[27]
| Synthetic Route | Starting Material(s) | Key Features | Approx. Step Count | Approx. Overall Yield |
| Roche (Industrial) | (-)-Shikimic Acid | Utilizes natural chiral pool; involves azide chemistry.[23] | ~10-12 | 17-22%[23] |
| Corey Synthesis | Butadiene & Acrylic Acid | Total synthesis; asymmetric Diels-Alder reaction.[23] | ~12 | ~30% |
| Shibasaki Synthesis | meso-Aziridine | Catalytic asymmetric desymmetrization.[27] | ~14 | Moderate |
| Trost Synthesis | (Not specified) | Palladium-catalyzed asymmetric allylic alkylation.[26] | 8 | 30%[26] |
Case Study: Atorvastatin (Lipitor®) - The Power of Chirality
Atorvastatin (Lipitor®) is one of the best-selling drugs in history, used to lower cholesterol. It is a fully synthetic molecule, and its industrial production is a masterpiece of chemical engineering. A critical component of atorvastatin is its chiral side chain, a (4R,6R)-dihydroxy-heptanoic acid derivative. The precise stereochemistry of this side chain is essential for the drug's ability to inhibit the HMG-CoA reductase enzyme.[28][29]
The synthesis of this key chiral intermediate has been the subject of intense research, leading to multiple elegant and efficient solutions.[30][31] The Paal-Knorr synthesis, a convergent approach, is the most prominent industrial method.[32] In this route, the chiral side chain is synthesized separately and then condensed with a 1,4-diketone fragment to form the central pyrrole ring.[32][33]
Caption: Convergent Paal-Knorr synthesis of Atorvastatin.
The challenge lies in creating the two contiguous stereocenters in the side chain with high fidelity. Various strategies have been developed, including:
-
Substrate Control: Using chiral starting materials to guide the stereochemistry.[31]
-
Asymmetric Catalysis: Employing chiral catalysts for reactions like asymmetric reduction of a diketo ester.[34][35]
-
Biocatalysis: Using enzymes like ketoreductases (KREDs) or aldolases (DERA) to perform highly selective reductions or C-C bond formations, often with exceptional enantiomeric and diastereomeric excess.[28][29][36]
The evolution of the synthesis of the atorvastatin side chain highlights the increasing sophistication of asymmetric synthesis, with biocatalysis, in particular, offering a green and highly efficient route for large-scale production.[35]
Modern Frontiers: Crafting the Intermediates of Tomorrow
The quest for novel, more efficient ways to construct key intermediates is relentless. Two areas of modern catalysis are particularly impactful:
-
C-H Activation: Traditionally, forming C-C bonds requires pre-functionalized starting materials (e.g., halides and organometallics in cross-coupling). C-H activation aims to bypass this by directly converting ubiquitous C-H bonds into C-C or C-heteroatom bonds.[37] This strategy can dramatically shorten synthetic sequences and open up new avenues for derivatizing complex molecules, creating novel intermediates that were previously inaccessible.[38][39]
-
Photoredox Catalysis: This rapidly expanding field uses visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under remarkably mild conditions.[40][41] Photoredox catalysis has been applied to generate valuable intermediates and has shown great promise in pharmaceutical development for its ability to tolerate sensitive functional groups and forge challenging bonds.[42][43][44]
Experimental Protocol: Asymmetric Synthesis of the Hajos-Parrish Ketone
This protocol describes a representative organocatalytic synthesis of the (+)-(3aS,7aS)-3a,4,7,7a-tetrahydro-7a-methyl-1,5(6H)-indandione, a Hajos-Parrish type ketone, adapted from literature procedures.[13] This self-validating system demonstrates the power of proline catalysis to set key stereocenters with high fidelity.
Materials:
-
2-Methyl-1,3-cyclopentanedione
-
Methyl vinyl ketone (MVK)
-
(S)-Proline
-
Dimethylformamide (DMF), anhydrous
-
Toluene
-
Hydrochloric acid (1 M)
-
Sodium chloride (saturated solution)
-
Magnesium sulfate, anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-1,3-cyclopentanedione (1.0 eq) in anhydrous DMF.
-
Add (S)-proline (0.1 eq) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add methyl vinyl ketone (1.1 eq) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with toluene (3 x volumes).
-
Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is an aldol intermediate (a bicyclic ketol). This intermediate can be isolated or directly cyclized. For cyclization, dissolve the crude product in toluene, add a catalytic amount of p-toluenesulfonic acid, and heat to reflux with a Dean-Stark trap for 2-4 hours.
-
After cooling, wash the toluene solution with saturated sodium bicarbonate, then brine. Dry over magnesium sulfate, filter, and concentrate.
Purification:
-
The final product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the optically active bicyclic dione.
Expected Outcome:
-
The reaction typically provides the Hajos-Parrish ketone in good yield (70-90%) and high enantiomeric excess (>95% ee).
Conclusion
Key intermediates are the linchpins of complex molecule synthesis. They represent the embodiment of a synthetic strategy, enabling convergent assembly, securing critical stereochemistry, and ultimately determining the feasibility of bringing a new therapeutic from the laboratory to the patient. From the classic steroid building blocks to the biocatalytically-derived chiral chains of modern blockbusters, the story of drug development is inextricably linked to the art and science of creating these pivotal molecules. As new catalytic methods like C-H activation and photoredox catalysis continue to emerge, the synthetic chemist's toolbox for crafting the key intermediates of the future will only become more powerful and precise.
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Xu, G., et al. (2009). Stereoselective Introduction of Two Chiral Centers by a Single Diketoreductase: An Efficient Biocatalytic Route for the Synthesis of Statin Side Chains. PubMed. Link
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Digheet, N. S., et al. (2010). Convergent synthesis: A strategy to synthesize compounds of biological interest. Der Pharmacia Lettre, 2(1), 318-328. Link
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Wikipedia. (n.d.). Convergent synthesis. Wikipedia. Link
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Hong, B.-C., et al. (2011). Organocatalytic Enantioselective Michael–Michael–Henry Reaction Cascade. An Entry to Highly Functionalized Hajos–Parrish-Type Ketones. Organic Letters, 13(15), 3852-3855. Link
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Iuliana, G., et al. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. PubMed. Link
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ResearchGate. (2015). Synthesis and Applications of Hajos–Parrish Ketone Isomers. ResearchGate. Link
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Chemistry Notes. (2022). Linear and Convergent Synthesis: 5 Major Differences. Chemistry Notes. Link
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BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis of Atorvastatin Ethyl Ester. BenchChem. Link
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Chemistry LibreTexts. (2024). 10: Strategies in Prostaglandins Synthesis. Chemistry LibreTexts. Link
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ResearchGate. (n.d.). The synthetic routes to atorvastatin intermediate. ResearchGate. Link
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Wang, S.-B., et al. (2021). Merging C–H and C–C Activation in Pd(II)-Catalyzed Enantioselective Synthesis of Axially Chiral Biaryls. CCS Chemistry, 3(2), 1083-1094. Link
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Yap, S. X., et al. (2021). Advancing the logic of chemical synthesis: C–H activation as strategic and tactical disconnections for C–C bond construction. PubMed Central. Link
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Hilaris Publisher. (2023). Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. Hilaris Publisher. Link
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Introduction: The Strategic Importance of a Versatile Heterocycle
An In-Depth Technical Guide to the Role of 2-Amino-4-bromopyridine in Medicinal Chemistry
In the landscape of modern drug discovery, certain molecular scaffolds emerge as exceptionally valuable due to their synthetic versatility and inherent ability to interact with biological targets. 2-Amino-4-bromopyridine (CAS: 84249-14-9) is a prime example of such a privileged structure.[1] This heterocyclic building block is distinguished by two key reactive sites: a nucleophilic amino group at the 2-position and a bromine atom at the 4-position, which is highly amenable to a wide array of cross-coupling reactions.[2][3] The pyridine ring itself is a common motif in numerous biologically active compounds, and the dual functionality of this specific derivative allows for the systematic and regioselective introduction of diverse substituents.[3][4] This capability enables medicinal chemists to extensively explore chemical space, fine-tuning a molecule's pharmacological activity, selectivity, and pharmacokinetic properties.[2] Consequently, 2-amino-4-bromopyridine has become an indispensable intermediate in the synthesis of novel therapeutic agents, particularly in the fields of oncology and neurology.[5][6]
| Property | Value |
| CAS Number | 84249-14-9[1] |
| Molecular Formula | C₅H₅BrN₂[1] |
| Molecular Weight | 173.01 g/mol [1] |
| Appearance | Off-white to light yellow solid[1] |
| Melting Point | 142-146 °C[1] |
| Boiling Point | 268.2 °C[1] |
Part 1: The Synthetic Cornerstone: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of 2-amino-4-bromopyridine is unlocked through transition metal-catalyzed cross-coupling reactions. The bromine atom at the C4 position of the pyridine ring is activated for nucleophilic aromatic substitution and serves as an excellent handle for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[7] This reactivity is fundamental to building the complex molecular architectures required for potent and selective drugs. Palladium-catalyzed reactions, in particular, are the workhorses for derivatizing this scaffold.[2][3]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for creating carbon-carbon bonds by reacting the aryl bromide of 2-amino-4-bromopyridine with an aryl or vinyl boronic acid.[2] This reaction is paramount for introducing diverse aromatic and heteroaromatic systems at the 4-position, a common strategy for optimizing a drug candidate's interaction with its target protein.[8]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [2]
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add 2-Amino-4-bromopyridine (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed mixture of anhydrous 1,4-dioxane and water (4:1, 5 mL).
-
Reaction: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Track the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired 4-aryl-2-aminopyridine derivative.
Buchwald-Hartwig Amination: Crafting C-N Bonds
For the introduction of nitrogen-based substituents, the Buchwald-Hartwig amination is the method of choice.[3] This reaction couples 2-amino-4-bromopyridine with a primary or secondary amine, enabling the synthesis of a wide range of N-aryl and N-heteroaryl derivatives. This is particularly useful for modulating properties like solubility and for creating additional hydrogen bond donor/acceptor sites.[9]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [3]
-
Reaction Setup: In a glovebox or under a stream of inert gas, charge a reaction vessel with 2-Amino-4-bromopyridine (1.0 mmol, 1.0 eq), the desired amine (1.2 mmol, 1.2 eq), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq).
-
Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the mixture with stirring at the specified temperature (typically 80-110 °C) for the indicated time (typically 4-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the final aminated product.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling facilitates the formation of a C-C bond between 2-amino-4-bromopyridine and a terminal alkyne.[10] This reaction, co-catalyzed by palladium and copper(I), is invaluable for introducing rigid alkynyl linkers or terminal alkyne functional groups, which can serve as handles for further functionalization or as key interacting elements within a protein binding site.[10]
Experimental Protocol: General Procedure for Sonogashira Coupling [3][10]
-
Reaction Setup: Under an inert atmosphere, add 2-Amino-4-bromopyridine (1.0 mmol, 1.0 eq), the terminal alkyne (1.2 mmol, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), a copper(I) co-catalyst (e.g., CuI, 4 mol%), and a base (e.g., triethylamine) to a suitable anhydrous solvent (e.g., THF or DMF).
-
Reaction: Stir the reaction mixture at the indicated temperature (can range from room temperature to 80 °C) for the specified time.
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure. Take up the residue in an organic solvent, wash with aqueous ammonia and brine, then dry and concentrate.
-
Purification: Purify the crude product via column chromatography to obtain the desired 4-alkynyl-2-aminopyridine.
Part 2: A Privileged Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, especially cancer.[11][12] The 2-aminopyridine scaffold is a well-established pharmacophore found in numerous clinically approved kinase inhibitors.[2] It functions as an excellent "hinge-binding motif," forming crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for anchoring the inhibitor in the ATP-binding pocket.[2]
By functionalizing the 4-position of 2-amino-4-bromopyridine, medicinal chemists can extend the molecule into other regions of the ATP-binding site to gain potency and selectivity.[2] This strategy has been successfully applied to develop inhibitors for a wide range of kinases.
Notable Examples of Bioactive Molecules
| Derivative Class | Therapeutic Target | Biological Activity | Role of 2-Amino-4-bromopyridine |
| Aminopyrimidine Derivatives | Polo-like kinase 4 (PLK4) | IC₅₀ = 0.0067 μM for compound 8h[13] | Serves as the core scaffold for building potent and selective inhibitors for an anticancer target.[13] |
| Pyrrolopyrimidine Derivatives | Protein Kinase B (PKB/AKT) | Used in the synthesis of patented PKB inhibitors for cancer treatment.[14] | A key intermediate for constructing the final heterocyclic drug substance.[14] |
| Imidazo[1,5-a]pyrazine Derivatives | Bruton's tyrosine kinase (BTK) | Acalabrutinib, an approved drug, is built upon a related aminopyridine scaffold.[15] | The aminopyridine motif is crucial for BTK inhibitors like Acalabrutinib.[15] |
| Pyrazolylpyridine Derivatives | Anaplastic Lymphoma Kinase (ALK) | Crizotinib, an approved drug, features a 2-aminopyridine core.[15] | The 2-aminopyridine is a key structural component for ALK inhibitors like Crizotinib.[15] |
| Aminopyridine-based Inhibitors | Vaccinia-related kinase 1 (VRK1) | Development of potent inhibitors for an emerging oncology target.[2] | The core scaffold to which various groups are attached at the 4-position to achieve high potency.[2] |
Part 3: Synthesis of 2-Amino-4-bromopyridine
An understanding of the synthesis of this key intermediate is crucial for its practical application. Several scalable routes have been developed, with a common and cost-effective method starting from 4-bromopyridine hydrochloride.[1][16][17] This multi-step process involves an initial esterification, followed by amination, and finally a Hofmann degradation to yield the target molecule.[1][17]
Experimental Protocol: Synthesis via Hofmann Degradation [1][18]
-
Step 1: Esterification of 4-Bromopyridine Hydrochloride
-
Prepare a solution of 4-bromopyridine free base by dissolving 4-bromopyridine hydrochloride (5 kg) in water, neutralizing with sodium bicarbonate, and extracting with dichloromethane.[18]
-
In a separate reactor, prepare a reagent by cooling ethyl acetate to 0°C and slowly adding hydrogen peroxide.[18]
-
To the dichloromethane solution of 4-bromopyridine, add ferrous sulfate and sulfuric acid. Cool the mixture to -10°C.[18]
-
Slowly add the peroxide reagent, maintaining the temperature between -10°C and 0°C. Stir for one hour after addition.[1]
-
Quench the reaction with water, separate the layers, and concentrate the organic phase to obtain crude ethyl 4-bromopyridine-2-carboxylate, which is used directly in the next step.[1][18]
-
-
Step 2: Amination
-
Step 3: Hofmann Degradation
-
In a 50 L reactor, add water and sodium hydroxide, and cool the solution to 0°C.[1][18]
-
Add bromine dropwise, then cool the mixture to -10°C.[1]
-
Add the 4-bromopyridine-2-carboxamide in batches. After addition, stir and heat the mixture at 80°C for one hour.[1][18]
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and centrifuge to obtain the crude product.[1]
-
Recrystallize the crude solid from toluene to yield pure 2-Amino-4-bromopyridine.[18]
-
Conclusion
2-Amino-4-bromopyridine has solidified its position as a high-value building block in medicinal chemistry. Its utility is rooted in a synthetically tractable structure that features two distinct, strategically positioned functional groups. The amenability of the C4-bromo substituent to a host of palladium-catalyzed cross-coupling reactions allows for the facile and systematic exploration of structure-activity relationships. Simultaneously, the 2-aminopyridine moiety serves as a proven pharmacophore, particularly effective as a hinge-binding element for potent kinase inhibition. The combination of these features makes 2-amino-4-bromopyridine a cornerstone intermediate for the development of novel therapeutics targeting a wide spectrum of human diseases, ensuring its continued relevance in drug discovery programs for the foreseeable future.
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An In-Depth Technical Guide to the Versatile Reactivity Profile of 2-Amino-4-bromopyridine
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of the versatile reactivity of 2-Amino-4-bromopyridine. We will delve into the core chemical principles that govern its utility, provide field-proven experimental protocols, and contextualize its application in the synthesis of complex, high-value molecules.
Introduction: The Strategic Value of a Privileged Scaffold
2-Amino-4-bromopyridine (CAS: 84249-14-9) is a pivotal heterocyclic building block in the realms of pharmaceutical and agrochemical research.[1][2][3] Its value is derived from a unique trifecta of structural features: a 2-aminopyridine core, a well-established pharmacophore known to interact with numerous biological targets; a nucleophilic amino group at the 2-position; and a strategically placed bromine atom at the 4-position.[4][5][6] This specific arrangement makes the C4 position highly amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the regioselective introduction of diverse molecular fragments.[5]
The electron-withdrawing nature of the pyridine nitrogen atom activates the C4 position for oxidative addition to a palladium(0) catalyst, a critical initiation step for many cross-coupling reactions.[7] This inherent reactivity, combined with the modulating effect of the C2 amino group, provides a reliable and versatile platform for molecular elaboration.
Physicochemical Properties
A foundational understanding of the physical and chemical properties of a starting material is paramount for successful synthesis design and execution.
| Property | Value | Reference(s) |
| CAS Number | 84249-14-9 | [2] |
| Molecular Formula | C₅H₅BrN₂ | [2] |
| Molecular Weight | 173.01 g/mol | [2] |
| Appearance | Off-white to light yellow solid | [2][3] |
| Melting Point | 142-146 °C | [2] |
| Boiling Point | 268.2 °C | [2] |
| Purity | ≥ 99% (HPLC) | [2] |
The Workhorse of Modern Synthesis: Palladium-Catalyzed Cross-Coupling
The true synthetic power of 2-Amino-4-bromopyridine is unlocked through palladium-catalyzed cross-coupling reactions. These transformations have revolutionized the construction of carbon-carbon and carbon-nitrogen bonds, offering mild conditions, broad functional group tolerance, and high yields.[8][9] The general workflow for these reactions is a robust and self-validating system, ensuring reproducibility and scalability.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.[10]
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone reaction for creating 2-amino-4-arylpyridine scaffolds, which are prevalent in a vast array of biologically active compounds, particularly kinase inhibitors.[5][11] The reaction's reliability and the commercial availability of a diverse range of boronic acids make it a first-choice strategy for library synthesis in drug discovery.[11]
Mechanism: The Palladium Catalytic Cycle
The efficacy of the Suzuki coupling hinges on a well-understood catalytic cycle. The choice of a suitable phosphine ligand is critical; it must stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination without being inhibited by the pyridine nitrogen.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.[11]
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust, general method that serves as an excellent starting point for optimization.
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial under an inert atmosphere (Argon), add 2-Amino-4-bromopyridine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), a palladium catalyst such as Pd(OAc)₂ (0.02 mmol, 2 mol%), a suitable phosphine ligand like SPhos (0.04 mmol, 4 mol%), and a base, typically potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).[5]
-
Solvent Addition: Add a degassed mixture of an organic solvent and water (e.g., dioxane/H₂O, 4:1, 5 mL) via syringe.[5]
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring for the specified time (typically 12-24 hours). The causality here is that heating provides the activation energy for the oxidative addition and reductive elimination steps, while the biphasic solvent system aids in dissolving both the organic and inorganic reagents.
-
Monitoring: Track the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting material is observed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL). Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).[5] This removes the inorganic base and boronic acid byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to afford the desired 2-amino-4-arylpyridine.[5]
Data Summary: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 85 |
| 3 | 3,5-bis(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (1.5) | 1 (Phosphite) (4.5) | KF | Dioxane | 80 | 82[12] |
| 4 | 2-Methylphenylboronic acid | Pd₂(dba)₃ (1.5) | 1 (Phosphite) (4.5) | KF | Dioxane | 80 | 94[12] |
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, enabling the synthesis of 4-amino-substituted-2-aminopyridines from primary or secondary amines.[5][8] This reaction has profoundly impacted medicinal chemistry, as the introduction of diverse amine functionalities is a common strategy for modulating a compound's solubility, basicity, and biological target engagement.[8]
Mechanism: The C-N Coupling Cycle
The catalytic cycle is similar to the Suzuki coupling but involves the coordination and deprotonation of an amine to form a palladium-amido complex, which then undergoes reductive elimination. The choice of a bulky, electron-rich phosphine ligand (e.g., Xantphos, RuPhos) is crucial to promote the reductive elimination step and prevent the formation of inactive catalyst complexes.[8][9]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.[8]
Field-Proven Experimental Protocol: Buchwald-Hartwig Amination
This protocol is optimized for a range of amine coupling partners. For volatile amines, the reaction must be conducted in a sealed tube to prevent evaporation.[13][14]
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, charge a Schlenk tube with 2-Amino-4-bromopyridine (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), a palladium precatalyst or source like Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable ligand such as Xantphos (0.04 mmol, 4 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) (1.4 mmol, 1.4 equiv).[8]
-
Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane (5 mL) via syringe.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. The higher temperature is often necessary to drive the reductive elimination of the C-N bond.
-
Monitoring: Follow the reaction's progress via LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[8]
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[5]
Data Summary: Representative Buchwald-Hartwig Aminations
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 85[8] |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 90 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Toluene | 80 | 95 |
| 4 | Cyclopropylamine | Pd(OAc)₂ (5) | dppp (10) | NaOt-Bu | Toluene | 80 | 98[13] |
Sonogashira Coupling: Accessing C(sp²)–C(sp) Scaffolds
The Sonogashira reaction provides a powerful and direct route to 2-amino-4-alkynylpyridines by coupling with terminal alkynes.[15] These products are valuable as rigid structural motifs in materials science and as versatile intermediates for further synthetic elaborations, such as the synthesis of more complex heterocyclic systems.[10]
Mechanism: A Dual Palladium/Copper Catalytic System
The standard Sonogashira reaction employs a dual catalytic system. The palladium cycle is similar to those previously described, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex.[15][16]
Caption: Catalytic cycles of the Sonogashira coupling reaction.[15]
Field-Proven Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add 2-Amino-4-bromopyridine (1.0 mmol, 1.0 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and the copper(I) co-catalyst, copper(I) iodide (CuI) (0.1 mmol, 10 mol%), under an inert atmosphere.[15]
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent like THF, followed by an amine base such as triethylamine (Et₃N) or diisopropylamine, which also serves as a solvent and scavenger for HBr.[10][15][17] Stir the mixture for 10 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Reaction Execution: Stir the reaction at room temperature. The reaction is often complete within a few hours. Gentle heating may be required for less reactive substrates. The causality for using copper is to facilitate the deprotonation of the alkyne and accelerate the transmetalation step, allowing the reaction to proceed under milder conditions.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride to remove the amine salts.[15] Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.[15]
Data Summary: Representative Sonogashira Couplings
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 95 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | DIPA | THF | RT | 89 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 50 | 87 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | RT | 91 |
Stille Coupling: An Alternative C-C Bond Formation
While less common than the Suzuki coupling due to the toxicity of organotin reagents, the Stille reaction remains a valuable tool for C-C bond formation.[18][19] Its primary advantage lies in the stability and inertness of organostannane reagents to many reaction conditions, allowing them to tolerate a wide array of functional groups.[19][20]
Field-Proven Experimental Protocol: Stille Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 2-Amino-4-bromopyridine (1.0 equiv), the organostannane reagent (e.g., vinyltributyltin, 1.1 equiv), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and an additive like LiCl in an anhydrous solvent like THF or DMF.
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor by TLC or GC-MS. The role of LiCl is to facilitate the transmetalation step by forming a more reactive chloropalladium intermediate.
-
Workup: After cooling, the reaction mixture is often treated with an aqueous solution of KF to precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration.
-
Purification: The filtrate is then extracted with an organic solvent, dried, and concentrated. The crude product is purified by column chromatography.
Applications in Drug Discovery and Materials Science
The diverse reactivity of 2-Amino-4-bromopyridine makes it an exceptionally valuable precursor across multiple scientific disciplines.
-
Pharmaceutical Development: The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[4][5] Derivatives of 2-Amino-4-bromopyridine are key intermediates in the synthesis of pharmaceuticals targeting neurological disorders, various cancers, and inflammatory conditions.[1][3][21] The ability to rapidly generate diverse libraries of 4-substituted aminopyridines via the coupling reactions described above is a cornerstone of modern drug discovery programs.[22]
-
Agrochemicals: This compound serves as a precursor for novel herbicides and pesticides, contributing to the development of more efficient and selective crop protection agents.[1][3]
-
Materials Science: The rigid, planar structures that can be synthesized from 2-Amino-4-bromopyridine, particularly through Sonogashira and Suzuki couplings, are of great interest in the development of advanced materials such as conductive polymers, organic light-emitting diodes (OLEDs), and organic semiconductors.[3]
Conclusion
2-Amino-4-bromopyridine is far more than a simple chemical intermediate; it is a versatile platform for innovation. Its predictable and robust reactivity in a suite of high-yield palladium-catalyzed cross-coupling reactions provides chemists with a reliable toolkit for the construction of complex molecular architectures. The self-validating nature of these protocols, grounded in well-understood mechanistic principles, ensures their utility from small-scale discovery laboratories to large-scale production facilities. A thorough understanding of its reactivity profile, as detailed in this guide, is essential for any scientist aiming to leverage this powerful building block in the pursuit of novel solutions in medicine, agriculture, and materials science.
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The Strategic Role of 2-Amino-4-bromopyridine in the Development of Next-Generation Agrochemicals: A Technical Guide
Abstract
As the global agricultural sector confronts the dual imperatives of ensuring food security and upholding environmental sustainability, the need for innovative and potent crop protection agents is paramount. Within the vast landscape of chemical synthesis, 2-Amino-4-bromopyridine has emerged as a uniquely versatile scaffold, a pivotal building block for a new generation of agrochemicals.[1] This technical guide provides an in-depth analysis of the synthetic utility and strategic applications of 2-Amino-4-bromopyridine in the design and synthesis of novel herbicides, insecticides, and fungicides. We will explore its reactivity, detail key synthetic protocols, and discuss the modes of action for the resulting classes of compounds, offering critical insights for researchers and professionals in the agrochemical industry.
Introduction: The Physicochemical Landscape of a Versatile Synthon
2-Amino-4-bromopyridine is a substituted pyridine derivative whose value in organic synthesis is anchored in its distinct structural features.[1][2] The molecule possesses two key reactive sites: a nucleophilic amino group at the 2-position and a bromine atom at the 4-position, which is susceptible to a variety of cross-coupling reactions. This duality allows for a programmed, stepwise functionalization, making it an ideal starting material for creating diverse molecular libraries for agrochemical screening.[2][3] The pyridine ring itself is a common motif in many biologically active compounds, further enhancing the potential of its derivatives.
A summary of the key physicochemical properties of 2-Amino-4-bromopyridine is presented below, providing foundational data for its application in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 84249-14-9 | [4][5] |
| Molecular Formula | C₅H₅BrN₂ | [4][5] |
| Molecular Weight | 173.01 g/mol | [4][5][6] |
| Appearance | Off-white to light yellow solid | [4][6] |
| Melting Point | 142-146 °C | [4][7] |
| Boiling Point | 268.2 °C | [4][7] |
| Purity | ≥ 99% (HPLC) | [4] |
Synthetic Pathways and Core Reactions
The true utility of 2-Amino-4-bromopyridine lies in the diverse array of chemical transformations it can undergo. The amino and bromo functionalities can be targeted selectively to build molecular complexity.
Functionalization of the Amino Group: Amide Bond Formation
The amino group is readily acylated or arylated to produce a wide range of N-substituted derivatives.[1] This is a cornerstone reaction for the synthesis of certain classes of herbicides. A prominent example is the reaction with picolinic acids to form N-(4-bromopyridin-2-yl)picolinamides, compounds known for their herbicidal activity.[1]
This protocol describes a general, robust method for the amide coupling reaction.
-
Activation of Picolinic Acid: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the desired substituted picolinic acid (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents), to the solution.[1]
-
Stir the mixture at room temperature for approximately 30 minutes to facilitate the formation of the activated ester.
-
Coupling Reaction: Add 2-Amino-4-bromopyridine (1.0 equivalent) to the reaction mixture. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.[1]
-
Allow the reaction to proceed at room temperature, monitoring its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct. Transfer the filtrate to a separatory funnel and wash successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the target N-(4-bromopyridin-2-yl)picolinamide.[1]
Functionalization of the Bromine Atom: Cross-Coupling Reactions
The bromine atom at the 4-position is a versatile handle for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions.[8] These reactions are fundamental to modern agrochemical design, allowing for the efficient construction of C-C bonds.[9][10]
The Suzuki-Miyaura coupling is a powerful method for forming a C-C bond between 2-Amino-4-bromopyridine and an arylboronic acid or ester. This strategy is frequently employed in the synthesis of fungicides, particularly those that function as Succinate Dehydrogenase Inhibitors (SDHIs).[9]
-
Reaction Setup: In a Schlenk flask, combine 2-Amino-4-bromopyridine (1.0 mmol), the desired arylboronic acid derivative (1.2 mmol), and a base such as potassium carbonate (K₂CO₃) (2.0 mmol).[9]
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol), to the mixture.[9]
-
Inert Atmosphere: Seal the flask, and de-gas the vessel by subjecting it to several cycles of vacuum and backfilling with an inert gas (e.g., Nitrogen or Argon).
-
Solvent Addition and Heating: Add a degassed solvent system, typically a mixture of toluene and water. Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction's progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature and add water.
-
Extraction and Purification: Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to obtain the desired 2-amino-4-arylpyridine derivative.
The Sonogashira coupling enables the formation of a C-C bond between 2-Amino-4-bromopyridine and a terminal alkyne.[11] This reaction, co-catalyzed by palladium and copper(I), is invaluable for synthesizing alkynyl-substituted pyridines, which are of significant interest in the development of novel bioactive molecules.[11] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation with a copper acetylide, and reductive elimination.[11]
Applications in Agrochemical Classes & Modes of Action
The synthetic versatility of 2-Amino-4-bromopyridine directly translates into its application across the three major classes of crop protection chemicals.
Herbicides: Synthetic Auxins
Many pyridine-based herbicides, including those derived from 2-Amino-4-bromopyridine such as N-(4-bromopyridin-2-yl)picolinamides, function as synthetic auxins.[1] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated and disorganized cell growth, which ultimately results in plant death.[1] Picolinic acid herbicides are a significant subclass of synthetic auxin herbicides, known for their efficacy against broadleaf weeds.[12]
Insecticides: Targeting the Nervous System
The aminopyridine scaffold is a key structural feature in several classes of insecticides that target the insect nervous system.[1] By modifying the amino group of 2-Amino-4-bromopyridine, it is possible to introduce pharmacophores that interact with critical neuronal targets like the nicotinic acetylcholine receptor (nAChR).[1][7] This interaction disrupts nerve impulse transmission, leading to paralysis and death of the insect. The development of novel imidazo[4,5-b]pyridine compounds containing amino fragments has shown excellent insecticidal activities against various pests.[13]
Fungicides: Respiratory Chain Inhibition
The development of fungicides with novel modes of action is critical for managing fungal resistance. The pyridine ring is a core component of several fungicide classes, including those that inhibit mitochondrial respiration.[1] Derivatives of 2-Amino-4-bromopyridine, particularly carboxamides synthesized via Suzuki coupling, often function as Succinate Dehydrogenase Inhibitors (SDHIs).[9] SDHIs block the fungal respiratory chain at Complex II, disrupting the conversion of succinate to fumarate. This action halts cellular energy (ATP) production, leading to fungal cell death.[9]
Conclusion and Future Outlook
2-Amino-4-bromopyridine stands out as a highly valuable and adaptable platform for the discovery and development of novel agrochemicals.[1] Its favorable chemical properties and synthetic accessibility make it an attractive starting point for the creation of diverse compound libraries with potential herbicidal, insecticidal, and fungicidal activities.[1][2] The strategic derivatization of its amino and bromo functionalities, particularly through robust and scalable cross-coupling reactions, provides a clear pathway to complex and potent active ingredients.
Future research should focus on the synthesis and high-throughput screening of a broader range of derivatives. These efforts, when coupled with detailed structure-activity relationship (SAR) studies and mode of action investigations, will undoubtedly unlock the full potential of this pivotal chemical intermediate, contributing to the development of more effective and sustainable crop protection solutions.[1]
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- Understanding the Synthesis and Applications of 2-Amino-4-bromopyridine. Benchchem.
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- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
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Methodological & Application
Strategic Synthesis of 2-Amino-4-bromopyridine from 4-Bromopyridine Hydrochloride: A Scalable Protocol via Hofmann Degradation
An Application Note for Drug Development Professionals
Abstract 2-Amino-4-bromopyridine is a foundational heterocyclic building block, pivotal in the development of novel therapeutics and agrochemicals.[1] Its structure, featuring both a reactive bromine atom and an amino group, offers versatile handles for molecular elaboration, making it a high-value intermediate in medicinal chemistry.[1][2] This guide provides a comprehensive, in-depth protocol for the synthesis of 2-Amino-4-bromopyridine starting from the accessible and cost-effective 4-bromopyridine hydrochloride. The detailed three-step process, encompassing esterification, amination, and Hofmann degradation, is presented with a focus on causality, scalability, and safety, designed for researchers in organic synthesis and drug discovery.[3][4]
Physicochemical & Spectroscopic Profile
A summary of the key properties of the target compound, 2-Amino-4-bromopyridine, is essential for reaction monitoring and final product verification.
Table 1: Physicochemical Properties of 2-Amino-4-bromopyridine
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 84249-14-9 | [1][5] |
| Molecular Formula | C₅H₅BrN₂ | [1][5] |
| Molecular Weight | 173.01 g/mol | [1][5] |
| Appearance | Off-white to light yellow solid | [1] |
| Melting Point | 142-146 °C | [1] |
| Purity | ≥ 99% (HPLC) |[1] |
Table 2: Predicted Spectroscopic Data for Structure Confirmation [6]
| Technique | Data (Predicted) | Assignment |
|---|---|---|
| ¹H NMR | ~7.85 ppm (d) | H-6 |
| (400 MHz, DMSO-d₆) | ~6.80 ppm (d) | H-5 |
| ~6.75 ppm (s) | H-3 | |
| ~6.20 ppm (br s) | -NH₂ | |
| ¹³C NMR | ~160.5 ppm | C-2 |
| (100 MHz, DMSO-d₆) | ~150.0 ppm | C-6 |
| ~122.0 ppm | C-3 | |
| ~118.0 ppm | C-5 | |
| ~108.0 ppm | C-4 | |
| IR (cm⁻¹) | 3400-3200 | N-H Stretching |
| 1640-1600 | N-H Bending | |
| 1600-1450 | C=C & C=N Stretching | |
| 1100-1000 | C-Br Stretching |
| Mass Spec (MS) | Exhibits M+ and M+2 peaks in ~1:1 ratio | Presence of Br isotopes (⁷⁹Br, ⁸¹Br) |
Synthetic Strategy: A Three-Step Approach
The conversion of 4-bromopyridine hydrochloride to 2-amino-4-bromopyridine is efficiently achieved through a robust, three-step sequence. This method is noted for its high yield, low raw material cost, and suitability for industrial-scale production.[1][3][4]
-
Esterification: The process begins with the free-basing of 4-bromopyridine hydrochloride, followed by a radical reaction to introduce an ethyl ester group at the 2-position, yielding ethyl 4-bromopyridine-2-carboxylate.
-
Amination: The crude ester is then subjected to amination using an ammonia solution to form the corresponding amide, 4-bromopyridine-2-carboxamide.
-
Hofmann Degradation: The final step involves a Hofmann degradation of the amide, which rearranges to form the desired 2-amino-4-bromopyridine.[3][4]
Caption: High-level workflow for the synthesis of 2-Amino-4-bromopyridine.
Detailed Experimental Protocols
The following protocols are based on established and scalable chemical syntheses.[1][4][7] Adherence to safety precautions is paramount throughout the entire process.
This step functionalizes the C2 position of the pyridine ring. The use of ferrous sulfate suggests a radical-based mechanism. The initial neutralization of the hydrochloride salt is critical for its solubility in the organic solvent.
-
Reagent Preparation:
-
Main Reaction:
-
In a separate, larger reactor (e.g., 200 L), prepare a solution of 4-bromopyridine free base by dissolving 5 kg of 4-bromopyridine hydrochloride in 30 L of water, adjusting the pH to 8 with sodium bicarbonate, and extracting three times with a total of 50 L of dichloromethane.[4][7]
-
To the dichloromethane solution in the reactor, add ferrous sulfate and a 50 wt% sulfuric acid solution.
-
Cool the mixture to -10 °C under continuous stirring.
-
Slowly add the previously prepared hydrogen peroxide/ethyl acetate reagent via a dropping funnel, ensuring the internal temperature is maintained between -10 °C and 0 °C.[7]
-
After the addition is complete, allow the mixture to stir for an additional hour.
-
Monitor reaction completion using Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Quench the reaction by adding the mixture to 100 L of water and stir for 30 minutes.
-
Separate the organic layer. Repeat the water wash until the aqueous phase is colorless.[7]
-
Concentrate the organic phase under reduced pressure to obtain the crude product, ethyl 4-bromopyridine-2-carboxylate (approx. 8.5 kg), as a brownish-red liquid.[7] This crude intermediate is typically of sufficient purity for direct use in the subsequent step.
-
This is a nucleophilic acyl substitution where ammonia displaces the ethoxy group of the ester to form the more stable amide.
-
Procedure:
-
In a suitable reactor, add 35 L of ammonia solution.
-
Add the 8.5 kg of crude ethyl 4-bromopyridine-2-carboxylate from Step 1 in batches to the ammonia solution.
-
Stir the resulting mixture vigorously overnight at room temperature.[7]
-
-
Isolation:
-
Collect the resulting solid precipitate by centrifugation.
-
Wash the solid with ethyl acetate and centrifuge again to remove residual impurities.
-
The resulting solid is 4-bromopyridine-2-carboxamide (approx. 4.5 kg).[7]
-
The Hofmann degradation is a classic organic reaction where a primary amide is converted to a primary amine with one fewer carbon atom. The reaction proceeds via a key isocyanate intermediate.
-
Reagent Preparation:
-
Main Reaction:
-
Add the 4.5 kg of 4-bromopyridine-2-carboxamide from Step 2 in batches to the cold bromine/NaOH solution.
-
After the addition, allow the mixture to stir while warming for one hour.
-
Heat the reaction mixture to 80 °C and hold for one hour to drive the reaction to completion.[4][7]
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
Quantitative Data Summary
The following table outlines the typical scale and yields for this synthetic sequence.
Table 3: Reagent Quantities and Expected Yields
| Step | Starting Material | Key Reagents | Product | Expected Yield |
|---|---|---|---|---|
| 1. Esterification | 4-Bromopyridine HCl (5 kg) | H₂O₂, FeSO₄, H₂SO₄, DCM, Ethyl Acetate | Ethyl 4-bromopyridine-2-carboxylate | ~8.5 kg (crude) |
| 2. Amination | Crude Ester (~8.5 kg) | Ammonia Solution (35 L) | 4-Bromopyridine-2-carboxamide | ~4.5 kg |
| 3. Hofmann Degradation | Amide (~4.5 kg) | NaOH, Bromine, Water | 2-Amino-4-bromopyridine | ~1.5 kg (pure) |
Purification & Quality Control
Achieving high purity is critical for downstream applications. Recrystallization is effective for large-scale purification, while column chromatography is ideal for smaller, laboratory-scale batches requiring exacting purity.[8]
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Application Notes and Protocols: Industrial-Scale Synthesis of 2-Amino-4-bromopyridine via Hofmann Degradation
Abstract
2-Amino-4-bromopyridine is a critical building block in the pharmaceutical and agrochemical industries, serving as a key intermediate in the synthesis of a wide array of biologically active molecules.[1][2][3] This document provides a comprehensive guide to the industrial-scale synthesis of 2-Amino-4-bromopyridine, with a specific focus on a robust and scalable three-step process commencing from 4-bromopyridine hydrochloride. The synthesis culminates in a Hofmann degradation reaction, a reliable method for converting primary amides into primary amines with one less carbon atom.[4][5][6] This application note details the underlying chemical principles, step-by-step protocols, process optimization, safety considerations, and analytical quality control measures necessary for successful and efficient large-scale production.
Introduction: The Strategic Importance of 2-Amino-4-bromopyridine
2-Amino-4-bromopyridine is a heterocyclic compound of significant interest due to its versatile reactivity. The presence of the amino group and the bromine atom on the pyridine ring allows for a multitude of chemical transformations, making it an invaluable precursor for the development of novel therapeutic agents and crop protection agents.[1][2] Its structural motif is found in molecules targeting a range of conditions, including neurological disorders and various cancers.[1][2] The efficiency and cost-effectiveness of its synthesis are therefore paramount for the economic viability of these downstream products. The Hofmann degradation route is particularly advantageous for industrial applications due to its high yield, operational simplicity, and the use of readily available and low-cost raw materials.[3][6]
The Synthetic Pathway: A Three-Step Approach to 2-Amino-4-bromopyridine
The industrial synthesis of 2-Amino-4-bromopyridine is efficiently achieved through a three-step sequence starting from 4-bromopyridine hydrochloride. This pathway involves:
-
Esterification: Conversion of 4-bromopyridine hydrochloride to its corresponding ethyl ester.
-
Amination: Transformation of the ethyl ester into 4-bromopyridine-2-carboxamide.
-
Hofmann Degradation: Rearrangement of the carboxamide to yield the final product, 2-Amino-4-bromopyridine.[6][7]
This multi-step process is designed for scalability and robustness, ensuring consistent product quality and high overall yield.
Overall Reaction Scheme
Caption: Three-step synthesis of 2-Amino-4-bromopyridine.
The Hofmann Degradation: Mechanism and Rationale
The Hofmann degradation, also known as the Hofmann rearrangement, is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[4][5] This reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine.[4][8]
Mechanistic Steps
The reaction is initiated by the in-situ formation of sodium hypobromite from bromine and sodium hydroxide.[4] The key mechanistic steps are as follows:
-
Deprotonation: The strong base (hydroxide ion) abstracts an acidic proton from the amide nitrogen, forming an anion.[5]
-
N-Bromination: The resulting anion reacts with bromine to form an N-bromoamide.[5]
-
Second Deprotonation: The base removes the second proton from the nitrogen, yielding a bromoamide anion.[4]
-
Rearrangement: The bromoamide anion undergoes a concerted rearrangement where the alkyl or aryl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate intermediate.[4]
-
Hydrolysis: The isocyanate is then attacked by water in a nucleophilic addition, forming a carbamic acid.[4][8]
-
Decarboxylation: The carbamic acid is unstable and spontaneously loses carbon dioxide to give the final primary amine product.[4][8]
Caption: Mechanism of the Hofmann Degradation.
Causality Behind Experimental Choices
The choice of the Hofmann degradation for the final step is deliberate and based on several key factors relevant to industrial-scale synthesis:
-
High Selectivity: The reaction is highly specific for the conversion of primary amides to primary amines, minimizing the formation of by-products.
-
Carbon Chain Shortening: The loss of one carbon atom is a predictable and synthetically useful transformation.[8][9]
-
Mild Conditions: While requiring a strong base, the reaction temperatures are generally moderate, reducing energy costs and the potential for thermal degradation of the product.
-
Cost-Effective Reagents: The use of bromine, sodium hydroxide, and water makes this an economically attractive process for large-scale production.
Industrial-Scale Synthesis Protocol
This section provides a detailed, step-by-step protocol for the synthesis of 2-Amino-4-bromopyridine, optimized for a multi-kilogram scale.
Step 1: Esterification of 4-Bromopyridine Hydrochloride
Objective: To convert 4-bromopyridine hydrochloride into ethyl 4-bromopyridine-2-carboxylate.
Materials and Equipment:
-
200-liter glass-lined reactor
-
20-liter three-neck flask
-
Mechanical stirrer
-
Cooling system
-
4-Bromopyridine hydrochloride
-
Ethyl acetate
-
Hydrogen peroxide
-
Dichloromethane
-
Ferrous sulfate
-
50 wt% Sulfuric acid solution
-
Sodium bicarbonate
-
Water
Protocol:
-
In the 20-liter three-neck flask, add ethyl acetate and cool to 0°C.
-
Slowly add hydrogen peroxide under mechanical stirring, ensuring the temperature remains below 0°C.
-
In the 200-liter reactor, charge dichloromethane and a solution of 4-bromopyridine hydrochloride (5 kg) in water (30 liters).
-
Adjust the pH of the aqueous solution to 8 with sodium bicarbonate and extract with dichloromethane (3 x 50 liters).
-
Combine the organic layers in the 200-liter reactor and add ferrous sulfate and the 50 wt% sulfuric acid solution.
-
Cool the mixture to -10°C under stirring.
-
Slowly add the prepared reagent from the 20-liter flask, maintaining the temperature between -10°C and 0°C.
-
After the addition is complete, maintain the temperature and stir for one hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 100 liters of water and stirring vigorously for 30 minutes.
-
Separate the layers and wash the organic phase with water until the aqueous phase is colorless.
-
Concentrate the organic phase under reduced pressure to obtain the crude ethyl 4-bromopyridine-2-carboxylate (approximately 8.5 kg), which can be used directly in the next step.[3][10]
Step 2: Amination of Ethyl 4-bromopyridine-2-carboxylate
Objective: To convert the crude ethyl ester into 4-bromopyridine-2-carboxamide.
Materials and Equipment:
-
Reactor suitable for handling ammonia
-
Centrifuge
-
Ammonia solution (35 liters)
-
Ethyl acetate
Protocol:
-
Add the crude ethyl 4-bromopyridine-2-carboxylate (8.5 kg) in batches to the ammonia solution.
-
Stir the mixture overnight at ambient temperature.
-
Centrifuge the resulting slurry to collect the solid product.
-
Wash the solid with ethyl acetate and centrifuge again to obtain 4-bromopyridine-2-carboxamide (approximately 4.5 kg).[3][10]
Step 3: Hofmann Degradation of 4-Bromopyridine-2-carboxamide
Objective: To synthesize 2-Amino-4-bromopyridine via Hofmann degradation.
Materials and Equipment:
-
50-liter glass-lined reactor with cooling and heating capabilities
-
Water
-
Sodium hydroxide
-
Bromine
-
Toluene for recrystallization
Protocol:
-
In the 50-liter reactor, add water and sodium hydroxide, and cool the solution to 0°C with stirring.
-
Slowly add bromine, maintaining the temperature at 0°C.
-
After the bromine addition is complete, cool the mixture to -10°C.
-
Add the 4-bromopyridine-2-carboxamide in batches, ensuring the temperature does not exceed -5°C.
-
After the addition, stir the mixture at this temperature for one hour.
-
Gradually raise the temperature to 80°C and maintain for one hour.
-
Monitor the reaction completion by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Centrifuge to collect the crude product.
-
Purify the crude product by recrystallization from toluene to yield pure 2-Amino-4-bromopyridine (approximately 1.5 kg).[10]
Data Presentation
| Parameter | Step 1: Esterification | Step 2: Amination | Step 3: Hofmann Degradation |
| Starting Material | 4-Bromopyridine HCl (5 kg) | Ethyl 4-bromopyridine-2-carboxylate (crude, ~8.5 kg) | 4-Bromopyridine-2-carboxamide (~4.5 kg) |
| Key Reagents | Ethyl acetate, H2O2, FeSO4, H2SO4 | Ammonia solution | NaOH, Bromine |
| Reaction Temp. | -10°C to 0°C | Ambient | -10°C to 80°C |
| Reaction Time | ~2 hours | Overnight | ~3 hours |
| Product | Ethyl 4-bromopyridine-2-carboxylate | 4-Bromopyridine-2-carboxamide | 2-Amino-4-bromopyridine |
| Approx. Yield | ~8.5 kg (crude) | ~4.5 kg | ~1.5 kg (pure) |
Process Safety Management
The industrial-scale synthesis of 2-Amino-4-bromopyridine involves the handling of hazardous materials and requires strict adherence to safety protocols to ensure the well-being of personnel and the protection of the environment.
Hazard Identification and Mitigation
-
Bromine: Highly corrosive, toxic by inhalation, and causes severe skin burns. Handle in a well-ventilated area, preferably in a closed system. Personal Protective Equipment (PPE) including respiratory protection, chemical-resistant gloves, and face shields is mandatory.
-
Sodium Hydroxide: Corrosive and can cause severe burns. Avoid contact with skin and eyes. Use appropriate PPE.
-
Hydrogen Peroxide: Strong oxidizer. Avoid contact with combustible materials.
-
Dichloromethane and Ethyl Acetate: Flammable solvents. Use in a well-ventilated area away from ignition sources.
Emergency Procedures
-
Spills: Neutralize acid spills with sodium bicarbonate. For bromine spills, use a suitable absorbent material and dispose of as hazardous waste.
-
Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes. For inhalation, move the affected person to fresh air and seek immediate medical attention.
Waste Management
All waste generated during the synthesis, including residual reactants, solvents, and by-products, must be collected and disposed of in accordance with local, state, and federal regulations for hazardous waste.
Quality Control and Analytical Methods
To ensure the final product meets the required specifications, rigorous in-process controls and final product analysis are essential.
In-Process Controls
-
Thin Layer Chromatography (TLC): Used to monitor the progress of each reaction step, ensuring the complete consumption of starting materials before proceeding.
-
pH Measurement: Critical during the work-up of the esterification step to ensure proper separation.
Final Product Analysis
| Analytical Technique | Purpose | Specification |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities.[11] | ≥ 99%[1] |
| Gas Chromatography (GC) | To detect and quantify residual solvents.[11] | As per ICH guidelines |
| Melting Point | Identity and preliminary purity check. | 142-146 °C[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and identification. | Conforms to reference spectra |
| Mass Spectrometry (MS) | Molecular weight confirmation. | M+H⁺ = 173.0, 175.0 |
Conclusion
The described three-step synthesis of 2-Amino-4-bromopyridine via Hofmann degradation is a well-established and scalable method suitable for industrial production. By understanding the underlying chemical principles, adhering to the detailed protocols, and implementing robust safety and quality control measures, researchers and drug development professionals can efficiently and safely produce this vital chemical intermediate. This guide provides the necessary framework for the successful implementation of this process, enabling the continued development of novel pharmaceuticals and agrochemicals.
References
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Chemistry Learner. Hofmann Rearrangement: Example, Mechanism, and Application. Available from: [Link].
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Alizadeh, A., Oskueyan, Q., & Rostamnia, S. Synthesis of Nicotinamide and Isonicotinamide Derivatives via Multicomponent Reaction of Alkyl Isocyanides and Acetylenic Compounds in the Presence of Nicotinic or Isonicotinic Acid. Scite.ai. Available from: [Link].
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Wikipedia. Hofmann rearrangement. Available from: [Link].
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Chemistry Notes. Hofmann Rearrangement: Mechanism, application. Available from: [Link].
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Scribd. Hoffmann Rearrangement. Available from: [Link].
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Chemistry Steps. Hofmann Rearrangement. Available from: [Link].
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ResearchGate. (PDF) QUATERNIZATION REACTIONS OF ISONICOTINAMIDE ACCORDING TO THE PRINCIPLES OF GREEN CHEMISTRY. Available from: [Link].
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PubMed. Novel synthesis of nicotinamide derivatives of cytotoxic properties. Available from: [Link].
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PubChem. Isonicotinamide. Available from: [Link].
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Organic Chemistry Portal. One-Pot Tandem Oxidative Bromination and Amination of Sulfenamide for the Synthesis of Sulfinamidines. Available from: [Link].
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The Versatile Building Block: A Guide to the Laboratory-Scale Synthesis from tert-Butyl 4-bromopyridin-2-ylcarbamate
Abstract
This comprehensive guide details the laboratory-scale synthesis and derivatization of tert-butyl 4-bromopyridin-2-ylcarbamate, a pivotal building block in modern medicinal chemistry. The 2-aminopyridine scaffold is a privileged structure found in numerous pharmaceuticals, and this versatile starting material provides a gateway to a diverse array of functionalized analogs.[1][2][3] This document provides detailed protocols for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as cyanation and subsequent Boc-deprotection strategies. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the underlying chemical principles and practical experimental considerations to ensure reliable and reproducible outcomes.
Introduction: The Significance of the 2-Aminopyridine Moiety
The 2-aminopyridine structural motif is a cornerstone in drug discovery, appearing in a wide range of biologically active compounds with applications as antiviral, anti-inflammatory, and anticancer agents, among others.[1] The strategic placement of substituents on the pyridine ring is crucial for modulating the pharmacological properties of these molecules. tert-Butyl 4-bromopyridin-2-ylcarbamate serves as an ideal precursor for such explorations. The bromo-substituent at the 4-position is primed for various cross-coupling reactions, while the Boc-protected amine at the 2-position allows for controlled manipulation and subsequent deprotection under mild conditions.[4]
Synthesis of tert-Butyl 4-bromopyridin-2-ylcarbamate
The starting material itself is readily prepared from commercially available 2-amino-4-bromopyridine through a straightforward protection reaction.
Protocol 2.1: Boc-Protection of 2-Amino-4-bromopyridine
This protocol describes the synthesis of tert-butyl 4-bromopyridin-2-ylcarbamate from 2-amino-4-bromopyridine and di-tert-butyl dicarbonate.[5]
Materials:
-
2-Amino-4-bromopyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in hexanes)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-amino-4-bromopyridine (1.0 eq.) in anhydrous THF, slowly add LiHMDS (1.1 eq.) at -5 °C.
-
Stir the reaction mixture at this temperature for 10 minutes.
-
Add di-tert-butyl dicarbonate (1.1 eq.) and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the mixture with EtOAc.
-
Combine the organic layers, wash sequentially with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the product.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 4-position of tert-butyl 4-bromopyridin-2-ylcarbamate is an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyridine core and various aryl or vinyl boronic acids or esters.[6][7][8]
The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product.[7][8]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Materials:
-
tert-Butyl 4-bromopyridin-2-ylcarbamate
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
In a Schlenk flask, combine tert-butyl 4-bromopyridin-2-ylcarbamate (1.0 eq.), phenylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and K₂CO₃ (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 ratio).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, or until TLC/LC-MS analysis indicates completion of the reaction.
-
Cool the reaction to room temperature and dilute with water.
-
Extract with EtOAc, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | tert-Butyl 4-phenylpyridin-2-ylcarbamate | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | tert-Butyl 4-(4-methoxyphenyl)pyridin-2-ylcarbamate | ~80-90 |
| 3 | 3-Thienylboronic acid | tert-Butyl 4-(thiophen-3-yl)pyridin-2-ylcarbamate | ~75-85 |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the synthesis of 4-amino-substituted pyridines by coupling tert-butyl 4-bromopyridin-2-ylcarbamate with a wide range of primary and secondary amines.[9][10][11][12]
This palladium-catalyzed reaction involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond.[9]
Caption: General experimental workflow for Buchwald-Hartwig amination.
Materials:
-
tert-Butyl 4-bromopyridin-2-ylcarbamate
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Nitrogen or Argon gas
Procedure:
-
To a Schlenk flask, add tert-butyl 4-bromopyridin-2-ylcarbamate (1.0 eq.), Pd₂(dba)₃ (0.02 eq.), XPhos (0.04 eq.), and NaOtBu (1.4 eq.).
-
Evacuate and backfill the flask with an inert gas.
-
Add degassed toluene, followed by morpholine (1.2 eq.).
-
Heat the reaction mixture to 100-110 °C for 16-24 hours.
-
Monitor the reaction by TLC/LC-MS.
-
After completion, cool the mixture, dilute with water, and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | tert-Butyl 4-morpholinopyridin-2-ylcarbamate | ~80-90 |
| 2 | Aniline | tert-Butyl 4-(phenylamino)pyridin-2-ylcarbamate | ~70-80 |
| 3 | Benzylamine | tert-Butyl 4-(benzylamino)pyridin-2-ylcarbamate | ~75-85 |
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling is a highly effective method for the synthesis of 4-alkynyl-substituted pyridines, which are valuable intermediates in organic synthesis and materials science.[13][14][15][16][17]
This reaction involves a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl halide.[13][15][16] The catalytic cycle includes oxidative addition to palladium(0), followed by transmetalation with a copper acetylide, and reductive elimination.[16]
Materials:
-
tert-Butyl 4-bromopyridin-2-ylcarbamate
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
Procedure:
-
In a Schlenk flask, dissolve tert-butyl 4-bromopyridin-2-ylcarbamate (1.0 eq.) in a mixture of THF and TEA (2:1 ratio).
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add Pd(PPh₃)₂Cl₂ (0.03 eq.) and CuI (0.05 eq.).
-
Add phenylacetylene (1.2 eq.) dropwise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | tert-Butyl 4-(phenylethynyl)pyridin-2-ylcarbamate | ~85-95 |
| 2 | Trimethylsilylacetylene | tert-Butyl 4-((trimethylsilyl)ethynyl)pyridin-2-ylcarbamate | ~90-98 |
| 3 | 1-Hexyne | tert-Butyl 4-(hex-1-yn-1-yl)pyridin-2-ylcarbamate | ~80-90 |
Cyanation Reaction
The introduction of a nitrile group at the 4-position provides a versatile handle for further transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.
Protocol 4.1: Palladium-Catalyzed Cyanation
A modern and less toxic approach to cyanation involves the use of potassium hexacyanoferrate(II) as the cyanide source.[18]
Materials:
-
tert-Butyl 4-bromopyridin-2-ylcarbamate
-
Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆])
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
Procedure:
-
To a Schlenk flask, add tert-butyl 4-bromopyridin-2-ylcarbamate (1.0 eq.), K₄[Fe(CN)₆] (0.5 eq.), and Pd(PPh₃)₄ (0.05 eq.).
-
Evacuate and backfill with an inert gas.
-
Add DMF and DBU (2.0 eq.).
-
Heat the reaction mixture to 120 °C for 24 hours.
-
Monitor the reaction by TLC/LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Boc-Deprotection
The final step in many synthetic sequences involving tert-butyl 4-bromopyridin-2-ylcarbamate is the removal of the Boc protecting group to liberate the free 2-amino functionality.
Protocol 5.1: Acid-Mediated Boc-Deprotection
The Boc group is readily cleaved under acidic conditions.[4]
Materials:
-
Boc-protected 4-substituted-2-aminopyridine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the Boc-protected pyridine (1.0 eq.) in DCM.
-
Add TFA (5-10 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the deprotection by TLC/LC-MS.
-
Once complete, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the deprotected 2-aminopyridine.
Caption: Schematic of Boc-deprotection.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Reagent-Specific Hazards:
-
Palladium Catalysts: Can be toxic and should be handled with care.
-
Organoboron Reagents: Handle in a fume hood.
-
Bases (NaOtBu, K₂CO₃, TEA, DBU): Corrosive and/or irritants. Avoid contact with skin and eyes.
-
Solvents (THF, Dioxane, Toluene, DMF, DCM): Flammable and/or toxic. Use in a well-ventilated area.
-
Trifluoroacetic Acid (TFA): Highly corrosive. Handle with extreme care.
-
Potassium Hexacyanoferrate(II): While relatively non-toxic itself, it can release hydrogen cyanide gas upon contact with strong acids.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.[19]
Conclusion
tert-Butyl 4-bromopyridin-2-ylcarbamate is a highly valuable and versatile intermediate for the synthesis of a wide range of 4-substituted 2-aminopyridines. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around this important scaffold, facilitating the development of novel compounds for pharmaceutical and materials science applications. The presented palladium-catalyzed cross-coupling and cyanation reactions, followed by straightforward deprotection, offer a reliable and efficient synthetic toolbox.
References
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Wikipedia. Buchwald–Hartwig amination. [Link]
-
Lead Sciences. tert-Butyl (4-bromopyridin-2-yl)carbamate. [Link]
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Royal Society of Chemistry. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). [Link]
-
J&K Scientific LLC. tert-Butyl 4-bromopyridin-2-ylcarbamate | 207799-10-8. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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Wikipedia. Sonogashira coupling. [Link]
- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
PubChem. tert-butyl N-(4-bromopyridin-2-yl)carbamate. [Link]
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ResearchGate. (PDF) A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. [Link]
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ResearchGate. Four-component synthesis of 2-aminopyridines. [Link]
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YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]
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Chinese Journal of Organic Chemistry. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. [Link]
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National Center for Biotechnology Information. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. [Link]
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YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.[Link]
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Chemistry LibreTexts. Sonogashira Coupling. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Royal Society of Chemistry. 2-Aminopyridine – an unsung hero in drug discovery. [Link]
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Organic Chemistry Portal. Mild and selective deprotection of carbamates with Bu4NF. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Royal Society of Chemistry. An expedient Pd/DBU mediated cyanation of aryl/heteroaryl bromides with K4[Fe(CN)6]. [Link]
-
National Center for Biotechnology Information. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. [Link]
-
PubChemLite. Tert-butyl n-(4-bromopyridin-2-yl)carbamate (C10H13BrN2O2). [Link]
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PubMed. Recent advances in Sonogashira reactions. [Link]
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The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]
-
ResearchGate. Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. [Link]
-
KAUST Repository. Photoinduced Nickel-Catalyzed Demethylative Cyanation and Decarboxylative Cyanomethylation of Aryl Halides. [Link]
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Suzuki-Miyaura coupling protocol with 2-Amino-4-bromopyridine
An Application Guide to a Cornerstone Reaction: The Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine for Pharmaceutical Scaffolding
Authored by a Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol and theoretical framework for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Amino-4-bromopyridine with arylboronic acids. This reaction is a pivotal transformation in medicinal chemistry, enabling the synthesis of 2-amino-4-arylpyridine scaffolds, which are core components of numerous therapeutic agents, particularly kinase inhibitors.[1] We delve into the mechanistic underpinnings of the catalytic cycle, address the unique challenges posed by the aminopyridine substrate, and present a robust, field-proven experimental protocol. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful C-C bond-forming reaction with scientific rigor and practical efficiency.
Introduction: The Strategic Importance of 2-Amino-4-arylpyridines
The Suzuki-Miyaura reaction, first reported in 1979, stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[2][3] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the construction of complex molecules, including biaryls and heteroaryls.[2][4]
The 2-amino-4-arylpyridine motif is of profound interest in drug discovery. The 2-aminopyridine core is a well-established pharmacophore that frequently acts as a "hinge-binding" motif in kinase inhibitors, a critical class of drugs used in oncology.[1] The strategic functionalization at the 4-position with diverse aryl or heteroaryl groups allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. 2-Amino-4-bromopyridine serves as an ideal starting material for this purpose, with the bromine atom providing a reactive handle for cross-coupling reactions.[1]
However, the presence of the basic nitrogen atoms on the aminopyridine ring presents a specific challenge known as the "2-pyridyl problem."[5] These Lewis basic sites can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation, which necessitates a carefully optimized protocol for successful and high-yielding transformations.[6][7]
Mechanistic Rationale: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[4] The cycle is composed of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][8][9]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of 2-Amino-4-bromopyridine. This irreversible step forms a square-planar Pd(II) intermediate.[4][8] This is often the rate-determining step of the reaction, particularly with less reactive aryl halides like chlorides.[8]
-
Transmetalation : This step involves the transfer of the aryl group from the boron reagent to the palladium center.[2] For this to occur, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which then readily transfers its organic substituent to the Pd(II) center, displacing the halide.[10][11][12]
-
Reductive Elimination : In the final step, the two organic ligands (the aminopyridyl and the new aryl group) on the Pd(II) complex couple and are expelled, forming the desired C-C bond of the 2-amino-4-arylpyridine product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][8]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol Design: Catalyst System and Reaction Parameters
Success in coupling 2-Amino-4-bromopyridine hinges on selecting a catalyst system that is robust enough to overcome potential inhibition by the substrate's nitrogen atoms.
-
Palladium Precursor : While many Pd(0) and Pd(II) sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts that are reduced in situ to the active Pd(0) species.[8]
-
Ligand Selection : This is arguably the most critical parameter. Standard phosphine ligands like PPh₃ can be effective but often require higher temperatures. For challenging substrates like aminopyridines, bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are highly recommended.[1][13] These ligands promote the oxidative addition step and stabilize the Pd(0) resting state, increasing catalyst longevity and turnover.[8][14]
-
Base : The choice of base is crucial for activating the boronic acid.[2][11] Strong inorganic bases are typically used. Potassium phosphate (K₃PO₄) is an excellent choice for this substrate as it is effective and has good solubility in the mixed solvent systems often employed.[1][13] Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also widely used alternatives.[3][15]
-
Solvent System : A mixture of an organic solvent and water is standard. The organic solvent solubilizes the organic reagents and catalyst, while water helps dissolve the inorganic base. A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is a reliable system.[1][16] Anhydrous toluene is also an effective solvent.[1] Degassing the solvent (e.g., by sparging with argon or nitrogen) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[6]
Detailed Experimental Protocol
This protocol provides a general method for the coupling of 2-Amino-4-bromopyridine with a representative arylboronic acid.
Table 1: Reagent Stoichiometry for a Typical Reaction
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass / Volume | Role |
| 2-Amino-4-bromopyridine | 173.01 | 1.0 | 1.0 | 173 mg | Aryl Halide |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 | 146 mg | Coupling Partner |
| Palladium(II) Acetate | 224.50 | 0.02 (2 mol%) | 0.02 | 4.5 mg | Catalyst Precursor |
| SPhos | 410.51 | 0.04 (4 mol%) | 0.04 | 16.4 mg | Ligand |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 2.0 | 425 mg | Base |
| 1,4-Dioxane / Water (4:1 v/v) | - | - | - | 5.0 mL | Solvent |
Procedure:
-
Reaction Setup : To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-Amino-4-bromopyridine (173 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and potassium phosphate (425 mg, 2.0 mmol).[1]
-
Inert Atmosphere : Seal the vessel with a septum or cap. Evacuate the flask and backfill with an inert gas (e.g., high-purity argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[16]
-
Solvent Addition : Under a positive pressure of the inert gas, add 5.0 mL of the degassed 4:1 dioxane/water mixture via syringe.
-
Reaction Execution : Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring : The reaction's progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking a small aliquot from the reaction mixture.
-
Work-up : Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts.[16]
-
Extraction : Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol to yield the pure 2-amino-4-arylpyridine product.[6]
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvents.3. Poor quality or wet reagents/base.4. Catalyst inhibition by the substrate. | 1. Ensure a rigorous inert atmosphere protocol.2. Use freshly prepared, thoroughly degassed solvents.3. Dry reagents and base in a vacuum oven before use.4. Increase ligand loading (e.g., L:Pd ratio of 2:1 to 4:1). Consider a different Buchwald ligand or a Pd-PEPPSI precatalyst.[17] |
| Protodeboronation | The boronic acid reacts with residual water/protons instead of transmetalating. | 1. Use anhydrous solvents and ensure the base is dry.2. Use a boronic ester (e.g., pinacol ester) or an organotrifluoroborate salt, which are more stable.[2][18] |
| Homocoupling of Boronic Acid | Caused by oxygen contamination, leading to oxidative coupling of the boronic acid. | 1. Rigorously exclude oxygen by maintaining a positive inert gas pressure and using degassed solvents.[6] |
| Dehalogenation of Starting Material | The aryl halide is reduced instead of coupled. | 1. Ensure the reaction is performed under an inert atmosphere. Some solvents or bases can act as hydride sources.[6] |
Safety Precautions
-
Palladium Catalysts : Palladium compounds can be toxic and should be handled with care in a fume hood.
-
Phosphine Ligands : Many phosphine ligands, including SPhos, are air-sensitive and should be handled under an inert atmosphere. They can be irritants and toxic upon inhalation or skin contact.
-
Solvents : 1,4-Dioxane is a suspected carcinogen and flammable. Toluene is flammable and toxic. All solvent manipulations should be performed in a well-ventilated fume hood.
-
Bases : Potassium phosphate is a strong base and can cause skin and eye irritation.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Cano, I., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
NROChemistry via YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Cano, I., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
-
Organic Chemistry Data. Use of Base Metals in Suzuki Coupling. [Link]
-
Stanforth, S. P., et al. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
Basha, F. Z., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Catalysis Communications. [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Barder, T. E., et al. (2006). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
-
Organometallics - ACS Publications. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
Ball, L. T. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access. [Link]
-
Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
-
ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
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ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. [Link]
-
Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
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Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? : r/Chempros. [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines
Introduction: The Strategic Importance of 2-Aminopyridines in Medicinal Chemistry
The 2-aminopyridine moiety is a privileged scaffold in modern drug discovery, appearing in a multitude of clinically significant therapeutic agents. Its prevalence stems from its ability to engage in key hydrogen bonding interactions with biological targets and its versatile chemical functionality. The Buchwald-Hartwig amination has emerged as a powerful and indispensable tool for the synthesis of these crucial building blocks, offering a broad substrate scope and functional group tolerance that surpasses many classical methods for C-N bond formation.[1][2]
This guide provides a comprehensive overview and detailed protocols for a particularly challenging yet vital application of this reaction: the coupling of 2-bromopyridines with volatile amines. The inherent challenges of handling low-boiling-point amines, coupled with the electronic nature of the pyridine ring, necessitate carefully optimized conditions. This document aims to equip researchers, scientists, and drug development professionals with the technical knowledge and practical guidance to successfully navigate these complexities.
Understanding the Catalytic Cycle: A Mechanistic Perspective
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle that involves several key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][3] The electron-deficient nature of the 2-bromopyridine substrate and the potential for the pyridine nitrogen to coordinate to the palladium center can influence the efficiency of this cycle.[4]
Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination.
A crucial aspect of this reaction is the selection of an appropriate ligand. The ligand must be sufficiently electron-rich and sterically hindering to facilitate both the oxidative addition of the 2-bromopyridine and the subsequent reductive elimination to form the desired product, while also preventing catalyst deactivation by the pyridine nitrogen.[4]
Experimental Protocols: A Step-by-Step Guide
The following protocols have been developed and optimized for the Buchwald-Hartwig amination of 2-bromopyridines with volatile secondary amines. Due to the volatility of the amine, these reactions are best performed in a sealed tube.[5][6]
Materials and Reagents
-
2-Bromopyridine Substrate: 1.0 equivalent
-
Volatile Amine (e.g., dimethylamine, 2.0 M solution in THF): 1.5 equivalents
-
Palladium Source (e.g., Pd(OAc)₂ or Pd₂(dba)₃): 2 mol%
-
Ligand (e.g., dppp or Xantphos): 4 mol%
-
Base (e.g., NaOtBu or LiHMDS): 1.4 equivalents
-
Anhydrous Solvent (e.g., Toluene or Dioxane): To achieve a desired concentration (typically 0.1-0.5 M)
Protocol 1: General Procedure for Small-Scale Reactions
-
Preparation of the Reaction Vessel: To a dry, sealable reaction tube equipped with a magnetic stir bar, add the 2-bromopyridine substrate, the palladium source, the ligand, and the base.
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Under the inert atmosphere, add the anhydrous solvent via syringe, followed by the solution of the volatile amine.
-
Sealing and Heating: Securely seal the reaction tube and place it in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).[1]
-
Reaction Monitoring: Stir the reaction mixture vigorously and monitor its progress by a suitable analytical technique, such as LC-MS or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully unseal the tube in a well-ventilated fume hood. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Figure 2: General experimental workflow for the amination protocol.
Catalyst and Ligand Selection: A Comparative Overview
The choice of the palladium source and, more critically, the phosphine ligand is paramount to the success of the Buchwald-Hartwig amination of 2-bromopyridines. Below is a summary of commonly employed catalyst systems and their general performance characteristics.
| Catalyst System (Pd Source / Ligand) | Typical Amine Scope | Key Advantages | Considerations |
| Pd(OAc)₂ / dppp | Secondary aliphatic amines | Readily available and cost-effective.[7] | May require higher temperatures. |
| Pd₂(dba)₃ / Xantphos | Primary and secondary amines | High regioselectivity for some dihalopyridines.[4] | Can be more expensive. |
| Pd₂(dba)₃ / RuPhos | Morpholine and other cyclic secondary amines | Effective for a range of cyclic amines.[8] | Ligand synthesis can be complex. |
| Pd₂(dba)₃ / SPhos | Morpholine and other cyclic secondary amines | Good performance with cyclic amines.[8] | Similar considerations to RuPhos. |
| Pd-precatalyst / tBuBrettPhos | Various primary and secondary amines | Can be effective at room temperature for some substrates.[8] | Pre-catalysts can be costly. |
Note: The optimal catalyst system is highly substrate-dependent, and screening of several ligands may be necessary to achieve the best results for a specific transformation.
Troubleshooting Common Challenges
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium, deactivating the catalyst.[4]- Impure Reagents: Trace impurities in amines can poison the catalyst.[9]- Inefficient Catalyst Generation: The active Pd(0) species may not be forming efficiently.[9] | - Employ bulky, electron-rich ligands (e.g., biarylphosphines) to shield the palladium center.[4]- Purify liquid amines by distillation or by passing through a plug of activated alumina.[9]- Use a palladium(0) source like Pd₂(dba)₃ or consider pre-catalysts. |
| Side Product Formation (e.g., Hydrodehalogenation) | - Beta-Hydride Elimination: This can be a competing pathway, especially with primary amines.[2] | - Judicious choice of ligand can minimize this side reaction.[9] |
| Difficulty with Volatile Amine Handling | - Loss of Amine: The low boiling point of the amine can lead to its evaporation from the reaction mixture. | - Use a sealed reaction vessel.[5][6]- Consider using the amine as its ammonium salt, which is a solid and easier to handle.[10] |
Conclusion: Enabling Access to Key Pharmaceutical Scaffolds
The Buchwald-Hartwig amination of 2-bromopyridines with volatile amines, while presenting unique experimental challenges, is a highly valuable transformation in the synthesis of medicinally relevant compounds. By understanding the underlying mechanism, carefully selecting the catalyst system, and adhering to robust experimental protocols, researchers can effectively and efficiently construct the desired 2-aminopyridine derivatives. The guidelines and protocols presented in this document provide a solid foundation for the successful implementation of this critical reaction in both academic and industrial research settings.
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A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Journal of Organic Chemistry. [Link]
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A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. [Link]
-
A Highly Versatile Catalyst System for the Cross-Coupling of Aryl Chlorides and Amines. ResearchGate. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
-
Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. PMC. [Link]
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Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]
-
Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. ResearchGate. [Link]
-
Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Rethinking Amines as Reactive Sites for Cross-Coupling in Drug Synthesis. ChemistryViews. [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]
-
Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
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The Strategic Utility of 2-Amino-4-bromopyridine in Modern Drug Discovery: Application Notes and Protocols
Abstract
2-Amino-4-bromopyridine has emerged as a cornerstone building block in medicinal chemistry, prized for its versatile reactivity and its presence in a multitude of biologically active agents.[1][2] This document provides an in-depth guide for research scientists and drug development professionals on the strategic application of this scaffold. We will delve into the causality behind its synthetic utility, provide validated, step-by-step protocols for key transformations, and present case studies that underscore its significance in the synthesis of innovative therapeutics, particularly in oncology and infectious diseases.[3]
Introduction: The Versatility of a Privileged Scaffold
The 2-amino-4-bromopyridine moiety is a highly valued heterocyclic building block in the realm of drug discovery.[3] Its utility is derived from the strategic placement of two key functional groups: a nucleophilic amino group at the 2-position and a bromine atom at the 4-position, which is highly amenable to a wide array of palladium-catalyzed cross-coupling reactions.[3][4] This dual functionality permits the regioselective and strategic introduction of diverse chemical functionalities, thereby enabling medicinal chemists to explore a vast chemical space in their quest for novel therapeutic agents.[3]
The 2-aminopyridine core is a well-established pharmacophore found in numerous clinically approved drugs, often acting as a crucial hinge-binding motif in kinase inhibitors.[3] The ability to modify the 4-position of this scaffold can profoundly influence a compound's biological activity and pharmacokinetic profile.[3] This guide will focus on the practical applications of 2-amino-4-bromopyridine in the synthesis of kinase inhibitors and other biologically active molecules.
Physicochemical Properties and Reactivity Profile
A comprehensive understanding of the physicochemical properties of 2-amino-4-bromopyridine is fundamental to its effective application.
| Property | Value | Reference |
| CAS Number | 84249-14-9 | [1][5][6] |
| Molecular Formula | C₅H₅BrN₂ | [1][5][7] |
| Molecular Weight | 173.01 g/mol | [1][5][7] |
| Appearance | Off-white to light yellow solid | [1][5] |
| Melting Point | 136-148 °C | [1] |
| Boiling Point | 268.2 °C | [5][6] |
| Purity | ≥ 99% (HPLC) | [5] |
The reactivity of 2-amino-4-bromopyridine is dominated by the interplay between the electron-donating amino group and the electron-withdrawing nature of the pyridine nitrogen, along with the labile bromine atom. The bromine at the 4-position is particularly susceptible to nucleophilic substitution and is an excellent handle for various cross-coupling reactions.[3][8]
Core Synthetic Transformations: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of 2-amino-4-bromopyridine is unlocked through palladium-catalyzed cross-coupling reactions. These transformations allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds, which are central to the construction of complex drug molecules.[3][4]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds by coupling an organohalide with an organoboron compound.[9] In the context of 2-amino-4-bromopyridine, this reaction enables the introduction of a vast array of aryl and heteroaryl substituents at the 4-position, a key strategy in the development of kinase inhibitors.[3][10]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine
Materials:
-
2-Amino-4-bromopyridine
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)[3]
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)[3]
-
Anhydrous dioxane/water (4:1 mixture)[3]
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial under an inert atmosphere, add 2-amino-4-bromopyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).[3]
-
Add the anhydrous dioxane/water mixture (5 mL) to the flask.[3]
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]
-
Upon completion, cool the reaction mixture to room temperature.[3]
-
Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines.[11] This reaction is instrumental in creating complex scaffolds where a nitrogen linkage is required at the 4-position of the 2-aminopyridine core.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 2-Amino-4-bromopyridine
Materials:
-
2-Amino-4-bromopyridine
-
Primary or secondary amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)[11]
-
Anhydrous toluene[11]
-
Schlenk tube or sealed reaction vessel
Procedure:
-
In a glovebox or under a stream of inert gas, charge a reaction vessel with 2-amino-4-bromopyridine (1.0 mmol), the amine (1.2 mmol), the palladium catalyst, the phosphine ligand, and sodium tert-butoxide.[4]
-
Add anhydrous toluene to the vessel and seal it.[4]
-
Heat the reaction mixture with stirring at a specified temperature (typically 80-110 °C) for the indicated time.[4][12]
-
Monitor the reaction progress by TLC or LC-MS.[11]
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.[11]
-
Concentrate the filtrate and purify the residue by column chromatography to yield the aminated product.[4]
Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13] This reaction is of significant interest for synthesizing novel heterocyclic compounds with alkynyl moieties.[13]
Protocol 3: General Procedure for Sonogashira Coupling of 2-Amino-4-bromopyridine
Materials:
-
2-Amino-4-bromopyridine
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Triethylamine (Et₃N)[14]
-
Anhydrous and degassed solvent (e.g., THF)[14]
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-amino-4-bromopyridine (1.0 mmol), the palladium catalyst, and copper(I) iodide.[13]
-
Add the anhydrous and degassed solvent and triethylamine.[14]
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.[13][15]
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.[15]
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Application in Drug Discovery: Case Studies
The strategic use of 2-amino-4-bromopyridine has led to the discovery of numerous potent and selective drug candidates.
Kinase Inhibitors in Oncology
The 2-aminopyridine scaffold is a well-known "hinge-binding" motif in many kinase inhibitors.[3] By functionalizing the 4-position of 2-amino-4-bromopyridine through Suzuki coupling, medicinal chemists can synthesize potent and selective inhibitors of various kinases implicated in cancer.[3] For instance, derivatives of 2-amino-4-arylpyridines have been developed as potent inhibitors of Vaccinia-related kinase 1 (VRK1), a serine/threonine kinase involved in cell cycle regulation and a promising oncology target.[3]
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Experimental protocol for the synthesis of 2-Amino-4-bromopyridine derivatives
An In-Depth Guide to the Synthesis of 2-Amino-4-bromopyridine: Protocols and Mechanistic Insights
Introduction
2-Amino-4-bromopyridine is a pivotal heterocyclic building block in the realms of pharmaceutical and agrochemical research and development.[1][2] Its unique structure, featuring both a reactive bromine atom and an amino group on the pyridine ring, allows for versatile functionalization. This makes it a key intermediate in the synthesis of complex, biologically active molecules targeting significant health challenges, including neurological disorders and various cancers.[1][3] Furthermore, its utility extends to the agrochemical sector, where it serves as a precursor for novel herbicides and pesticides.[2][3]
This technical guide provides a comprehensive overview of the primary synthetic routes to 2-Amino-4-bromopyridine. It includes detailed, step-by-step experimental protocols, quantitative data, and visual representations of the synthetic pathways, designed to be a thorough resource for researchers, scientists, and professionals in organic synthesis and drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Amino-4-bromopyridine is presented below. It is important to note that reported values for physical constants like melting point can vary slightly between sources, often due to differences in purity and determination methods.[4]
| Property | Value | Source(s) |
| CAS Number | 84249-14-9 | [1][4] |
| Molecular Formula | C₅H₅BrN₂ | [1][4] |
| Molecular Weight | 173.01 g/mol | [1][4] |
| Appearance | Off-white to light yellow solid | [1][4] |
| Melting Point | 142-146 °C | [1] |
| Boiling Point | 268.2 °C | [1] |
| Purity | ≥ 97-99% | [2][4] |
Synthetic Pathways and Experimental Protocols
Several robust synthetic routes for the preparation of 2-Amino-4-bromopyridine have been developed. The selection of a specific method often depends on factors such as the desired scale of production, cost of starting materials, and available laboratory equipment. The following sections detail the most prominent and scalable methods.
Route 1: Multi-Step Synthesis from 4-Bromopyridine Hydrochloride via Hofmann Degradation
This widely utilized, multi-step synthesis begins with the readily available 4-bromopyridine hydrochloride. The sequence proceeds through esterification, amination, and a final Hofmann degradation.[1][4] This method is noted for its cost-effective raw materials, high yields, and proven scalability for industrial production.[1][5]
Caption: Three-step synthesis of 2-Amino-4-bromopyridine.
This step introduces a carboxylate group at the 2-position of the pyridine ring, which is essential for the subsequent Hofmann degradation. The use of ferrous sulfate and hydrogen peroxide suggests a radical mechanism.
-
Protocol:
-
In a 20 L three-necked flask, add ethyl acetate and cool the vessel to 0°C in an ice bath.
-
Slowly add hydrogen peroxide under continuous mechanical stirring, ensuring the temperature is maintained below 0°C.[1]
-
In a separate 200 L reactor, prepare a solution of 4-bromopyridine hydrochloride (5 kg) in dichloromethane. This can be achieved by dissolving the hydrochloride salt in water, neutralizing to pH 8 with sodium bicarbonate, and extracting with dichloromethane.[5][6]
-
To the 200 L reactor, add ferrous sulfate and a 50 wt% sulfuric acid solution. Cool the mixture to -10°C with stirring.[1]
-
Slowly add the previously prepared hydrogen peroxide solution dropwise to the reactor, maintaining the internal temperature between -10°C and 0°C.[1][5]
-
After the addition is complete, allow the mixture to stir and heat for one hour.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding the mixture to 100 L of water. Stir for 30 minutes and then separate the organic layer.[1][5]
-
Concentrate the organic phase under reduced pressure to obtain crude ethyl 4-bromopyridine-2-carboxylate as a brownish-red liquid. This crude product is typically used directly in the next step without further purification.[5]
-
The ester is converted to a primary amide, the direct precursor required for the Hofmann rearrangement.
-
Protocol:
-
Add the crude ethyl 4-bromopyridine-2-carboxylate (approx. 8.5 kg) in batches to a reactor containing 35 L of ammonia solution.[1]
-
Stir the resulting mixture vigorously overnight at room temperature.[5]
-
Collect the resulting solid precipitate by centrifugation.
-
Wash the solid with ethyl acetate and centrifuge again to yield 4-bromopyridine-2-carboxamide (approx. 4.5 kg).[1]
-
The Hofmann degradation (or rearrangement) is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. The amide is treated with bromine and a strong base (sodium hydroxide) to form an intermediate isocyanate, which is then hydrolyzed to the amine.
-
Protocol:
-
In a 50 L reactor, add water and sodium hydroxide pellets. Stir to dissolve and cool the solution to 0°C.[1]
-
Add bromine dropwise while maintaining the temperature. After the addition is complete, cool the mixture further to -10°C.[5][6]
-
Add the 4-bromopyridine-2-carboxamide from the previous step in batches.
-
Once the addition is complete, stir and heat the mixture at 80°C for one hour. Monitor the reaction by TLC.[1]
-
Upon completion, cool the mixture to room temperature.
-
Collect the crude product by centrifugation.
-
Purify the crude solid by recrystallization from toluene to obtain pure 2-Amino-4-bromopyridine.[1]
-
| Reagent/Parameter | Step 1 (Esterification) | Step 2 (Amination) | Step 3 (Hofmann) |
| Starting Material | 4-Bromopyridine HCl | Ethyl 4-bromopyridine-2-carboxylate | 4-Bromopyridine-2-carboxamide |
| Key Reagents | H₂O₂, FeSO₄, H₂SO₄ | Ammonia solution | Br₂, NaOH |
| Solvent | Dichloromethane | Water | Water |
| Temperature | -10°C to 0°C | Room Temperature | -10°C to 80°C |
| Typical Yield | High (Crude) | ~80-90% | ~70-80% |
Route 2: Synthesis from 2,4-Dibromopyridine-N-oxide
This method offers a more streamlined approach with fewer reaction steps and a high overall yield, making it an attractive alternative for large-scale preparation.[4][7] The strategy involves a regioselective nucleophilic aromatic substitution followed by reduction of the N-oxide.
Caption: Two-step synthesis from 2,4-Dibromopyridine-N-oxide.
The C2 position of pyridine N-oxides is activated towards nucleophilic attack. This allows for the selective displacement of the bromine atom at C2 by ammonia.
-
Protocol:
-
In a sealed reaction vessel, combine 2,4-dibromopyridine-N-oxide with ammonia water. The mass ratio of the starting material to ammonia water should be in the range of 1:2.5 to 1:5.0.[7]
-
Heat the sealed vessel to a temperature between 60°C and 110°C.[7]
-
Maintain the reaction at this temperature until TLC analysis indicates the consumption of the starting material.
-
After cooling, the intermediate product is typically isolated and used directly in the next step.
-
The N-oxide functionality is removed via reduction, yielding the final 2-Amino-4-bromopyridine product. Reduced iron powder in the presence of an acid is an effective and economical choice for this transformation.
-
Protocol:
-
In a 2 L four-necked flask equipped with a mechanical stirrer, add 1 L of ethanol and the intermediate from the previous step (e.g., 79.59 g, 0.421 mol).[7]
-
With stirring, add reduced iron powder (235.8 g, 4.21 mol) and a catalytic amount of concentrated HCl (7.5 mL).[1][7]
-
Heat the mixture to reflux (approx. 76-80°C) for 5 hours.
-
Monitor the reaction by TLC. Once complete, cool the solution to room temperature.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Filter the resulting solid, wash with water, and dry to obtain 2-Amino-4-bromopyridine as a faint yellow solid. A total yield of up to 80.5% for the two steps has been reported.[7]
-
Route 3: Laboratory-Scale Synthesis via Deprotection
For smaller-scale laboratory synthesis, a convenient route involves the deprotection of a commercially available Boc-protected precursor, tert-Butyl 4-bromopyridin-2-ylcarbamate.[4][8] This method is straightforward, although the cost of the starting material may be higher than in the previous routes.
Sources
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- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
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- 7. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
- 8. 2-Amino-4-bromopyridine synthesis - chemicalbook [chemicalbook.com]
Application Note: A Practical Guide to the Purification of 2-Amino-4-bromopyridine by Silica Gel Column Chromatography
Abstract
2-Amino-4-bromopyridine is a foundational building block in the synthesis of numerous pharmaceutical and agrochemical agents, valued for its versatile functional groups that allow for extensive molecular elaboration.[1][2][3] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, low yields, and complications in subsequent synthetic steps. This guide provides a detailed, field-proven protocol for the purification of crude 2-Amino-4-bromopyridine using normal-phase column chromatography. It encompasses the entire workflow, from initial work-up and analytical thin-layer chromatography (TLC) to a step-by-step column procedure and post-purification analysis, grounded in the principles of separation science.
Introduction: The Rationale for Purification
Following synthesis via routes such as the Hofmann degradation of 4-bromo-2-pyridinecarboxamide or deprotection of a Boc-protected precursor, the crude reaction product of 2-Amino-4-bromopyridine rarely meets the stringent purity requirements (typically ≥99% by HPLC) for advanced applications.[1][4] Common impurities often include unreacted starting materials, positional isomers (e.g., 2-amino-5-bromopyridine), over- or under-brominated species, and other colored byproducts.[5][6]
Column chromatography is a highly effective and widely adopted method for isolating the target compound from these impurities.[5][7] The technique leverages the differential adsorption of compounds onto a polar stationary phase (silica gel) and their subsequent elution with a non-polar mobile phase. The polarity of the mobile phase is gradually increased, allowing compounds to separate based on their affinity for the stationary phase. Due to the presence of a basic amino group, 2-Amino-4-bromopyridine presents specific challenges, such as strong adsorption to the acidic silica gel, which can cause peak tailing.[5][8] This protocol incorporates strategies to mitigate these effects and achieve high-purity isolation.
Physicochemical Properties of 2-Amino-4-bromopyridine
A clear understanding of the target compound's properties is essential for designing an effective purification strategy.
| Property | Value | Source(s) |
| CAS Number | 84249-14-9 | [1][7] |
| Molecular Formula | C₅H₅BrN₂ | [1][9] |
| Molecular Weight | 173.01 g/mol | [1][9] |
| Appearance | Off-white to light yellow solid | [1][7] |
| Melting Point | 142-146 °C | [1] |
| pKa | Estimated between 5 and 6 | [8] |
Pre-Chromatography: Thin-Layer Chromatography (TLC) for Method Development
Before committing the entire crude sample to a column, analytical TLC must be performed to determine the optimal mobile phase (eluent) composition. The goal is to find a solvent system that provides good separation between the desired product and its impurities, with the product having a Retention Factor (Rf) of approximately 0.2-0.3 .[5] An Rf in this range ensures the compound will migrate through the column at a reasonable rate without eluting too quickly with the solvent front.
Protocol: TLC Solvent System Screening
-
Plate Preparation: On a silica gel TLC plate, gently draw a starting line in pencil about 1.5 cm from the bottom.[10]
-
Sample Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the starting line.
-
Eluent Systems: Prepare small volumes of different solvent systems in separate TLC chambers (a beaker covered with a watch glass works well). Common starting systems for pyridine derivatives include mixtures of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate or Acetone).[11][12]
-
Test System 1: 70:30 Hexane:Ethyl Acetate
-
Test System 2: 50:50 Hexane:Ethyl Acetate
-
Test System 3: 30:70 Hexane:Ethyl Acetate
-
-
Development: Place the spotted TLC plate in a chamber, ensuring the solvent level is below the starting line. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[10]
-
Visualization: Remove the plate and mark the solvent front with a pencil. Visualize the spots under UV light (254 nm). Circle the visible spots.
-
Rf Calculation: Calculate the Rf value for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimization:
-
If the product Rf is too low (<0.2), increase the polarity of the eluent (i.e., increase the percentage of ethyl acetate).
-
If the product Rf is too high (>0.4), decrease the polarity of the eluent (i.e., increase the percentage of hexane).
-
If spots are tailing (comet-shaped), add a small amount (~0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia to the eluent system. This neutralizes the acidic silanol groups on the silica, preventing strong ionic interactions with the basic aminopyridine.[5][8]
-
The Complete Column Chromatography Workflow
The following protocol details the purification of 2-Amino-4-bromopyridine from a crude reaction mixture.
Workflow Overview
Caption: General workflow for the purification of 2-Amino-4-bromopyridine.
Step-by-Step Protocol
Materials:
-
Crude 2-Amino-4-bromopyridine
-
Silica gel (flash grade, 230-400 mesh)
-
Glass chromatography column
-
Hexane (or Heptane), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Triethylamine (optional)
-
Dichloromethane (for sample loading)
-
Fraction collection tubes
-
TLC plates, developing chambers, and UV lamp
-
Rotary evaporator
1. Column Packing (Slurry Method):
-
Secure the column vertically to a stand. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom.
-
Add a ~1 cm layer of sand over the cotton plug.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% Hexane).[5] The consistency should be like a thin milkshake, not a thick paste.
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain slowly, collecting it for reuse. Gently tap the side of the column to ensure the silica packs evenly without air bubbles or cracks.
-
Continue adding slurry until the desired column height is reached (typically 15-20 cm for a 1-2 g scale).
-
Add another ~1 cm layer of sand on top of the packed silica bed to prevent disturbance during solvent addition.
-
Crucially, never let the solvent level drop below the top of the silica bed, as this will cause cracking and ruin the separation. [5]
2. Sample Preparation and Loading (Dry Loading Method):
-
Dissolve the crude 2-Amino-4-bromopyridine product in a minimal amount of a volatile solvent like dichloromethane.[5]
-
To this solution, add a small amount of silica gel (approximately 1-2 times the mass of your crude product).
-
Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained. This powder is your crude product adsorbed onto silica.[5]
-
Drain the solvent in the packed column until it is level with the top sand layer.
-
Carefully add the silica-adsorbed sample powder to the top of the column, creating a uniform, level layer.
-
Gently add a small amount of the least polar eluent, being careful not to disturb the sample layer.
3. Elution and Fraction Collection:
-
Begin elution by adding the least polar solvent determined from your TLC analysis (e.g., 100% Hexane).
-
Gradually increase the polarity of the eluent according to your TLC optimization. For example, start with 100% Hexane, then move to 95:5 Hexane:Ethyl Acetate, then 90:10, and so on. This is known as a step gradient.
-
Collect the eluting solvent in numbered test tubes or flasks. The size of the fractions should be consistent (e.g., 10-20 mL each).
-
Maintain a constant flow rate. A flow rate that is too high will lead to poor separation, while one that is too slow will cause band broadening and take an excessive amount of time.[5]
4. Monitoring and Isolation:
-
Use TLC to monitor the fractions. Spot every few fractions on a single TLC plate to track the elution of the product.
-
Identify the fractions that contain the pure product (a single spot at the correct Rf).
-
Combine all pure fractions into a single round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2-Amino-4-bromopyridine as an off-white or light yellow solid.[1]
Troubleshooting Common Chromatography Issues
Even with careful planning, issues can arise. The following table and diagram provide guidance on resolving common problems.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not elute (stuck at origin) | 1. Eluent is not polar enough. 2. Strong adsorption to silica due to the basic amino group. | 1. Gradually increase the polarity of the eluent system (increase % of ethyl acetate). 2. Add a basic modifier (0.5-1% triethylamine or ammonia) to the eluent to compete for active sites on the silica gel.[5] |
| Poor separation (co-elution of impurities) | 1. Inappropriate eluent system. 2. Column is overloaded with crude material. 3. Flow rate is too high. | 1. Re-optimize the eluent system using TLC to maximize the difference in Rf values (ΔRf). 2. Use a larger column or reduce the amount of crude material loaded. 3. Decrease the flow rate to allow for better equilibration and separation.[5] |
| Product elutes too quickly (with the solvent front) | 1. Eluent is too polar. | 1. Start with a much less polar eluent (e.g., 100% hexane) and increase the polarity much more gradually.[5] |
| Cracking or channeling of the silica bed | 1. Improper packing of the column. 2. The column ran dry at some point. | 1. Ensure the silica is packed as a uniform slurry without air pockets. 2. Always maintain a level of solvent above the silica bed.[5] |
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting poor chromatographic resolution.
Conclusion
The purification of 2-Amino-4-bromopyridine by column chromatography is a reliable method for achieving high purity when approached systematically. Success hinges on careful preliminary analysis by TLC to develop an optimal solvent system, proper column packing and sample loading techniques to ensure uniform separation, and diligent monitoring of the collected fractions. By understanding the chemical principles at play and anticipating common challenges like analyte-adsorbent interactions, researchers can consistently and efficiently isolate this critical building block for their synthetic endeavors. Final purity should always be confirmed by an analytical technique such as HPLC, GC, or NMR.
References
- Technical Support Center: Purification of 2-Amino-4-bromopyridine Reaction Products. (n.d.). Benchchem.
- Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide. (n.d.). Benchchem.
- How is 2-Amino-4-bromopyridine synthesized and why is it widely used in pharmaceuticals? (n.d.).
- 2-Amino-4-bromopyridine synthesis. (n.d.). ChemicalBook.
- Technical Support Center: Synthesis of 2-Amino-4-bromo-3-nitropyridine. (n.d.). Benchchem.
- An In-depth Technical Guide to 2-Amino-4-bromopyridine: Physicochemical Properties and Synthetic Methodologies. (n.d.). Benchchem.
- A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. (n.d.). The Royal Society of Chemistry.
- Thin Layer Chromatography. (n.d.).
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives. (n.d.). Benchchem.
- ChemImpex 2-Amino-4-bromopyridine; 99% (HPLC); 84249-14-9; MFCD01646115, 25G. (n.d.). Neta Scientific.
- 2-Amino-4-bromopyridine | C5H5BrN2 | CID 693282. (n.d.). PubChem.
- Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions. (2010). Beilstein Journals.
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Application Notes and Protocols for the Purification of 2-Amino-4-bromopyridine by Recrystallization
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the purification of 2-Amino-4-bromopyridine, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the principles of recrystallization, systematic solvent selection, and step-by-step procedures to achieve high purity of the target compound. The protocols are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices to ensure robust and reproducible results.
Introduction: The Criticality of Purity for 2-Amino-4-bromopyridine
2-Amino-4-bromopyridine is a versatile heterocyclic building block whose utility in the synthesis of biologically active molecules is well-established.[1][2] The presence of both a nucleophilic amino group and a reactive bromine atom on the pyridine ring allows for diverse downstream chemical modifications.[1] However, the synthetic routes to 2-Amino-4-bromopyridine can often yield a crude product containing various impurities. Common contaminants may include unreacted starting materials, over-brominated or under-brominated species, and other positional isomers.[3] The presence of these impurities can have a significant impact on the yield, purity, and pharmacological profile of the final active pharmaceutical ingredient (API). Therefore, a robust and efficient purification method is paramount.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. This guide will provide a detailed exploration of recrystallization techniques tailored for 2-Amino-4-bromopyridine.
Physicochemical Properties of 2-Amino-4-bromopyridine
A thorough understanding of the physicochemical properties of 2-Amino-4-bromopyridine is fundamental to developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₅H₅BrN₂ | [4][5] |
| Molecular Weight | 173.01 g/mol | [4][5] |
| Appearance | Off-white to light yellow solid | [4] |
| Melting Point | 142-146 °C | [6][7] |
| Boiling Point | 268.2 °C (Predicted) | [8] |
| Solubility | Slightly soluble in chloroform and methanol. | [8] |
Rationale for Solvent Selection: A First Principles Approach
The choice of solvent is the most critical parameter in a successful recrystallization.[9] The ideal solvent for 2-Amino-4-bromopyridine should exhibit the following characteristics:
-
High solubility at elevated temperatures and low solubility at room temperature: This differential solubility is the driving force for crystallization upon cooling.
-
Inertness: The solvent should not react with 2-Amino-4-bromopyridine.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.
-
Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or sparingly soluble at elevated temperatures (allowing for removal by hot filtration).
-
Safety: The solvent should have a relatively low toxicity and flammability.
Given the limited specific solubility data for 2-Amino-4-bromopyridine, we can infer suitable solvent candidates by examining the properties of the structurally similar 2-aminopyridine. 2-aminopyridine is soluble in water, alcohol, benzene, and ether.[10] The introduction of a bromine atom in 2-Amino-4-bromopyridine is expected to decrease its polarity, thereby reducing its solubility in highly polar solvents like water and increasing its solubility in less polar organic solvents.
Table of Potential Solvents for Recrystallization of 2-Amino-4-bromopyridine:
| Solvent | Rationale for Consideration | Potential Drawbacks |
| Toluene | Reported as an effective recrystallization solvent for 2-Amino-4-bromopyridine. Its non-polar nature is suitable for the less polar brominated compound. | High boiling point may require vacuum for complete removal. |
| Ethanol/Water | A common solvent pair that allows for fine-tuning of polarity. 2-aminopyridine is soluble in ethanol. | Oiling out can be an issue if the solvent composition is not optimized. |
| Ethyl Acetate | A moderately polar solvent in which 2-aminopyridine has good solubility at higher temperatures. | May be too good of a solvent, leading to lower recovery. |
| Acetone | A polar aprotic solvent with good solvating power for many organic compounds. | Its low boiling point may lead to premature crystallization during hot filtration. |
| Isopropanol | A less polar alcohol than ethanol, which may offer a better solubility profile for the brominated compound. | Similar potential for oiling out as other alcohol/water systems. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization using Toluene
This protocol is recommended as a starting point, given that toluene has been reported as an effective solvent for the recrystallization of 2-Amino-4-bromopyridine.
Materials:
-
Crude 2-Amino-4-bromopyridine
-
Toluene
-
Activated Carbon (optional, for colored impurities)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude 2-Amino-4-bromopyridine in an Erlenmeyer flask. Add a minimal amount of toluene, enough to create a slurry. Heat the mixture to a gentle boil with stirring.
-
Solvent Addition: Continue adding small portions of hot toluene until the solid just dissolves. Rationale: Using the minimum amount of hot solvent is crucial for maximizing the yield of recrystallized product.[11]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to adsorb the colored impurities. Reheat the solution to boiling for a few minutes. Rationale: Activated carbon has a high surface area that effectively adsorbs colored impurities.
-
Hot Filtration (Optional): If insoluble impurities or activated carbon are present, perform a hot filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. Rationale: Pre-heating the filtration apparatus prevents premature crystallization of the product in the funnel.[12]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Cover the mouth of the flask to prevent solvent evaporation and contamination. Rationale: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an orderly fashion.[13]
-
Inducing Crystallization (If Necessary): If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure 2-Amino-4-bromopyridine. Rationale: Scratching provides a rough surface for nucleation, while a seed crystal provides a template for crystal growth.[2][11]
-
Cooling: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield. Rationale: The solubility of the compound decreases further at lower temperatures, leading to a more complete precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold toluene to remove any adhering mother liquor. Rationale: Using ice-cold solvent minimizes the loss of the purified product during washing.[11]
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
Protocol 2: Two-Solvent Recrystallization using Ethanol and Water
This protocol is useful when a single solvent does not provide the desired solubility profile. Here, 2-Amino-4-bromopyridine is dissolved in a "soluble" solvent (ethanol) and then a "less-soluble" solvent (water) is added to induce crystallization.
Materials:
-
Crude 2-Amino-4-bromopyridine
-
Ethanol
-
Deionized Water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude 2-Amino-4-bromopyridine in a minimal amount of hot ethanol.
-
Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy (the point of saturation).
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature.
-
Cooling and Isolation: Follow steps 7-10 from Protocol 1, using an ice-cold ethanol/water mixture for washing the crystals.
Troubleshooting Common Recrystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound is precipitating from solution above its melting point. This can be due to a high concentration of impurities or too rapid cooling. | Reheat the solution to dissolve the oil, add more of the "soluble" solvent, and allow it to cool more slowly. Consider a different solvent system.[14] |
| No Crystal Formation | Too much solvent was used, or the solution is supersaturated. | Try to induce crystallization by scratching the flask or adding a seed crystal. If that fails, gently heat the solution to evaporate some of the solvent and then cool again.[2][14] |
| Low Recovery | Too much solvent was used, the crystals were washed with warm solvent, or the compound is significantly soluble in the cold solvent. | Ensure the minimum amount of hot solvent is used. Always wash crystals with ice-cold solvent. If solubility in the cold solvent is an issue, a different solvent may be required.[11][14] |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | Add activated carbon to the hot solution before filtration (as described in Protocol 1). |
Visualization of the Recrystallization Workflow
Caption: A flowchart illustrating the key steps in the recrystallization of 2-Amino-4-bromopyridine.
Conclusion
The purification of 2-Amino-4-bromopyridine by recrystallization is a highly effective method for achieving the high purity required for its applications in drug discovery and development. By carefully selecting a suitable solvent system and meticulously following the outlined protocols, researchers can consistently obtain a high-quality product. The troubleshooting guide provided should serve as a valuable resource for overcoming common challenges encountered during the recrystallization process.
References
- Benchchem. (n.d.). Technical Support Center: Purification of 2-Amino-4-bromopyridine Reaction Products.
- Benchchem. (n.d.). An In-depth Technical Guide to 2-Amino-4-bromopyridine: Physicochemical Properties and Synthetic Methodologies.
- Sigma-Aldrich. (n.d.). 2-Amino-4-bromopyridine 97.
- Chemsrc. (2025). 2-Amino-4-bromopyridine | CAS#:84249-14-9.
- Sigma-Aldrich. (n.d.). 2-Amino-4-bromopyridine 97 84249-14-9.
- ChemicalBook. (2025). 2-Aminopyridine.
- PubChem. (n.d.). 2-Amino-4-bromopyridine.
- Benchchem. (n.d.). Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide.
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- Metathesis-Enabled Synthesis. (n.d.). Understanding the Synthesis and Applications of 2-Amino-4-bromopyridine.
- X-MOL. (n.d.). 2-Amino-4-bromopyridine synthesis.
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- ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?
- Metathesis-Enabled Synthesis. (n.d.). How is 2-Amino-4-bromopyridine synthesized and why is it widely used in pharmaceuticals?
- Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
- University of Colorado Boulder. (n.d.). Recrystallization.
- Millersville University. (n.d.). Recrystallization.
- PubChem. (n.d.). 2-Aminopyridine.
- ACS Publications. (2009). Solubility of 2-Aminopyridine in Acetone, Chloroform, and Ethyl Acetate.
- ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data.
- ACS Publications. (n.d.). Solubility of 2-Aminopyridine in Ethanol + n-Butyl Acetate from (288.15 to 318.15) K. Journal of Chemical & Engineering Data.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- University of York. (n.d.). Problems with Recrystallisations.
- Chemistry Stack Exchange. (2015). Tips for maximizing yield, purity and crystal size during recrystallization.
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- ChemicalBook. (2025). 2-Amino-4-bromopyridine Property.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4-bromopyridine
Introduction
2-Amino-4-bromopyridine is a critical heterocyclic building block in the development of pharmaceuticals and agrochemicals.[1][2][3] Its value lies in a structure that features both a reactive bromine atom and an amino group, allowing for versatile downstream functionalization.[2] However, the synthesis of this intermediate is not without its challenges. The presence of impurities, which can arise from starting materials, side reactions, or degradation, can significantly impact the yield, purity, and safety of the final active pharmaceutical ingredients (APIs).[4]
This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals to identify, troubleshoot, and mitigate common impurities encountered during the synthesis of 2-Amino-4-bromopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of impurities found in the synthesis of 2-Amino-4-bromopyridine?
Common impurities can be broadly categorized as follows:
-
Unreacted Starting Materials: Residual amounts of the initial reactants.
-
Intermediates: Partially reacted compounds from multi-step syntheses.
-
Over-brominated Species: The introduction of additional bromine atoms onto the pyridine ring, such as dibromo- or tribromo-pyridines.[5][6]
-
Positional Isomers: Bromine or amino groups located at different positions on the pyridine ring (e.g., 2-amino-5-bromopyridine).[5][6]
-
Byproducts from Side Reactions: Compounds formed through unintended reaction pathways, such as degradation or polymerization, often appearing as dark, tarry materials.[7]
Q2: Which analytical techniques are most effective for identifying and quantifying these impurities?
Purity is typically assessed using a combination of chromatographic and spectroscopic methods.[5]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for separating the desired product from impurities and providing quantitative data on purity levels.[5][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and residual solvents.[8]
-
Mass Spectrometry (MS), often coupled with LC (LC-MS): Provides crucial molecular weight information to help identify the structure of unknown impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information about the product and any co-isolated impurities, confirming positional isomerism and functional groups.[4]
Q3: What are the primary methods for purifying crude 2-Amino-4-bromopyridine?
The most effective purification methods are:
-
Column Chromatography: A highly versatile technique for separating compounds based on polarity. It is particularly useful for removing closely related isomers and byproducts.[5]
-
Recrystallization: An excellent method for removing small amounts of impurities from a solid product, often resulting in high-purity crystalline material.[5]
-
Liquid-Liquid Extraction: Primarily used during the workup phase to separate the product from inorganic salts and highly polar or non-polar impurities.[5]
Impurity Profile of Major Synthetic Routes
Impurities are often specific to the synthetic route employed. Below are troubleshooting guides for the most common manufacturing pathways.
Route 1: From 4-Bromopyridine Hydrochloride via Hofmann Degradation
This popular three-step synthesis involves the esterification of 4-bromopyridine hydrochloride, followed by amination to form 4-bromo-2-pyridinecarboxamide, and finally, Hofmann degradation to yield the target compound.[2][9][10][11]
Caption: Hofmann degradation pathway with key impurity checkpoints.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of unreacted 4-bromo-2-pyridinecarboxamide in final product | 1. Insufficient Hofmann reagent (e.g., sodium hypobromite).2. Reaction temperature too low or reaction time too short.[11] | 1. Ensure the correct stoichiometry of bromine and sodium hydroxide is used to form the hypobromite solution.[12]2. Monitor the reaction progress by TLC or HPLC. Gradually increase the temperature (e.g., to 80°C) or extend the reaction time until the starting amide is consumed.[11] |
| Formation of dark, tarry byproducts | 1. Reaction temperature is too high during the degradation step.2. Harsh workup conditions (e.g., excessively high pH or temperature).[7] | 1. Maintain strict temperature control, especially during the initial addition of the amide to the hypobromite solution.[7]2. Use a milder base for neutralization if possible and avoid prolonged exposure to extreme pH levels. |
| Low overall yield | 1. Incomplete amination in the preceding step.2. Product loss during workup and extraction.[7] | 1. Ensure the amination reaction goes to completion by monitoring via TLC. Consider extending the reaction time or using a more concentrated ammonia solution.[11]2. During liquid-liquid extraction, ensure the aqueous layer is at the correct pH to keep the product in its neutral, less water-soluble form. Perform multiple extractions with smaller volumes of organic solvent for better efficiency.[5] |
Route 2: From 2,4-Dibromopyridine-N-oxide
This two-step method involves the amination of 2,4-dibromopyridine-N-oxide followed by a reduction reaction. It is often favored for its fewer steps and potentially high overall yield.[13][14]
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Presence of 4-amino-2,6-dibromopyridine impurity | The starting material, 2,4-dibromopyridine, can sometimes be contaminated with its 2,6-dibromo isomer, which then undergoes the same reaction sequence. | Source high-purity 2,4-dibromopyridine starting material. If the impurity is present, it may require careful separation by column chromatography, as the polarity will be similar to the desired product. |
| Incomplete reduction of the N-oxide intermediate | 1. Insufficient reducing agent (e.g., reduced iron powder).2. Inadequate reaction time or temperature.[13] | 1. Ensure at least the stoichiometric amount of the reducing agent is used. An excess is often required.2. Monitor the reaction by TLC/LC-MS to confirm the disappearance of the N-oxide intermediate. If the reaction stalls, consider a slight increase in temperature or adding more reducing agent.[13] |
| Residual unreacted 2,4-dibromopyridine-N-oxide | Incomplete amination reaction in the first step.[13] | The amination is often performed in a sealed vessel at elevated temperatures (60-110 °C). Ensure the temperature and pressure are maintained for a sufficient duration to drive the reaction to completion.[13] |
General Purification Troubleshooting
Even with an optimized reaction, purification is a critical step to achieve high purity.
Caption: Decision tree for troubleshooting workup and purification.
Experimental Protocol: Purification by Column Chromatography
This protocol provides a general guideline for purifying crude 2-Amino-4-bromopyridine. It should be optimized based on preliminary Thin-Layer Chromatography (TLC) analysis of the specific reaction mixture.[5]
Objective: To remove polar and non-polar impurities from the crude product.
Materials:
-
Crude 2-Amino-4-bromopyridine
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
Triethylamine (optional, for basic compounds)
-
Glass chromatography column
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
Procedure:
-
Eluent System Selection:
-
Perform TLC analysis on the crude material using various ratios of hexane and ethyl acetate to find a solvent system that gives the desired product an Rf value of approximately 0.2-0.3.[5]
-
If significant tailing is observed, add 0.5-1% triethylamine to the eluent system to mitigate the basicity of the aminopyridine.
-
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until it is just level with the top of the silica bed.[5]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent like dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading").
-
Carefully add this powder to the top of the packed column, creating a thin, even band.[5]
-
-
Elution and Fraction Collection:
-
Carefully add the pre-determined eluent system to the column.
-
Begin elution, collecting fractions in separate tubes.
-
Monitor the elution process by collecting small spots from the column outlet onto a TLC plate and checking under a UV lamp.[5]
-
-
Analysis and Product Isolation:
-
Run a TLC of the collected fractions to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 2-Amino-4-bromopyridine.[5]
-
References
- Technical Support Center: Purification of 2-Amino-4-bromopyridine Reaction Products - Benchchem.
- Technical Support Center: Synthesis of 2-Amino-4-bromo-3-nitropyridine - Benchchem.
- How is 2-Amino-4-bromopyridine synthesized and why is it widely used in pharmaceuticals? - X-MOL.
- Understanding the Synthesis and Applications of 2-Amino-4-bromopyridine - BOC Sciences.
- 2-Amino-4-bromopyridine synthesis - ChemicalBook.
- CN105153023A - Synthetic method of 2-amino-4-bromopyridine - Google Patents.
- Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide - Benchchem.
- On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines - ResearchGate.
- How can 2-Amino-4-bromopyridine be synthesized for innovative pharmaceutical or pesticide development? - Guidechem.
- CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents.
- 2-Amino-4-bromopyridine - Chem-Impex.
- Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals - Journal of Pharmaceutical Sciences.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews in Pharmacy and Pharmaceutical Sciences.
- CN101704781A - Preparation method of amino pyridine bromide compound - Google Patents.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain.
- 2,6-Dibromopyridin-4-amine | C5H4Br2N2 | CID 14091041 - PubChem.
- An In-depth Technical Guide to 2-Amino-4-bromopyridine: Physicochemical Properties and Synthetic Methodologies - Benchchem.
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Technical Support Center: Synthesis of 2-Amino-4-bromopyridine
Welcome to the technical support center for the synthesis of 2-Amino-4-bromopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical pharmaceutical intermediate.[1][2] We will explore the nuances of the reaction, troubleshoot low yields, and provide practical solutions to ensure the integrity of your synthesis.
Troubleshooting Guide: Addressing Low Yield and Impurities
This section is dedicated to resolving specific experimental issues. We will delve into the causality behind these problems and offer validated protocols to get your synthesis back on track.
Question 1: My yield of 2-Amino-4-bromopyridine is consistently low. What are the likely causes and how can I improve it?
Low yields in the synthesis of 2-Amino-4-bromopyridine can stem from several factors, primarily related to the specific synthetic route employed. The most common pathway involves a multi-step synthesis from 4-bromopyridine hydrochloride via esterification, amination, and a final Hofmann degradation.[2][3] Another route utilizes 2,4-dibromopyridine-N-oxide.[4] Let's break down the potential pitfalls in the more common Hofmann degradation route.
Potential Causes for Low Yield:
-
Incomplete Hofmann Degradation: The Hofmann degradation of 4-bromo-2-pyridinecarboxamide is a critical step.[2] Incomplete reaction is a frequent cause of low yield. This can be due to improper temperature control, insufficient reaction time, or incorrect stoichiometry of reagents.
-
Side Reactions: The formation of by-products can significantly reduce the yield of the desired product. Over-bromination or the formation of positional isomers are common side reactions.[5]
-
Suboptimal Reaction Conditions: Each step in the multi-step synthesis has its own optimal conditions. Deviation from these, such as incorrect pH during workup or improper temperature, can lead to reduced yields.
-
Loss during Purification: The final product needs to be carefully purified to remove unreacted starting materials and by-products. Significant loss of product can occur during purification steps like crystallization or chromatography if not optimized.[5]
Troubleshooting Steps & Optimized Protocol:
To address these issues, a meticulous approach to the Hofmann degradation and subsequent purification is essential.
Optimized Hofmann Degradation Protocol:
-
Reagent Preparation: In a suitable reactor, prepare an aqueous solution of sodium hydroxide and cool it to 0°C with constant stirring.[6][7]
-
Bromine Addition: Slowly add bromine dropwise to the cooled sodium hydroxide solution. It is crucial to maintain the temperature at or below 10°C during this addition to prevent the formation of unwanted by-products.[6]
-
Amide Addition: Once the bromine addition is complete, add the 4-bromopyridine-2-carboxamide in portions, ensuring the temperature remains low.
-
Reaction: After the addition of the amide, allow the reaction to stir at a low temperature for at least one hour. Then, gradually heat the mixture to 65-90°C (optimally 80°C) and maintain this temperature for at least one hour to drive the reaction to completion.[6][7]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.
-
Workup and Crystallization: Upon completion, cool the reaction mixture to room temperature and isolate the crude product by centrifugation. The crude product can then be purified by crystallization from toluene to obtain pure 2-Amino-4-bromopyridine.[6][7]
Visualizing the Main Synthetic Pathway and Potential Pitfalls:
Caption: Key steps and potential failure points in the synthesis.
Question 2: I am observing significant impurities in my final product. How can I identify and minimize them?
The presence of impurities not only affects the yield but also the quality and suitability of 2-Amino-4-bromopyridine for downstream applications.
Common Impurities:
-
Unreacted Starting Materials: Residual 4-bromo-2-pyridinecarboxamide or other precursors.
-
Over-brominated Species: Formation of di- or tri-brominated pyridines.
-
Positional Isomers: Bromination at other positions on the pyridine ring.[5]
Identification and Minimization Strategies:
-
Analytical Characterization: Utilize analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) to identify the structure and quantity of impurities.
-
Strict Temperature Control: As highlighted in the optimized protocol, maintaining low temperatures during the addition of bromine is critical to prevent over-bromination.
-
Stoichiometric Control: Precise control over the molar ratios of reactants, especially bromine, is crucial. An excess of bromine will favor the formation of over-brominated by-products.
-
Optimized Purification:
-
Recrystallization: Toluene is an effective solvent for the crystallization of 2-Amino-4-bromopyridine.[6][7]
-
Column Chromatography: For removal of closely related impurities, column chromatography using silica gel may be necessary.[5]
-
Liquid-Liquid Extraction: Can be employed to remove certain types of impurities based on their solubility differences.[5]
-
Data Summary for Reaction Optimization:
| Parameter | Condition | Expected Outcome on Yield | Causality |
| Hofmann Degradation Temperature | 65-90°C (Optimal 80°C) | High | Ensures complete reaction of the amide intermediate.[6] |
| Bromine Addition Temperature | ≤ 10°C | High | Minimizes the formation of over-brominated side products.[6] |
| Molar Ratio (Amide:NaOH:Bromine) | 1 : 6 : 1.75 | High | Optimized stoichiometry for the Hofmann degradation.[6] |
| Purification Method | Crystallization from Toluene | High Purity | Effectively removes most common impurities.[6][7] |
Frequently Asked Questions (FAQs)
This section addresses general questions about the synthesis of 2-Amino-4-bromopyridine.
Q1: What are the primary applications of 2-Amino-4-bromopyridine?
2-Amino-4-bromopyridine is a versatile intermediate in the pharmaceutical and agrochemical industries. Its structure, featuring both a reactive bromine atom and an amino group, allows for diverse chemical modifications, making it a key building block in the synthesis of novel, biologically active molecules.[1][3] It is particularly important in the development of drugs targeting neurological disorders and certain cancers, as well as in the synthesis of effective herbicides and pesticides.[1]
Q2: Are there alternative synthetic routes to 2-Amino-4-bromopyridine?
Yes, several alternative routes exist. One notable method starts from 2,4-dibromopyridine-N-oxide, which undergoes an ammoniation reaction followed by a reduction to yield 2-Amino-4-bromopyridine.[4] This method is reported to have a high overall yield of up to 80.5%.[4] Another approach involves the deprotection of a Boc-protected precursor.[3] The choice of synthetic route often depends on the availability and cost of starting materials, scalability, and desired purity of the final product.
Q3: What safety precautions should be taken during the synthesis of 2-Amino-4-bromopyridine?
Standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like bromine and hydrobromic acid. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Care should be taken during the handling of sodium hydroxide, which is a strong base. The reaction can also evolve nitrogen oxides and bromine, so proper ventilation is crucial.[8]
Visualizing an Alternative Synthetic Route:
Caption: A high-yield alternative synthesis pathway.
References
- CN105153023A - Synthetic method of 2-amino-4-bromopyridine - Google Patents.
-
Preparation method of 2-amino-3-bromopyridine - Eureka | Patsnap. Available at: [Link]
- US4291165A - Process for making 2-bromopyridine - Google Patents.
-
2-Bromopyridine - Wikipedia. Available at: [Link]
- CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents.
-
2-bromopyridine - Organic Syntheses Procedure. Available at: [Link]
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Technical Support Center: Optimizing Buchwald-Hartwig Amination of Bromopyridines
Welcome to the technical support center for the Buchwald-Hartwig amination of bromopyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The heteroaromatic nature of pyridines introduces unique challenges to this powerful C-N bond-forming reaction. This resource synthesizes established principles with practical, field-proven insights to help you navigate these complexities and achieve optimal results in your experiments.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section addresses specific issues that you may encounter during the Buchwald-Hartwig amination of bromopyridines in a question-and-answer format.
Question 1: My reaction shows low or no conversion of the starting bromopyridine. What are the most likely causes and how can I troubleshoot this?
Low or no conversion is a frequent issue, often stemming from an inefficient or deactivated catalyst. The electron-deficient nature of the pyridine ring and the coordinating ability of the pyridine nitrogen can complicate the catalytic cycle.[1] Here’s a systematic approach to diagnosing the problem:
-
Catalyst System Evaluation: The choice of palladium precursor and, critically, the phosphine ligand is paramount for success.[1] Bulky, electron-rich phosphine ligands are generally preferred as they promote the key steps of oxidative addition and reductive elimination.[1][2] If you are using a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a standard ligand and seeing poor results, consider switching to a pre-formed palladium precatalyst. The latest generations of Buchwald precatalysts (G3, G4, G6) are often more efficient as they bypass the need for in-situ catalyst formation and can be activated by a weak base at room temperature.
-
Inert Atmosphere Integrity: The palladium(0) active species is highly sensitive to oxygen.[1] Ensure that your reaction vessel has been properly purged and is maintained under a positive pressure of an inert gas like argon or nitrogen. Solvents should be thoroughly degassed prior to use.[1]
-
Reagent Purity: Impurities in the bromopyridine, amine, or solvent can poison the catalyst. Ensure all reagents are of high purity and that the solvent is anhydrous.[1]
-
Base Selection: The base plays a crucial role in the deprotonation of the amine to form the active nucleophile.[2][3] If you are using a weaker base like K₂CO₃ or Cs₂CO₃ and observing low conversion, a stronger base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) may be required.[4][5] However, be mindful of base-sensitive functional groups on your substrates.[4]
Below is a troubleshooting workflow to address low conversion:
Caption: A logical workflow for troubleshooting low conversion.
Question 2: I am observing a significant amount of hydrodehalogenation side product. How can I suppress this?
Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction that competes with the desired C-N bond formation.[6][7] This typically occurs via β-hydride elimination from the palladium-amido intermediate, a pathway that is particularly relevant for certain amines.[6]
-
Ligand Choice: The steric and electronic properties of the phosphine ligand can significantly influence the relative rates of reductive elimination (product formation) and β-hydride elimination (side product). Bulky, electron-rich ligands, such as the Buchwald dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or Hartwig's ferrocene-based ligands, can accelerate reductive elimination and minimize hydrodehalogenation.[2][6]
-
Reaction Temperature: Higher temperatures can sometimes favor side reactions. If you are observing significant hydrodehalogenation, consider running the reaction at a lower temperature for a longer period.[1]
-
Amine Stoichiometry: Using a slight excess of the amine can sometimes help to favor the desired coupling reaction.
Question 3: My reaction is sensitive to the position of the bromine on the pyridine ring (e.g., 2-bromopyridine vs. 3-bromopyridine). Why is this and how should I adapt my conditions?
The position of the bromine atom on the pyridine ring has a significant impact on its reactivity.
-
2-Bromopyridines: These substrates can be particularly challenging. The proximity of the pyridine nitrogen to the site of oxidative addition can lead to coordination of the nitrogen to the palladium center, which may inhibit catalytic activity.[1] For 2-bromopyridines, using highly active catalyst systems with bulky ligands is often necessary to overcome this potential inhibition.[8] In some cases, specific ligands have been developed that show enhanced performance for this class of substrates.
-
3-Bromopyridines: These substrates are generally more straightforward to couple than their 2-bromo counterparts as the nitrogen is further from the reaction center. However, the overall electron-deficient nature of the ring still necessitates the use of electron-rich and sterically hindered ligands to facilitate efficient oxidative addition.[1]
-
4-Bromopyridines: Similar to 3-bromopyridines, these are typically less challenging than 2-bromopyridines. Standard Buchwald-Hartwig conditions often provide good results.
Question 4: I am working with a substrate that has a base-sensitive functional group. Which base should I choose?
The presence of base-sensitive groups, such as esters or ketones, requires careful selection of the base to avoid undesired side reactions.[4][5]
-
Weaker Inorganic Bases: For substrates that are incompatible with strong alkoxide bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are viable alternatives.[4][7] Be aware that these weaker bases may necessitate higher reaction temperatures or longer reaction times to achieve full conversion.[7]
-
Soluble Organic Bases: The use of soluble organic bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is an emerging strategy.[9] DBU is a non-nucleophilic base that can be effective, particularly for electron-poor aryl halides, and can lead to more homogeneous reaction mixtures.[9][10]
Frequently Asked Questions (FAQs)
Q1: What is the general catalytic cycle for the Buchwald-Hartwig amination?
The generally accepted catalytic cycle involves four key steps:
-
Oxidative Addition: The aryl halide (bromopyridine) adds to a Pd(0) complex to form a Pd(II) species.[2][3]
-
Ligand Exchange/Amine Coordination: The amine displaces a ligand on the Pd(II) complex.[2]
-
Deprotonation: A base removes a proton from the coordinated amine to form a palladium-amido complex.[2][3]
-
Reductive Elimination: The desired C-N bond is formed, yielding the aminopyridine product and regenerating the Pd(0) catalyst.[2][3][6]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Q2: How do I choose the right ligand for my reaction?
Ligand selection is crucial and depends on the specific substrates. For challenging substrates like bromopyridines, bulky and electron-rich phosphine ligands are generally the most effective.[1][2]
| Ligand Family | Key Features | Typical Applications |
| Dialkylbiaryl Phosphines | Highly active, sterically hindered, electron-rich. | Broad substrate scope, including challenging couplings. |
| (e.g., XPhos, SPhos, RuPhos) | ||
| Ferrocene-based Ligands | Robust and effective for a range of couplings. | General-purpose ligands with good activity. |
| (e.g., dppf) | ||
| Bidentate Ligands | Can prevent catalyst decomposition and promote reductive elimination. | Used in early generation systems, still effective for some applications. |
| (e.g., BINAP) |
A good starting point is to screen a few ligands from different classes to identify the optimal one for your specific substrate combination.
Q3: What are the best solvents for this reaction?
Anhydrous, non-protic solvents are typically used. Common choices include:
-
Toluene: A widely used and effective solvent for many Buchwald-Hartwig reactions.[1][11]
-
Dioxane: Another common choice, but its high freezing point and potential to form peroxides should be considered.[1][12]
-
Tetrahydrofuran (THF): Can be beneficial for more polar substrates.[1]
-
tert-Butanol (t-BuOH): Sometimes used, particularly with certain base and ligand combinations.
It is critical to use a solvent that is thoroughly degassed to remove oxygen, which can deactivate the catalyst.[1]
Q4: What is a typical experimental protocol for the Buchwald-Hartwig amination of a bromopyridine?
The following is a general protocol that can be adapted and optimized for specific substrates.
Materials:
-
Bromopyridine (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (argon or nitrogen)
Procedure:
-
To the Schlenk flask, add the bromopyridine, palladium precatalyst, and sodium tert-butoxide under an inert atmosphere.
-
Seal the flask and evacuate and backfill with the inert gas three times.
-
Add the anhydrous, degassed toluene via syringe, followed by the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Note: This is a general procedure and the optimal conditions (catalyst loading, base, temperature, and reaction time) may vary depending on the specific substrates. Always perform small-scale test reactions to optimize conditions before scaling up.
Comparative Data on Reaction Conditions
The following table summarizes representative conditions for the amination of bromopyridines to illustrate the interplay of different reaction parameters.
| Bromopyridine | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | [Pd₂(dba)₃] / (±)-BINAP | NaOtBu | Toluene | 80 | 60 | [11] |
| 2-Bromopyridine | Diethylamine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 98 | [13] |
| 2-Bromopyridine | Pyrrolidine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 93 | [13] |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / RuPhos | LiHMDS | Toluene | 100 | 83 | [13] |
References
- Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages, SP602.
- BenchChem. (2025). A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde. BenchChem Technical Support.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-Pyridines. BenchChem Technical Support.
- Zhang, C., et al. (2007).
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- Wikipedia. (2023).
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Amino-6-bromopyridine. BenchChem Technical Support.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026).
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
- Various Authors. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.
- Chemistry LibreTexts. (2023).
- Sigma-Aldrich. (n.d.).
- BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Pyridines. BenchChem Technical Support.
- Kashani, S. K., Jessiman, J. E., et al. (2019).
- Reddit. (2018).
- BenchChem. (2025). A Head-to-Head Comparison of Catalysts for the Buchwald-Hartwig Amination of 2-Bromopyridines. BenchChem Technical Support.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- The Organic Chemistry Tutor. (2025).
- Kashani, S. K., et al. (2019).
- Epistemeo. (2012).
- Shen, Q., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.
- Billingsley, K. L., & Buchwald, S. L. (2007). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters.
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- 2. youtube.com [youtube.com]
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- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Strategies for the Purification of 2-Amino-4-bromopyridine
Welcome to the technical support guide for 2-Amino-4-bromopyridine. This document provides in-depth troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges associated with the purification of this important pharmaceutical intermediate.[1][2] We will explore the causality behind experimental choices to empower you with the knowledge to optimize your purification strategy.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the purification and handling of 2-Amino-4-bromopyridine.
Q1: What are the primary methods for purifying crude 2-Amino-4-bromopyridine? The most effective and widely used purification methods are recrystallization and flash column chromatography over silica gel.[3] Liquid-liquid extraction, particularly using an acid-base workup, is also a critical step to remove major impurities before final purification. The choice depends on the scale of the synthesis, the nature of the impurities, and the required final purity.[3]
Q2: What are the most common impurities I might encounter after synthesizing 2-Amino-4-bromopyridine? Impurities are highly dependent on the synthetic route. Common contaminants include unreacted starting materials (e.g., 2,4-dibromopyridine derivatives), other positional isomers, and dark, tarry byproducts resulting from overheating or side reactions.[3][4][5]
Q3: How can I accurately assess the purity of my final product? A multi-faceted approach is recommended. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative assessment during purification. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the industry standards.[1][3] To confirm the identity and structure of the purified compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential. The mass spectrum for 2-Amino-4-bromopyridine is distinctive due to the near 1:1 natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), which results in a characteristic M+ and M+2 pattern (m/z 173 and 175 for the [M+H]⁺ ion).[6]
Q4: What are the optimal storage conditions for high-purity 2-Amino-4-bromopyridine? To maintain its stability, 2-Amino-4-bromopyridine should be stored in a tightly sealed container in a cool, dry, and well-ventilated environment, protected from light.[1][3][7]
Section 2: Troubleshooting Guide for Common Purification Issues
This guide is formatted to address specific problems you may encounter during your experiments.
Issue 1: My crude product is a dark, oily, or tarry substance, not the expected off-white solid.
-
Potential Cause: This often indicates the presence of polymeric byproducts or degradation resulting from excessive heat during the reaction or workup.[4]
-
Expert Recommendation: Before attempting recrystallization or chromatography, it is advisable to perform a preliminary cleanup. Dissolve the crude material in a suitable organic solvent (like dichloromethane or ethyl acetate) and treat it with activated carbon. Stir for 15-30 minutes at room temperature, then filter through a pad of celite to remove the carbon and adsorbed impurities. This process can significantly improve the color and handling properties of the crude product, making subsequent purification steps more effective.[3]
Issue 2: My recrystallization attempt resulted in a very low yield or no crystals formed at all.
-
Potential Causes:
-
Improper Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Excessive Solvent: Using too much solvent will keep the product in solution even after cooling.
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil or very fine, impure crystals.
-
-
Expert Recommendation:
-
Systematic Solvent Selection: Test a range of solvents on a small scale. Toluene has been successfully used for the crystallization of 2-Amino-4-bromopyridine.[8][9] Other potential solvent systems are listed in the table below.
-
Minimize Solvent Volume: Add hot solvent portion-wise to the crude material until it just dissolves.
-
Promote Slow Cooling: Allow the flask to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once at room temperature, the flask can be moved to an ice bath or refrigerator to maximize crystal formation.[3]
-
| Solvent/System | Polarity | Rationale |
| Toluene | Low | Documented success in literature for good crystal formation.[8][9] |
| Ethyl Acetate/Hexane | Medium/Low | A good starting point for finding a co-solvent system. Dissolve in minimal hot ethyl acetate and add hexane until cloudy. |
| Ethanol/Water | High/High | Can be effective if the compound is highly soluble in ethanol and insoluble in water. |
Issue 3: During column chromatography, the product streaks badly (tails) and provides poor separation.
-
Potential Cause: The basic amino group on the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong, non-specific binding leads to significant tailing and poor elution profiles.
-
Expert Recommendation: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier to your eluent system. A common and highly effective strategy is to add 0.5-1% triethylamine (Et₃N) or ammonia (as a solution in methanol) to the solvent mixture (e.g., Hexane/Ethyl Acetate/1% Et₃N). This dramatically improves peak shape and separation efficiency.[3]
Issue 4: My final product is still colored (yellow or tan) after purification.
-
Potential Cause: This indicates the presence of persistent colored impurities that may have co-crystallized or co-eluted with your product. Oxidation of the amino group can also contribute to color.
-
Expert Recommendation:
-
Activated Carbon Treatment: If you haven't already, perform the activated carbon treatment described in Issue 1 on the purified material before a final recrystallization.[3]
-
Reductive Wash: During a liquid-liquid extraction workup, washing the organic layer with a dilute aqueous solution of a mild reducing agent, such as sodium bisulfite, can sometimes remove color caused by oxidation.[3]
-
Section 3: Visualized Workflows & Protocols
General Purification Workflow
The diagram below outlines a standard workflow for moving from a crude reaction mixture to a high-purity final product.
Caption: General experimental workflow for the purification of 2-Amino-4-bromopyridine.[3]
Troubleshooting Column Chromatography
This decision tree helps diagnose and solve common issues during chromatographic purification.
Caption: A troubleshooting guide for common column chromatography issues.
Section 4: Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general guideline. The eluent system should always be optimized first using TLC to achieve an Rf value of ~0.2-0.3 for the product.[3]
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a column and allow the silica to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until it is just level with the top of the silica bed.
-
Sample Loading (Dry Loading): Dissolve your crude 2-Amino-4-bromopyridine in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution. Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column, creating a uniform layer.
-
Elution: Begin eluting with your pre-determined solvent system (e.g., 90:10 Hexane:Ethyl Acetate + 1% Triethylamine). Gradually increase the polarity of the eluent as needed to move the compound down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Amino-4-bromopyridine.[3]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose an appropriate solvent (e.g., Toluene) in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent and bring the mixture to a boil with stirring or swirling until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a rapid gravity filtration of the hot solution to remove them. This step is crucial for removing particulate matter and can improve crystal quality.
-
Slow Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should occur during this time.
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for 30-60 minutes to induce further crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[3]
Section 5: Safety Precautions
2-Amino-4-bromopyridine is a hazardous chemical and must be handled with appropriate care.
-
Hazard Summary: Harmful if swallowed, inhaled, or in contact with skin. Causes serious irritation to the skin and eyes and may cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10][11]
-
Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[10][12] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[7][12]
Always consult the latest Safety Data Sheet (SDS) for the most comprehensive safety information before beginning any experiment.
References
- Technical Support Center: Synthesis of 2-Amino-4-bromo-3-nitropyridine. (n.d.). Benchchem.
- 2-Amino-4-bromopyridine. (n.d.). Chem-Impex.
- Synthetic method of 2-amino-4-bromopyridine. (2012). Google Patents (CN102603622B).
- Synthetic method of 2-amino-4-bromopyridine. (2015). Google Patents (CN105153023A).
- Technical Support Center: Purification of 2-Amino-4-bromopyridine Reaction Products. (n.d.). Benchchem.
- Safety Data Sheet - 2-Amino-3-bromopyridine. (2024).
- Safety Data Sheet - 4-Aminopyridine. (2022). Jubilant Ingrevia.
- 2-bromopyridine. (n.d.). Organic Syntheses Procedure.
- 2-Amino-4-bromopyridine | 84249-14-9. (2024). ChemicalBook.
- How is 2-Amino-4-bromopyridine synthesized and why is it widely used in pharmaceuticals?. (n.d.). X-MOL.
- How can 2-Amino-4-bromopyridine be synthesized for innovative pharmaceutical or pesticide development?. (n.d.). Guidechem.
- Spectroscopic Profile of 2-Amino-4-bromopyridine: A Technical Guide. (n.d.). Benchchem.
- 2-Amino-4-bromopyridine - Safety Data Sheet. (2024). ChemicalBook.
- Safety Data Sheet - 4-Amino-2-bromopyridine. (n.d.). Fisher Scientific.
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- 5. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Amino-4-bromopyridine - Safety Data Sheet [chemicalbook.com]
- 8. CN105153023A - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
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- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Preventing product oiling out during recrystallization of 2-Amino-4-bromopyridine
Welcome to the technical support guide for the purification of 2-Amino-4-bromopyridine. This versatile compound is a crucial intermediate in the synthesis of various biologically active molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its effective purification is paramount to the success of subsequent synthetic steps.
A common and frustrating challenge encountered during the purification of 2-Amino-4-bromopyridine is "oiling out," where the compound separates from the solution as a liquid phase instead of forming solid crystals. This not only hinders purification but can also trap impurities, compromising the final product quality. This guide provides in-depth, field-proven insights and step-by-step protocols to diagnose, troubleshoot, and prevent this phenomenon.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the recrystallization of 2-Amino-4-bromopyridine.
Q1: What exactly is "oiling out" and why does it happen?
A: Oiling out, also known as liquid-liquid phase separation (LLPS), is a phenomenon where a compound, upon cooling from a solution, separates as a supersaturated liquid (an "oil") rather than a crystalline solid.[2][3] This occurs when the kinetic and thermodynamic conditions favor the formation of a disordered, solute-rich liquid phase over an ordered crystal lattice. The primary causes are:
-
High Degree of Supersaturation: If the solution is cooled too rapidly or is excessively concentrated, the system may not have enough time for the ordered process of crystal nucleation and growth. The compound crashes out of the solution as a liquid.[2]
-
Presence of Impurities: Impurities can disrupt the formation of a crystal lattice, a process that requires high molecular recognition and packing efficiency.[4][5] The resulting oil can often be a better solvent for these impurities than the crystallization solvent itself, leading to an impure, gooey precipitate.[2][6]
-
Melting Point Depression: A compound's melting point can be significantly lowered by the presence of impurities or the solvent itself.[6] Oiling out is common if the saturation point of the solution is reached at a temperature higher than the depressed melting point of the solute.[5][6]
-
Suboptimal Solvent Choice: The solvent may have poor interactions with the solute, leading to phase separation. This can happen if the solvent is too nonpolar or too polar for the target compound.[7]
Q2: My 2-Amino-4-bromopyridine oiled out. What is the most likely cause?
A: For 2-Amino-4-bromopyridine, which has a relatively high melting point of approximately 142-146 °C, oiling out is less likely to be caused by its melting point being lower than the solvent's boiling point (unless a very high-boiling solvent like DMF or DMSO is used).[8] The most probable causes are:
-
Excessive Cooling Rate: This is the most common operational error. Placing the hot, saturated solution directly into an ice bath creates a thermal shock, leading to rapid supersaturation and oil formation.
-
High Impurity Load: If the crude material is significantly impure, the freezing-point depression and disruption of the crystal lattice are strong contributing factors.[4][6]
-
Inappropriate Solvent Concentration: Using too little solvent can cause the solution to become saturated at a temperature where the compound's solubility is still very high, promoting liquid separation. Conversely, too much solvent will result in poor yield.[5]
Q3: What is the first corrective action I should take if my product has oiled out?
A: Do not panic and do not immediately place the flask in an ice bath. The oil is simply the supersaturated compound in a liquid state. The immediate goal is to return to a clear, homogenous solution and attempt the crystallization again under more controlled conditions.
The first action should be to gently reheat the mixture until the oil completely redissolves . Once it is a clear solution again, add 10-20% more of the same solvent to slightly decrease the saturation point. Then, attempt to recrystallize by allowing the solution to cool very slowly.[5][6]
Q4: How does solvent selection impact oiling out for 2-Amino-4-bromopyridine?
A: Solvent selection is critical. The ideal solvent should dissolve 2-Amino-4-bromopyridine when hot but poorly when cold.
-
Single Solvents: A patent for the synthesis of 2-Amino-4-bromopyridine specifies crystallization from toluene , which is a good starting point.[9] Alcohols like ethanol or isopropanol can also be effective.
-
Mixed Solvents: A mixed-solvent system can offer finer control. Given that 2-Amino-4-bromopyridine has slight solubility in methanol, a system like Ethanol/Water or Toluene/Heptane could be effective.[8] In this technique, you dissolve the compound in a minimal amount of the "good" solvent (e.g., ethanol) at an elevated temperature and then slowly add the "poor" or "anti-solvent" (e.g., water) until persistent cloudiness is observed. A final drop of the good solvent is added to restore clarity before slow cooling.[4]
Section 2: Troubleshooting Decision Pathway
When faced with oiling out, a systematic approach is more effective than random trial and error. The following flowchart provides a logical decision-making process to diagnose and resolve the issue.
Caption: Troubleshooting workflow for oiling out during crystallization.
Section 3: Detailed Troubleshooting Protocols
Protocol A: The "Re-heat, Dilute, and Slow Cool" Method
This is the first-line response when oiling out is observed.
-
Re-dissolve: Place the flask containing the oiled-out mixture back on the heat source. Gently warm the solution with stirring until all the oil has redissolved and the solution is clear.
-
Dilute: Remove the flask from the heat and add an additional 10-20% volume of the recrystallization solvent. This slightly lowers the saturation concentration.
-
Slow Cool: This is the most critical step. Do NOT place the flask on the benchtop or in an ice bath. Instead:
-
Leave the flask on the hotplate with the heat turned off, allowing it to cool with the plate.
-
Alternatively, clamp the flask within a larger beaker of hot water and allow the entire assembly to cool to room temperature. This is known as a cooling bath.
-
-
Induce Nucleation: Once the solution has cooled to near room temperature, if no crystals have formed, gently scratch the inner surface of the flask at the meniscus with a glass rod to create nucleation sites.[6] If available, add a single, small seed crystal of pure 2-Amino-4-bromopyridine.[2]
-
Final Cooling: Only after crystal formation is well underway at room temperature should you place the flask in an ice bath to maximize the yield.[10]
Protocol B: Systematic Solvent System Selection
If the initial solvent choice repeatedly leads to oiling out, a systematic rescreening is necessary.
-
Test in Parallel: Place small amounts (10-20 mg) of your crude 2-Amino-4-bromopyridine into several small test tubes.
-
Add Solvents: To each tube, add a different potential solvent (e.g., Toluene, Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile) dropwise at room temperature. Note the solubility.
-
Heat: Gently heat the tubes that did not show good solubility at room temperature. The ideal solvent will dissolve the compound completely upon heating.
-
Cool: Allow the tubes with dissolved compound to cool slowly to room temperature, and then in an ice bath.
-
Observe: The best solvent is one that yields solid, well-formed crystals with minimal oiling.
-
Mixed Solvents: If no single solvent is ideal, try a mixed-solvent system. Dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble) and titrate in a "poor" anti-solvent (one in which it is insoluble) at an elevated temperature until the solution becomes cloudy. Add a drop of the good solvent to clarify, then cool slowly.
Protocol C: Pre-Purification to Minimize Impurities
If oiling out persists across multiple solvent systems, it is highly likely that impurities are the root cause.
-
Activated Carbon (for colored impurities): If your crude product is highly colored, impurities may be the issue. After dissolving the crude product in the hot solvent, add a very small amount of activated carbon (1-2% by weight). Keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper or a Celite® pad to remove the carbon and adsorbed impurities before proceeding with the slow cooling step.
-
Column Chromatography: For very impure samples, a preliminary purification by flash column chromatography is the most robust solution.[10] Dissolve the crude material in a minimal amount of a suitable solvent (like dichloromethane) and purify it on a silica gel column using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[10] Combine the pure fractions, remove the solvent under reduced pressure, and then recrystallize the resulting solid using the optimized protocol below.
Section 4: Optimized Recrystallization Protocol for 2-Amino-4-bromopyridine
This protocol is designed a priori to minimize the risk of oiling out. Toluene is selected based on literature precedent.[9]
-
Dissolution: Place the crude 2-Amino-4-bromopyridine in an appropriately sized Erlenmeyer flask equipped with a stir bar. Add a volume of toluene sufficient to create a slurry.
-
Heating: Heat the mixture on a hotplate with stirring. Continue to add toluene in small portions until the solid just dissolves completely at the boiling point of the solvent. Avoid adding a large excess of solvent, as this will reduce your final yield.[5]
-
Slow Cooling: Turn off the heat and leave the flask on the hotplate, allowing it to cool slowly towards room temperature over 1-2 hours. Do not disturb the flask during this period. Crystal nucleation should begin as the solution cools.
-
Seeding (Optional but Recommended): When the solution has cooled by about 20-30 °C and is still warm, add one small seed crystal of pure product. This will encourage the formation of well-ordered crystals rather than oil.
-
Maturation: Allow the flask to stand at room temperature for several hours to allow for complete crystal growth.
-
Ice Bath: Once the flask has reached room temperature and a significant crop of crystals is visible, place it in an ice-water bath for 30-60 minutes to maximize precipitation.[10]
-
Collection and Washing: Collect the crystals by vacuum filtration. Wash the collected solid with a small amount of cold toluene to remove any soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Section 5: Data Summary
The physicochemical properties of 2-Amino-4-bromopyridine are essential for designing an effective crystallization protocol.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅BrN₂ | [8] |
| Molecular Weight | 173.01 g/mol | [8] |
| Appearance | Off-White to Beige Solid | [8] |
| Melting Point | 142-146 °C | [8] |
| Boiling Point | 268.2 ± 20.0 °C (Predicted) | [8] |
| Solubility | Slightly soluble in Chloroform, Methanol | [8] |
Section 6: References
-
ACS Publications. (2022, May 27). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. [Link]
-
Google Patents. (n.d.). CN105153023A - Synthetic method of 2-amino-4-bromopyridine. Retrieved from
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. [Link]
-
Wikipedia. (n.d.). 2-Bromopyridine. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]
-
Guide for crystallization. (n.d.). [Link]
-
Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine. Retrieved from
-
ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?. [Link]
-
ACS Publications. (n.d.). Study on the Oiling-out and Crystallization for the Purification of Idebenone. Organic Process Research & Development. [Link]
-
Reddit. (2011, October 5). What can cause "oiling out"?. r/chemistry. [Link]
-
Boron Molecular. (n.d.). Buy 2-Amino-4-bromopyridine. [Link]
-
Chemsrc. (2025, August 22). 2-Amino-4-bromopyridine. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mt.com [mt.com]
- 3. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 4. reddit.com [reddit.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. 2-Amino-4-bromopyridine | 84249-14-9 [chemicalbook.com]
- 9. CN105153023A - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing the Stability of 2-Bromopyridin-4-amine Hydrochloride in Solution
Introduction
2-Bromopyridin-4-amine hydrochloride is a key building block in medicinal chemistry and drug discovery, valued for its utility in synthesizing a wide array of biologically active molecules.[1] As with many substituted pyridines, ensuring its stability in solution is paramount for reproducible and reliable experimental outcomes. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for understanding and managing the stability of this compound solutions. We will delve into the underlying chemical principles, offer practical protocols for solution preparation and stability assessment, and provide troubleshooting guidance for common issues encountered in the laboratory.
Core Principles of Stability: Why the Hydrochloride Salt?
The free base form of 2-Bromopyridin-4-amine is susceptible to degradation through mechanisms such as oxidation and self-oligomerization. The formation of the hydrochloride salt significantly enhances the compound's stability by protonating the basic nitrogen atom of the pyridine ring. This protonation reduces the electron density of the ring system, making it less susceptible to oxidative degradation. Furthermore, the salt form is generally more crystalline and less hygroscopic than the free base, which contributes to a longer shelf-life as a solid.[2]
However, once dissolved, the stability of this compound is not guaranteed and is influenced by several factors:
-
Solvent: The choice of solvent can dramatically impact stability. Protic solvents may participate in hydrogen bonding, while aprotic solvents might not effectively solvate the salt. Some solvents, like DMSO, can present their own stability challenges over time.[3]
-
pH: The pH of aqueous or partially aqueous solutions is critical. A sufficiently low pH helps to keep the amine protonated and thus more stable. Conversely, a basic environment will deprotonate the salt, reverting it to the less stable free base.
-
Temperature: As with most chemical compounds, higher temperatures will accelerate the rate of degradation.
-
Light and Air: Exposure to light and atmospheric oxygen can promote oxidative degradation pathways.
Solubility and Solution Preparation
The hydrochloride salt of 2-Bromopyridin-4-amine generally exhibits low solubility in non-polar organic solvents.[4] Aqueous and polar protic solvents are typically required for dissolution.
| Solvent | Qualitative Solubility |
| Water | Slightly soluble |
| Methanol | Soluble with potential for issues |
| Ethanol | Soluble with potential for issues |
| DMSO | Soluble, but long-term stability may be a concern[3] |
| Dichloromethane | Very low to insoluble |
| Diethyl Ether | Very low to insoluble |
Protocol 1: Preparation of an Aqueous Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound in a suitable container.
-
Initial Dissolution: Add a portion of the final desired volume of purified water (or a suitable aqueous buffer, see pH considerations below) to the solid.
-
Facilitating Dissolution: Gently agitate the mixture. If dissolution is slow, gentle warming (not exceeding 40°C) or sonication can be applied.
-
Final Volume Adjustment: Once fully dissolved, allow the solution to return to room temperature. Adjust the final volume with the solvent.
-
Filtration (Optional but Recommended): For critical applications, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Storage: Store the solution in a tightly sealed, amber glass vial at 2-8°C. For longer-term storage, consider aliquoting and freezing at -20°C or below.
Protocol 2: Preparation of a DMSO Stock Solution
-
Weighing: As above, accurately weigh the compound.
-
Dissolution: Add the desired volume of anhydrous DMSO. Ensure the DMSO is of high quality and has been stored properly to minimize water content.
-
Mixing: Agitate the solution at room temperature until the solid is fully dissolved.
-
Storage: Store in tightly sealed vials, preferably with an inert gas headspace (e.g., argon or nitrogen), at -20°C. Due to the potential for degradation in DMSO, it is advisable to prepare fresh solutions or use them within a short timeframe.[3][5]
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned a yellow or pinkish color. What does this mean and can I still use it?
A color change, particularly a pinkish hue, is a common indicator of degradation of the free base.[4] This suggests that a portion of the hydrochloride salt may have deprotonated and subsequently degraded. For sensitive applications, it is strongly recommended to discard the colored solution and prepare a fresh batch. The appearance of color implies the presence of impurities which could affect experimental outcomes.
Q2: I've observed a precipitate forming in my solution upon storage. What could be the cause?
Precipitation can occur for several reasons:
-
Temperature Changes: If the solution was prepared at an elevated temperature, the compound may precipitate out as it cools to room temperature or is refrigerated.
-
Solvent Evaporation: Improperly sealed containers can lead to solvent evaporation, increasing the concentration beyond the solubility limit.
-
Hygroscopicity: Amine hydrochloride salts can be hygroscopic. Absorption of water from the atmosphere can alter the solvent composition and lead to precipitation.
-
Degradation: Some degradation products may be less soluble than the parent compound.
If precipitation is observed, you can try gently warming the solution to redissolve the compound. If it does not redissolve, it is best to prepare a fresh solution.
Q3: What is the recommended shelf-life for stock solutions?
The shelf-life is highly dependent on the solvent, concentration, and storage conditions. For aqueous solutions stored at 2-8°C, it is advisable to use them within 1-2 weeks. For DMSO solutions stored at -20°C, a study on a related 2-aminothiazole showed minimal decomposition over two months.[3] However, for optimal results, preparing fresh solutions is always the best practice. It is highly recommended to perform an in-house stability study (see Protocol 3) to determine the acceptable shelf-life for your specific application and storage conditions.
Q4: How does pH affect the stability of aqueous solutions?
Experimental Protocol for Stability Assessment
This protocol provides a framework for quantitatively assessing the stability of this compound in a chosen solvent system using High-Performance Liquid Chromatography (HPLC).
Protocol 3: HPLC-Based Stability Study
-
Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, dilute a sample of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as your baseline (100% purity) measurement.
-
Storage Conditions: Aliquot the remaining stock solution into several vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C, protected from light).
-
Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), retrieve one aliquot from each storage condition.
-
Sample Preparation for HPLC: Allow the aliquot to equilibrate to room temperature. Prepare a dilution for HPLC analysis in the same manner as the T=0 sample.
-
HPLC Analysis: Analyze the sample by HPLC. The percentage of the parent compound remaining can be calculated based on the peak area relative to the T=0 sample. The appearance of new peaks will indicate the formation of degradation products.
Suggested HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Note: This is a starting method and may require optimization for baseline separation of the parent peak from any degradation products.
Visualizations
Workflow for Solution Preparation and Use
Caption: Decision tree for common solution-related issues.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Compound fails to dissolve | - Inappropriate solvent choice.- Concentration is above the solubility limit.- Insufficient mixing. | - Verify the solubility of the hydrochloride salt in the chosen solvent.- Try gentle warming (up to 40°C) or sonication.- If using an organic solvent, the free base may be more soluble. Consider careful neutralization if the experimental conditions permit. |
| Solution is hazy or contains particulates | - Insoluble impurities in the solid material.- Particulates from glassware or stir bars. | - Filter the solution through a 0.22 µm syringe filter. |
| Inconsistent experimental results | - Degradation of the stock solution over time.- Inaccurate initial concentration due to weighing errors or incomplete dissolution. | - Prepare fresh stock solutions before each experiment.- Perform a stability study (Protocol 3) to establish a reliable usage window.- Ensure the compound is fully dissolved before making the final volume adjustment. |
References
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. 4-Amino-2-bromopyridine | 7598-35-8 [chemicalbook.com]
- 5. 4-Amino-2-bromopyridine CAS#: 7598-35-8 [m.chemicalbook.com]
Catalyst and ligand selection for cross-coupling with 2-Amino-4-bromopyridine
An in-depth technical guide by a Senior Application Scientist.
Technical Support Center: Cross-Coupling with 2-Amino-4-bromopyridine
Welcome to the technical support center for cross-coupling reactions involving 2-amino-4-bromopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this substrate. The following question-and-answer format addresses common issues, provides field-proven insights, and offers detailed protocols to enhance the success of your experiments.
Frequently Asked Questions (FAQs)
Part 1: Understanding the Substrate
Q1: Why is 2-amino-4-bromopyridine considered a challenging substrate for palladium-catalyzed cross-coupling?
A: The primary challenge with 2-amino-4-bromopyridine stems from its molecular structure. The pyridine nitrogen and the exocyclic amino group at the 2-position can act as a bidentate chelating ligand for the palladium catalyst.[1] This chelation can form stable, inactive palladium complexes, effectively sequestering the catalyst from the catalytic cycle and hindering the crucial oxidative addition step.[1][2] Furthermore, the electron-rich nature of the aminopyridine ring can slow down the rate of oxidative addition compared to more electron-deficient aryl halides.
To visualize this challenge, consider the potential for catalyst inhibition:
Part 2: Catalyst and Ligand Selection
Q2: What is the best catalyst and ligand combination for a Suzuki-Miyaura coupling with 2-amino-4-bromopyridine?
A: There is no single "best" combination, as the optimal choice depends on the specific boronic acid coupling partner. However, a robust starting point is to use a palladium(II) precatalyst or a Pd(0) source combined with a bulky, electron-rich phosphine ligand.[3][4] These ligands promote the desired oxidative addition and subsequent steps while minimizing catalyst inhibition.
-
For Electron-Rich or Sterically Hindered Arylboronic Acids: Ligands from the dialkylbiarylphosphine class are highly effective. SPhos and XPhos are excellent choices. They are bulky enough to discourage chelation by the substrate and electron-rich enough to facilitate oxidative addition.[5]
-
For General Arylboronic Acids: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a combination of Pd(OAc)₂ with PPh₃ can be effective, though they may require higher temperatures and longer reaction times.[3][6][7] Pd(dppf)Cl₂ is another reliable choice that often provides good results.[2]
Q3: Which catalyst system should I choose for a Buchwald-Hartwig amination with 2-amino-4-bromopyridine?
A: The Buchwald-Hartwig amination requires a carefully selected catalyst system to overcome the challenges of the substrate. The goal is to form a new C-N bond at the 4-position without interference from the existing amino group.
-
Recommended Ligands: Bulky biarylphosphine ligands are again the preferred choice. For coupling with primary amines, BrettPhos has shown outstanding performance.[1][8] For secondary amines, RuPhos is often the ligand of choice.[1][8] Xantphos is another widely used ligand for C-N couplings involving heterocyclic substrates due to its wide bite angle, which can help stabilize the catalyst.[9][10]
-
Palladium Source: A common and effective palladium source is Pd₂(dba)₃ or Pd(OAc)₂.[9] Using a pre-formed catalyst (precatalyst) like a RuPhos- or BrettPhos-precatalyst can also lead to more reproducible results.[1][8]
Q4: Can I use the same catalyst for Sonogashira or Heck couplings?
A: While the principles are similar, optimization is key.
-
Sonogashira Coupling: A standard Sonogashira system involves a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI).[11][12] The amino group on the pyridine can coordinate to the copper, so ensuring an efficient palladium catalytic cycle is crucial.
-
Heck Coupling: For Heck reactions, a combination of Pd(OAc)₂ with a phosphine ligand like PPh₃ or a more electron-rich ligand can be effective.[10] The choice of base and solvent system is critical to success.[10]
Troubleshooting Guide
Problem: My reaction is not proceeding, and I only recover starting material.
| Potential Cause | Troubleshooting Step & Explanation |
| Catalyst Inhibition/Deactivation | The 2-amino group is likely coordinating to and deactivating your palladium catalyst. Solution: Switch to a bulkier, more electron-rich ligand such as XPhos, SPhos (for Suzuki), or RuPhos (for Buchwald-Hartwig).[1][5] These ligands create a more sterically hindered environment around the palladium center, which can prevent the substrate from forming a stable, deactivating chelate. |
| Ineffective Precatalyst Activation | If using a Pd(II) source like Pd(OAc)₂, it may not be efficiently reduced to the active Pd(0) state. Solution: Consider using a Pd(0) source like Pd₂(dba)₃ or a pre-formed G3/G4 precatalyst (e.g., XPhos Pd G3).[5][13] These ensure a sufficient concentration of the active catalyst from the start. |
| Oxygen Contamination | The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst decomposition. Solution: Ensure all solvents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon).[6] The reaction should be set up and run under a strictly inert atmosphere (Argon or Nitrogen).[11] |
| Incorrect Base | The base is critical for the transmetalation step in Suzuki coupling and for deprotonating the amine in Buchwald-Hartwig reactions.[14][15] Solution: For Suzuki, ensure you are using an appropriate base like K₂CO₃, K₃PO₄, or Cs₂CO₃, often with water as a co-solvent.[2] For Buchwald-Hartwig, a stronger base like NaOt-Bu, KOt-Bu, or LiHMDS is typically required.[1][16] |
Problem: I am observing significant side products, such as debromination or homocoupling.
| Potential Cause | Troubleshooting Step & Explanation |
| Debromination (Hydrodehalogenation) | This occurs when the aryl-palladium intermediate is protonated before coupling. It is often caused by trace water or other protic sources when strong bases are used. Solution: Ensure anhydrous conditions, particularly for Buchwald-Hartwig reactions. Use freshly dried solvents and reagents. Sometimes, slowing the reaction by lowering the temperature can also suppress this side reaction. |
| Boronic Acid Homocoupling (Suzuki) | This side reaction (forming a biaryl from two boronic acid molecules) can be promoted by oxygen or high temperatures. Solution: Rigorously exclude oxygen from the reaction.[17] Lowering the reaction temperature or reducing the catalyst loading may also minimize this pathway. |
Experimental Protocols & Workflows
General Workflow for Cross-Coupling
The general workflow for setting up a palladium-catalyzed cross-coupling reaction is critical for reproducibility and success.
Protocol 1: Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine
This protocol provides a robust starting point for coupling with a generic arylboronic acid.[2][11]
Materials:
-
2-Amino-4-bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%) or Pd(PPh₃)₄ (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 ratio, degassed)
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a flame-dried Schlenk flask, add 2-amino-4-bromopyridine, the arylboronic acid, palladium catalyst, and potassium carbonate.
-
Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[11]
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 2-Amino-4-bromopyridine
This protocol is adapted for coupling with a primary or secondary amine.[1][9][11]
Materials:
-
2-Amino-4-bromopyridine (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos or BrettPhos (4.5 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene or Dioxane (degassed)
-
Glovebox or Schlenk line
Procedure:
-
Inside a glovebox, charge a dry reaction vial or Schlenk flask with Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide.
-
Add 2-amino-4-bromopyridine to the vessel.
-
Add the anhydrous, degassed solvent, followed by the liquid amine coupling partner via syringe.
-
Seal the vessel tightly. If not using a glovebox, this entire process should be done under a positive pressure of argon.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS. Reactions are typically complete within 4-18 hours.
-
After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium black.[9]
-
Wash the filtrate with water and brine, then dry, concentrate, and purify by column chromatography.
References
- Royal Society of Chemistry. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing.
- (2025, January 14). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.
- American Chemical Society. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry.
- PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. National Center for Biotechnology Information.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
- BenchChem. (2025). Synthesis of Novel Heterocyclic Compounds from 2-Amino-4-bromopyridine: Application Notes and Protocols. BenchChem.
- National Institutes of Health. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH.
- Wiley Online Library. (2020, November 17). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition.
- PubMed. (2011, April 15). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. National Center for Biotechnology Information.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. BenchChem.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
Sources
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Base selection for successful Buchwald-Hartwig amination of 2-Bromo-4-iodopyridine
Welcome to the Technical Support Center for the Buchwald-Hartwig amination of 2-Bromo-4-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve successful, selective C-N bond formation.
Introduction: The Challenge of Selectivity
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[1] When applied to dihalogenated substrates like 2-Bromo-4-iodopyridine, the primary challenge becomes achieving regioselectivity. The relative reactivity of the carbon-halogen bonds dictates the site of amination, with the general trend being C-I > C-Br > C-Cl.[2][3] For 2-Bromo-4-iodopyridine, the weaker carbon-iodine bond is more susceptible to oxidative addition by the palladium catalyst, making the C-4 position the preferred site for amination under carefully controlled conditions.[2] This guide will focus on strategies to ensure selective amination at this position and troubleshoot common issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during the Buchwald-Hartwig amination of 2-Bromo-4-iodopyridine.
Question 1: My reaction is showing low to no conversion of the 2-Bromo-4-iodopyridine starting material. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in a Buchwald-Hartwig reaction can stem from several factors, primarily related to catalyst activity and reaction conditions.
-
Inactive Catalyst: The active Pd(0) species is crucial for the catalytic cycle to begin.[4] If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ.
-
Solution: Ensure your amine or phosphine ligand can reduce the Pd(II) precatalyst. If not, consider adding a reducing agent or using a Pd(0) source like Pd₂(dba)₃.[5] Also, ensure your catalyst and ligand are from a reliable source and have not degraded.
-
-
Poor Solvent Choice or Quality: The choice of solvent is critical for solubility of all reaction components and can influence the reaction rate.[6] Common solvents include toluene, dioxane, and THF.[7][8]
-
Incorrect Base Selection: The base plays a critical role in the deprotonation of the amine, which is a key step in the catalytic cycle.[7][10]
-
Sub-optimal Temperature: Buchwald-Hartwig reactions often require elevated temperatures to proceed at a reasonable rate.[5]
-
Solution: If you are running the reaction at room temperature, try increasing the temperature to 80-100 °C. Monitor the reaction for potential side product formation at higher temperatures.
-
Question 2: I am observing a significant amount of the di-aminated product instead of the desired mono-aminated product at the C-4 position. How can I improve selectivity?
Answer:
Formation of the di-aminated product indicates that the reaction conditions are too harsh or not well-controlled, leading to the subsequent amination at the less reactive C-2 bromine position.
-
Excess Amine: Using a large excess of the amine nucleophile can drive the reaction towards di-amination.
-
Solution: Carefully control the stoichiometry. Use 1.0 to 1.2 equivalents of the amine relative to the 2-Bromo-4-iodopyridine.
-
-
Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can provide enough energy to overcome the activation barrier for the C-Br bond cleavage.
-
Solution: Monitor the reaction closely by TLC or GC/MS. Once the starting material is consumed and the mono-aminated product is formed, quench the reaction. Consider running the reaction at a lower temperature for a longer period to favor the more reactive C-I bond cleavage.
-
-
Ligand Choice: The ligand can influence the selectivity of the catalyst.
Question 3: My reaction is messy, with multiple unidentified side products. What could be causing this?
Answer:
A complex reaction mixture with multiple side products often points to issues with substrate stability, catalyst decomposition, or competing reaction pathways.
-
Base-Sensitive Functional Groups: Strong bases like NaOtBu can be incompatible with certain functional groups on your amine or pyridine substrate, leading to decomposition.[4]
-
Catalyst Decomposition: The palladium catalyst can decompose at high temperatures, leading to the formation of palladium black and a loss of catalytic activity.
-
Solution: Avoid excessively high temperatures. If high temperatures are necessary, ensure your ligand is robust enough to stabilize the palladium center. Bidentate ligands like BINAP and DPPF can sometimes offer better catalyst stability.[1]
-
-
Side Reactions: One common side reaction is the hydrodehalogenation of the starting material.
-
Solution: This is often promoted by moisture in the reaction. Ensure all reagents and solvents are scrupulously dried.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the selective amination of 2-Bromo-4-iodopyridine at the C-4 position?
A1: Sodium tert-butoxide (NaOtBu) is generally the most effective base for this transformation due to its strong basicity, which is required to deprotonate the amine in the catalytic cycle.[11][12] However, for substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though they may require higher reaction temperatures.[5]
Q2: How does the choice of palladium precursor affect the reaction?
A2: Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) sources like Pd(OAc)₂ are commonly used.[5] Pd(II) precursors require an initial reduction step to form the active Pd(0) catalyst, which is often accomplished by the amine or phosphine ligand in the reaction mixture.[4] Using a pre-formed Pd(0) catalyst can sometimes lead to more reproducible results, especially if the in situ reduction is sluggish.
Q3: What role does the phosphine ligand play in this reaction?
A3: The phosphine ligand is critical for stabilizing the palladium catalyst, promoting oxidative addition and reductive elimination, and influencing the overall selectivity and efficiency of the reaction.[1] Bulky, electron-rich ligands are generally preferred as they facilitate the key steps of the catalytic cycle. For challenging substrates, specialized biarylphosphine ligands developed by Buchwald and others often provide superior results.[1]
Q4: Can I run this reaction open to the air?
A4: No, it is highly recommended to perform the Buchwald-Hartwig amination under an inert atmosphere (e.g., argon or nitrogen). The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) species, which will halt the catalytic cycle.[13]
Experimental Protocols
General Procedure for the Regioselective Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine:
-
To an oven-dried Schlenk tube, add 2-Bromo-4-iodopyridine (1.0 eq.), the desired amine (1.1 eq.), sodium tert-butoxide (1.4 eq.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., Xantphos, 4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: Troubleshooting flowchart for Buchwald-Hartwig amination.
Base Selection Guide
The choice of base is a critical parameter that can significantly impact the outcome of the Buchwald-Hartwig amination. The following table provides a summary of common bases and their relevant properties.
| Base | pKa of Conjugate Acid (in DMSO) | Typical Use Case | Considerations |
| Sodium tert-butoxide (NaOtBu) | ~32 | General purpose, highly effective | Can be too harsh for base-sensitive functional groups.[4] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~29.5 | Good for substrates with acidic protons | Can act as a nucleophile in some cases. |
| Cesium carbonate (Cs₂CO₃) | ~13.6 (in water) | For base-sensitive substrates | Weaker base, may require higher temperatures or longer reaction times.[4][5] |
| Potassium phosphate (K₃PO₄) | ~12.3 (pKa3 in water) | For base-sensitive substrates | Weaker base, may require higher temperatures or longer reaction times.[5] |
pKa values are approximate and can vary with solvent.[14][15]
References
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Norrby, P.-O., & Organ, M. G. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]
-
PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
ACS Omega. (2025, August 10). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. Retrieved from [Link]
-
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]
-
WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). pKa Values of Common Bases. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, October 20). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Retrieved from [Link]
-
Hartwig, J. F. (n.d.). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Retrieved from [Link]
-
PubMed. (2007, April 27). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Retrieved from [Link]
-
Nature. (n.d.). Photochemical C3-amination of pyridines via Zincke imine intermediates. Retrieved from [Link]
-
ResearchGate. (n.d.). Seminal report site selective amination of pyridines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Retrieved from [Link]
-
CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]
-
Chemistry Steps. (n.d.). pKa values of common compounds and their conjugate bases. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]
-
Chair of Analytical Chemistry. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
-
Macmillan Group. (2010, April 21). Buchwald-Hartwig C-C Bond Formation. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Purity Assessment of 2-Amino-4-bromopyridine: A Comparative Analysis of Analytical Methodologies
Introduction
2-Amino-4-bromopyridine is a critical heterocyclic building block in modern medicinal and agrochemical development.[1] Its value lies in the strategic placement of the amino and bromo functionalities on the pyridine scaffold, which allows for diverse synthetic transformations in the creation of novel, high-value molecules targeting a range of biological pathways.[1][2] Given its role as a key starting material, the purity of 2-Amino-4-bromopyridine is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles of subsequent intermediates, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of the principal analytical methods for assessing the purity of 2-Amino-4-bromopyridine. We will move beyond procedural descriptions to explore the causality behind methodological choices, offering field-proven insights for researchers, quality control analysts, and process chemists. Our focus is on establishing robust, self-validating analytical systems that ensure data integrity and regulatory compliance.
The Analytical Landscape: Choosing the Right Tool for the Task
The selection of an analytical method is contingent upon the specific objective. Are you conducting routine quality control for batch release, identifying an unknown impurity, quantifying residual solvents, or establishing the absolute purity of a primary reference standard? Each scenario demands a different analytical tool. The primary methods discussed herein are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Below is a logical workflow for selecting the appropriate analytical method based on the desired outcome.
Caption: Logical workflow for selecting the appropriate analytical method.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Purity
For routine quality control and purity determination (area percent), reversed-phase HPLC with UV detection is the industry-standard method, as evidenced by supplier specifications which often cite purity levels of ≥99% by HPLC.[1][2]
Expertise & Causality:
-
Column Choice: A C18 stationary phase is the logical starting point. 2-Amino-4-bromopyridine possesses moderate polarity, making it well-suited for retention and separation from nonpolar impurities on a C18 column.
-
Mobile Phase Strategy: The amino group on the pyridine ring has a pKa of approximately 5.7.[3] To ensure robust and reproducible chromatography, the mobile phase pH must be controlled with a buffer. Operating at a pH of ~3.0 (e.g., with a phosphate or formate buffer) ensures the amino group is consistently protonated, preventing peak tailing and shifts in retention time. Acetonitrile is typically a good organic modifier as it has a low UV cutoff and provides sharp peaks for pyridine-containing compounds.
-
Detection: The pyridine ring is a strong chromophore. A detection wavelength in the range of 254-270 nm typically provides excellent sensitivity for the main peak and related impurities.
Comparative HPLC Performance Data
| Parameter | Typical Value | Justification / Impact |
| Limit of Quantitation (LOQ) | 0.01 - 0.05% | Sufficient for quantifying reportable impurities under ICH guidelines.[4] |
| Precision (RSD%) | < 1.0% | Demonstrates method reliability for routine QC. Required for validation.[5] |
| Linearity (r²) | > 0.999 | Ensures a direct relationship between detector response and concentration. |
| Specificity | High | Achieved by separating the main peak from all known impurities and degradation products. |
| Throughput | Moderate-High | Runtimes of 10-20 minutes are typical, allowing for multiple sample analyses per day. |
Detailed HPLC Protocol
Objective: To determine the purity of 2-Amino-4-bromopyridine and quantify related impurities using a gradient reversed-phase HPLC-UV method.
1. Materials & Equipment:
-
HPLC system with gradient pump, autosampler, column thermostat, and UV/DAD detector.
-
C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
2-Amino-4-bromopyridine sample and reference standard.
-
HPLC-grade acetonitrile, water, and potassium phosphate monobasic.
-
Phosphoric acid.
2. Chromatographic Conditions:
-
Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 3.0 with H₃PO₄.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 5 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the 2-Amino-4-bromopyridine sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.
4. System Suitability (A Self-Validating Check):
-
Before sample analysis, perform five replicate injections of the reference standard solution.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area < 1.0%.
-
Tailing factor: 0.9 - 1.5.
-
Theoretical plates: > 5000.
-
-
Rationale: Meeting these criteria, as outlined in pharmacopeial and ICH guidelines, confirms that the chromatographic system is performing adequately on the day of analysis.[5][6]
5. Analysis & Calculation:
-
Inject the sample solution.
-
Calculate purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
Gas Chromatography (GC): Superior for Volatile Impurities
GC is an excellent alternative or complementary technique, particularly for assessing volatile impurities such as residual synthesis solvents (e.g., toluene, ethyl acetate) or thermally stable, low molecular weight by-products.[3][7]
Expertise & Causality:
-
Detector Choice: A Nitrogen-Phosphorus Detector (NPD) is highly selective and sensitive for nitrogen-containing compounds like our analyte, offering cleaner baselines than a standard Flame Ionization Detector (FID).[8] FID remains a robust choice for general-purpose screening and solvent analysis.
-
Column Choice: A mid-polarity column (e.g., a 5% phenyl-polysiloxane) provides a good balance of interactions to separate the analyte from potential impurities.
-
Injection Technique: A split injection is used to avoid overloading the column, while a splitless injection can be employed for trace analysis. The inlet temperature must be optimized to ensure complete volatilization without causing on-column degradation.
Detailed GC Protocol
Objective: To separate and quantify 2-Amino-4-bromopyridine from potential volatile impurities.
1. Materials & Equipment:
-
GC system with an autosampler, split/splitless inlet, and FID or NPD detector.
-
DB-5 or equivalent column (30 m x 0.25 mm, 0.25 µm film thickness).
-
2-Amino-4-bromopyridine sample.
-
High-purity grade solvent for dissolution (e.g., Methanol or Dichloromethane).
2. Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[9]
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (20:1 ratio).
-
Oven Program:
-
Initial: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes.[9]
-
-
Detector Temperature: 300 °C (FID) or 320 °C (NPD).
3. Sample Preparation:
-
Prepare a ~1 mg/mL solution of the sample in a suitable solvent like methanol.
NMR and MS: The Gold Standards for Structure & Identity
While HPLC and GC excel at quantification, NMR and MS are unparalleled for structural elucidation and definitive identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR provides an unambiguous fingerprint of the molecule. For purity, its most powerful application is Quantitative NMR (qNMR) .
Expertise & Causality:
-
Principle: qNMR is a primary ratio method. It determines the molar quantity of an analyte by comparing the integral of one of its signals to the integral of a signal from a certified internal standard of known purity and weight. It does not require a reference standard of the analyte itself.
-
Internal Standard Selection: The standard (e.g., maleic acid, dimethyl sulfone) must have signals that do not overlap with the analyte, be stable, non-volatile, and accurately weighed.
-
Trustworthiness: The purity value obtained from qNMR is directly traceable to a fundamental constant (the nuclear magnetic resonance phenomenon) and the mass of the internal standard, making it a highly authoritative method.
A technical guide from Benchchem provides predicted ¹H and ¹³C NMR data which can serve as a reference for experimental verification.[10]
Mass Spectrometry (MS)
MS is the definitive tool for identifying the parent molecule and characterizing unknown impurities.
-
Key Identifier: The presence of a bromine atom provides a highly characteristic isotopic pattern. The two stable isotopes, ⁷⁹Br and ⁸¹Br, have a natural abundance of approximately 50.7% and 49.3%, respectively. This results in a pair of molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity.[10] For 2-Amino-4-bromopyridine (MW: 173.01), this pattern will appear at m/z 173 and 175 for the protonated molecule ([M+H]⁺).[3][10]
-
Hyphenation: Coupling MS with a separation technique (LC-MS or GC-MS) is essential for analyzing complex mixtures. It allows for the acquisition of a mass spectrum for each peak separated by the chromatograph, enabling the identification of co-eluting impurities.
Sources
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A Comparative Guide to the Synthetic Routes of 2-Amino-4-bromopyridine: An Evaluation of Yield and Scalability
Introduction
2-Amino-4-bromopyridine is a pivotal heterocyclic building block in the realms of pharmaceutical and agrochemical research.[1][2][3] Its structure, featuring a reactive bromine atom and an amino group on the pyridine core, facilitates versatile functionalization, rendering it a key intermediate in the synthesis of complex, biologically active molecules.[1][4] This compound serves as a crucial precursor for active pharmaceutical ingredients (APIs) targeting significant health challenges, including neurological disorders and various cancers.[2][3] Furthermore, its utility extends to the agrochemical sector, where it is a precursor for novel herbicides and pesticides.[2][3]
Given its importance, the efficient and scalable synthesis of 2-Amino-4-bromopyridine is a subject of considerable interest for researchers, scientists, and drug development professionals. This guide provides an in-depth, objective comparison of the most prominent synthetic routes, evaluating them based on experimental data for yield, scalability, cost-effectiveness, and safety.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Amino-4-bromopyridine is presented below.
| Property | Value | Reference |
| CAS Number | 84249-14-9 | [1][5] |
| Molecular Formula | C₅H₅BrN₂ | [1][5] |
| Molecular Weight | 173.01 g/mol | [1][5] |
| Appearance | Off-white to light yellow solid | [1] |
| Melting Point | 142-146 °C | [1] |
| Boiling Point | 268.2 °C | [1] |
| Purity | ≥ 97-99% (HPLC) | [1][2] |
Comparative Analysis of Synthetic Pathways
Several distinct synthetic strategies have been developed for the preparation of 2-Amino-4-bromopyridine. The optimal choice depends on factors such as the desired scale of production, cost of starting materials, and available laboratory equipment. We will explore three primary routes in detail.
Route 1: Multi-step Synthesis from 4-Bromopyridine Hydrochloride via Hofmann Degradation
This classical and widely adopted three-step approach is renowned for its use of readily available starting materials, high overall yield, and proven suitability for industrial-scale production.[1][5][6][7] The sequence involves an initial esterification, followed by amination to form an amide, and concludes with a Hofmann degradation to furnish the target amine.
Causality and Mechanistic Insights: The logic of this route lies in the sequential installation of the required functional groups. Starting with 4-bromopyridine, the C2 position is functionalized via a radical reaction to introduce a carboxylate group. This ester is then converted to the more reactive primary amide. The final step, the Hofmann degradation, is a classic rearrangement reaction where a primary amide is converted to a primary amine with one fewer carbon atom, perfectly suited for generating the 2-amino group from the 2-carboxamide precursor. The use of bromine and sodium hydroxide in this step generates the key hypobromite intermediate that initiates the rearrangement.
Caption: Workflow for the synthesis of 2-Amino-4-bromopyridine via Hofmann Degradation.
Detailed Experimental Protocol: [1][8]
-
Step 1: Esterification of 4-Bromopyridine Hydrochloride
-
In a 20 L flask, cool ethyl acetate to 0°C.
-
Slowly add hydrogen peroxide, maintaining the temperature below 0°C.
-
In a separate 200 L reactor, charge dichloromethane and a solution of 4-bromopyridine hydrochloride (5 kg) in dichloromethane.
-
Add ferrous sulfate and a 50 wt% sulfuric acid solution to the 200 L reactor and cool to -10°C.
-
Slowly add the peroxide solution from the flask to the reactor, keeping the temperature between -10°C and 0°C.
-
After addition, stir and heat the mixture for one hour, monitoring completion by TLC.
-
Quench the reaction by adding the mixture to 100 L of water and separate the layers.
-
Concentrate the organic phase to yield crude ethyl 4-bromopyridine-2-carboxylate (approx. 8.5 kg), which is used directly in the next step.
-
-
Step 2: Amination
-
Add the crude ethyl 4-bromopyridine-2-carboxylate (8.5 kg) in batches to 35 L of ammonia solution.
-
Stir the mixture overnight.
-
Isolate the solid product by centrifugation, wash with ethyl acetate, and centrifuge again to obtain 4-bromopyridine-2-carboxamide (approx. 4.5 kg).
-
-
Step 3: Hofmann Degradation
-
In a 50 L reactor, add water and sodium hydroxide, and cool to 0°C.
-
Add bromine dropwise, then cool the mixture to -10°C.
-
Add the 4-bromopyridine-2-carboxamide from Step 2 in batches.
-
Stir and heat the mixture at 80°C for one hour, monitoring completion by TLC.
-
Cool the mixture to room temperature and collect the crude product by centrifugation.
-
Purify the crude solid by recrystallization from toluene to obtain pure 2-Amino-4-bromopyridine (approx. 1.5 kg).
-
Route 2: Two-Step Synthesis from 2,4-Dibromopyridine-N-oxide
This route offers a more convergent approach, characterized by fewer reaction steps and a high overall yield, making it highly attractive for large-scale industrial preparation.[6][9]
Causality and Mechanistic Insights: The strategy here leverages the reactivity of the N-oxide functional group. The N-oxide activates the pyridine ring for nucleophilic aromatic substitution, allowing for the selective displacement of the bromine atom at the 2-position by ammonia. The 4-position is less reactive. Following the successful amination, the N-oxide is readily removed by a simple reduction step, typically using reduced iron powder, to yield the final product. This method avoids the multi-step functional group manipulations of Route 1.
Caption: Workflow for the synthesis of 2-Amino-4-bromopyridine from 2,4-Dibromopyridine-N-oxide.
Detailed Experimental Protocol: [9]
-
Step 1: Amination
-
Charge a sealed reaction vessel with 2,4-dibromopyridine-N-oxide and ammonia water.
-
Heat the mixture to between 60-110°C and maintain pressure.
-
Monitor the reaction for completion. The intermediate, 2-amino-4-bromopyridine-N-oxide, is typically used directly in the next step after workup.
-
-
Step 2: Reduction
-
In a 2 L four-necked flask, add 1 L of ethanol and the intermediate from the previous step (79.59 g, 0.421 mol).
-
With mechanical stirring, add reduced iron powder (235.8 g, 4.21 mol) and concentrated HCl (7.5 mL).
-
Heat the mixture to reflux (approx. 76°C) for 5 hours.
-
Upon reaction completion, cool the solution to room temperature.
-
Filter the reaction mixture through diatomaceous earth and concentrate the filtrate.
-
Filter the resulting solid, wash with water, and dry to obtain 2-Amino-4-bromopyridine as a faint yellow solid (58.6 g, total yield of 80.5%).
-
Route 3: Laboratory-Scale Synthesis via Boc-Deprotection
For laboratory and small-scale synthesis, a deprotection strategy starting from the readily available tert-butyl 4-bromopyridin-2-ylcarbamate (Boc-protected 2-amino-4-bromopyridine) is a convenient and high-yielding option.[5][6][10]
Causality and Mechanistic Insights: This is the most straightforward route, chemically. It relies on a commercially available or pre-synthesized advanced intermediate where the target amino group is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a standard acid-labile protecting group in organic synthesis. Treatment with a strong acid, such as hydrobromic acid (HBr), efficiently cleaves the carbamate to release the free amine. This method is ideal for rapid, small-scale access to the compound for research purposes but is less economical for large-scale production due to the higher cost of the starting material.
Caption: Workflow for the synthesis of 2-Amino-4-bromopyridine via Boc-Deprotection.
Detailed Experimental Protocol: [5][10]
-
Suspend tert-butyl 4-bromopyridin-2-ylcarbamate (200 mg, 0.73 mmol) in water (1 mL).
-
Add hydrobromic acid (1 mL, 48 wt. % in water).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Pour the mixture into an aqueous sodium bicarbonate solution (25 mL) to neutralize the acid.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic phases, dry over magnesium sulfate (MgSO₄), and concentrate in vacuo.
-
Purify the crude residue by column chromatography (eluent: neat ethyl acetate) to obtain the title compound (73 mg, 58% yield).
Performance and Scalability Comparison
The choice of synthetic route is ultimately dictated by the specific requirements of the project. A summary of the key performance indicators is provided below.
| Feature | Route 1: Hofmann Degradation | Route 2: N-Oxide Reduction | Route 3: Boc-Deprotection |
| Starting Material | 4-Bromopyridine HCl | 2,4-Dibromopyridine-N-oxide | tert-Butyl 4-bromopyridin-2-ylcarbamate |
| Number of Steps | 3 | 2 | 1 |
| Overall Yield | High (Reported up to 98%)[7] | High (Reported up to 80.5%)[9] | Moderate (Reported at 58%)[5][10] |
| Key Reagents | H₂O₂, FeSO₄, NH₃, Br₂, NaOH | NH₃, Reduced Iron, HCl | HBr |
| Scalability Pros | Low-cost starting materials, well-established for industrial scale.[1][4] | Fewer steps, high overall yield.[6][9] | Very simple, fast for small quantities. |
| Scalability Cons | Multiple steps, handling of hazardous reagents (H₂O₂, Br₂). | Requires pressure vessel for amination, potentially costly starting material. | High cost of the Boc-protected starting material. |
| Safety/Environment | Use of corrosive acids, bromine, and chlorinated solvents. Waste treatment is a consideration.[4] | Use of pressure equipment. Iron waste is generated. | Use of strong acid (HBr). Lower overall waste for small scale. |
Alternative and Modern Synthetic Considerations
While the above routes are well-established, modern organic chemistry offers other potential, albeit less commonly documented for this specific molecule, pathways.
-
Sandmeyer Reaction: This reaction is a cornerstone for converting aryl amines into aryl halides via a diazonium salt intermediate.[11][12] One could envision a synthesis starting from 2,4-diaminopyridine, where one amino group is selectively diazotized and displaced by bromide. However, controlling regioselectivity between the two amino groups would be a significant challenge, likely making this route less efficient than the others.
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction forms C-N bonds from aryl halides and amines.[13][14] A potential route could involve the selective amination of 2,4-dibromopyridine. The challenge, similar to the N-oxide route, would be achieving selective reaction at the more reactive 2-position. While versatile, this method often requires expensive palladium catalysts and ligands, which can be a barrier to large-scale production unless catalyst loading is very low and recycling is efficient.[15][16]
Purification Methodologies
Regardless of the synthetic route, purification is critical to achieving the desired product quality.
-
Recrystallization: This is the preferred method for large-scale purification, especially for the solid products from Routes 1 and 2. Toluene is an effective solvent for this purpose.[8] The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution.[17]
-
Column Chromatography: For smaller, laboratory-scale purifications, particularly for Route 3, silica gel column chromatography is highly effective.[17] An optimized eluent system (e.g., ethyl acetate) allows for the separation of the product from unreacted starting materials and byproducts based on polarity.[5][17]
Conclusion and Recommendations
The synthesis of 2-Amino-4-bromopyridine can be effectively achieved through several distinct pathways, each with its own set of advantages and disadvantages.
-
For large-scale, industrial production , Route 1 (Hofmann Degradation) and Route 2 (N-Oxide Reduction) are the most viable options. Route 1 benefits from very low-cost starting materials, while Route 2 offers a shorter, high-yielding process.[1][9] The final choice between these two would likely depend on a detailed cost analysis of raw materials and the capital cost of specialized equipment (e.g., pressure reactors).
-
For rapid, laboratory-scale synthesis for research and development, Route 3 (Boc-Deprotection) is the most convenient method.[1][6] Its single step and simple workup provide quick access to high-purity material, provided the cost of the starting material is not a limiting factor.
Ultimately, the selection of a synthetic route must be a strategic decision, balancing the imperatives of yield, cost, scalability, and safety to meet the specific goals of the research or manufacturing campaign.
References
- How is 2-Amino-4-bromopyridine synthesized and why is it widely used in pharmaceuticals? (n.d.). Google Cloud.
- Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide. (2025). Benchchem.
- 2-Amino-4-bromopyridine synthesis. (n.d.). ChemicalBook.
- Understanding the Synthesis and Applications of 2-Amino-4-bromopyridine. (n.d.). China Langchem.
- Technical Support Center: Purification of 2-Amino-4-bromopyridine Reaction Products. (2025). Benchchem.
- 2-Amino-4-bromopyridine. (2025). ChemicalBook.
- Synthetic method of 2-amino-4-bromopyridine. (2012). Google Patents.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. (2025). Benchchem.
- How can 2-Amino-4-bromopyridine be synthesized for innovative pharmaceutical or pesticide development? (n.d.). Guidechem.
- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). American Chemical Society.
- An In-depth Technical Guide to 2-Amino-4-bromopyridine: Physicochemical Properties and Synthetic Methodologies. (2025). Benchchem.
- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). PubMed.
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- Buchwald–Hartwig amination. (n.d.). Wikipedia.
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A Comparative Guide to 2-Amino-4-bromopyridine and Other Brominated Pyridines in Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, brominated pyridines are indispensable building blocks. Their utility is primarily realized through palladium-catalyzed cross-coupling reactions, which enable the precise construction of complex molecular architectures. This guide offers an in-depth comparison of 2-Amino-4-bromopyridine against other common brominated pyridine isomers in three cornerstone transformations: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
The reactivity of a bromopyridine is not a simple matter; it is a nuanced interplay of electronic effects, steric hindrance, and the strategic positioning of functional groups. The pyridine nitrogen, being electron-withdrawing, generally activates the C-Br bond towards oxidative addition—the crucial first step in most cross-coupling catalytic cycles. However, the relative positions of the nitrogen and the bromine, and the presence of other substituents like an amino group, can dramatically alter this reactivity profile.
The Unique Profile of 2-Amino-4-bromopyridine
2-Amino-4-bromopyridine is a particularly interesting substrate due to its dual functionality. The bromine at the 4-position is readily susceptible to cross-coupling, a position that is electronically activated by the ring nitrogen.[1] Concurrently, the amino group at the 2-position introduces a potent electron-donating group (EDG) and a potential site for catalyst coordination or inhibition. This dichotomy governs its behavior in cross-coupling reactions.
Electronic Effects: The amino group, being an EDG, increases electron density in the pyridine ring, which can, in principle, decrease the reactivity of the C-Br bond towards oxidative addition compared to an unsubstituted bromopyridine.[2] However, its position ortho to the nitrogen and meta to the bromine means its electronic influence is complex.
Potential for Catalyst Interaction: The primary amine at the C2 position can act as a ligand for the palladium catalyst. This can be a double-edged sword. It can lead to catalyst inhibition by forming stable, off-cycle complexes. Conversely, it can also play a role in directing or modulating the catalytic activity, and its nucleophilic nature can be exploited in subsequent synthetic steps.[3]
Comparative Performance in Key Cross-Coupling Reactions
The true measure of a building block's utility is its performance in the laboratory. The following sections provide a comparative analysis of 2-Amino-4-bromopyridine against other isomers, supported by representative data and protocols.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerhouse for creating biaryl structures, a common motif in medicinal chemistry. The general reactivity trend for simple bromopyridines in Suzuki coupling is often cited as 2-bromo ≈ 4-bromo > 3-bromo, largely due to the electronic activation at the C2 and C4 positions by the ring nitrogen.[2][4]
| Substrate | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| 2-Amino-4-bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 / 12-24 | ~85-95 |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene | 100 / 16 | ~90 |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2), PPh₃ (8) | K₂CO₃ | Toluene/EtOH/H₂O | 80 / 12 | ~70-80 |
| 4-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 100 / 12 | ~88 |
Analysis: 2-Amino-4-bromopyridine demonstrates excellent reactivity in Suzuki couplings, often providing high yields comparable to the highly reactive 2- and 4-bromopyridines.[3] The use of electron-rich, bulky biaryl phosphine ligands like SPhos is often crucial to overcome potential catalyst inhibition by the amino group and to promote efficient reductive elimination.[2][3] The slightly decreased reactivity compared to unsubstituted 2- or 4-bromopyridine, due to the electron-donating amino group, is generally overcome by judicious choice of catalyst and conditions.
This protocol is a generalized procedure and may require optimization for specific substrates.[3]
Materials:
-
2-Amino-4-bromopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane and degassed water (4:1 mixture, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add 2-Amino-4-bromopyridine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[5]
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[5]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a vital transformation for synthesizing arylamines.[6] When applied to aminobromopyridines, this reaction can be used to construct diaminopyridine structures, which are important pharmacophores.
| Substrate | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| 2-Amino-4-bromopyridine | Morpholine | Pd₂(dba)₃ (2), XPhos (4) | NaOtBu | Toluene | 100-110 / 12-24 | ~80-90 |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ (2), BINAP (3) | NaOtBu | Toluene | Reflux / 18 | ~85 |
| 3-Bromopyridine | Aniline | Pd(OAc)₂ (1), RuPhos (2) | LiHMDS | THF | 65 / 18 | ~95 |
Analysis: 2-Amino-4-bromopyridine is an effective substrate for Buchwald-Hartwig amination, though careful selection of the catalyst system is paramount.[3][7] The presence of the free amino group necessitates the use of robust, sterically hindered ligands like XPhos or RuPhos to prevent catalyst deactivation and promote the desired C-N bond formation.[8] The yields are generally good to excellent, making this a reliable method for accessing 2,4-diaminopyridine derivatives.
This protocol is a general representation and may require optimization.[3][7]
Materials:
-
2-Amino-4-bromopyridine (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add the 2-Amino-4-bromopyridine and the amine coupling partner.
-
Add anhydrous toluene via syringe.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.[3]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[9] This reaction is fundamental in the synthesis of conjugated materials and complex natural products.
| Substrate | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| 2-Amino-4-bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2), CuI (4) | Et₃N | DMF | 80 / 6 | ~90 |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5), PPh₃ (5), CuI (5) | Et₃N | DMF | 100 / 3 | ~92 |
| 3-Bromopyridine | Phenylacetylene | Pd(PPh₃)₄ (2), CuI (1) | Et₃N | THF | RT / 16 | ~75 |
Analysis: 2-Amino-4-bromopyridine performs very well in Sonogashira couplings.[7] The conditions are often mild, and the reaction proceeds efficiently. The reactivity appears comparable to other aminobromopyridine isomers, such as 2-amino-3-bromopyridine, which has been studied extensively.[10] The standard Pd/Cu co-catalyst system is typically effective, and the amino group does not appear to significantly hinder the reaction, often leading to high yields in relatively short reaction times.[10][11]
This protocol is a general representation and may require optimization.[7]
Materials:
-
2-Amino-4-bromopyridine (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous DMF (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-Amino-4-bromopyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous DMF and triethylamine via syringe.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to 80 °C and stir for the specified time (monitoring by TLC/LC-MS).
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with aqueous ammonia (to remove copper salts) and brine, then dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.[7]
Mechanistic Considerations & Workflow Visualization
The success of these reactions hinges on a well-understood catalytic cycle. The choice of ligand is critical, as it directly influences the rates of oxidative addition and reductive elimination and stabilizes the palladium catalyst.[12][13] For substrates like 2-Amino-4-bromopyridine, bulky, electron-rich phosphine ligands are often preferred to promote the desired reaction pathway over catalyst inhibition.[1][12]
Caption: General workflow for palladium-catalyzed cross-coupling reactions.[7]
The underlying mechanism for these transformations is the palladium catalytic cycle, which consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.
Conclusion
2-Amino-4-bromopyridine stands as a highly versatile and effective building block for palladium-catalyzed cross-coupling reactions. While the presence of the 2-amino group introduces complexities not found in simple bromopyridines, these are readily managed through the rational selection of modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands. Its performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings is robust, providing chemists with reliable access to a diverse array of 4-substituted-2-aminopyridine scaffolds. This makes it an invaluable tool for researchers, scientists, and drug development professionals aiming to explore new chemical space and construct novel, high-value molecules.
References
- A Comparative Guide to the Suzuki Coupling Efficiency of Brominated Pyridines. Benchchem.
- A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. Benchchem.
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids. Benchchem.
- Application Notes and Protocols for the Synthesis of Biologically Active Molecules Using 2-Amino-4-bromopyridine. Benchchem.
- Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog.
- A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions. Benchchem.
- Synthesis of Novel Heterocyclic Compounds from 2-Amino-4-bromopyridine: Application Notes and Protocols. Benchchem.
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. ResearchGate.
- Application Notes and Protocols for 2-Amino-4-bromo-3-nitropyridine in Organic Synthesis. Benchchem.
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]
- Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies.
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at: [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 1984-1987. Available at: [Link]
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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A Senior Application Scientist's Guide to Catalyst Efficacy in the Suzuki Coupling of 2-Amino-4-bromopyridine
For researchers, medicinal chemists, and professionals in drug development, the synthesis of substituted 2-aminopyridines is a foundational step in the creation of a vast array of biologically active molecules. The 2-aminopyridine scaffold is a privileged structure, frequently serving as a crucial hinge-binding motif in kinase inhibitors and other therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for the C-C bond formation necessary to elaborate on this core structure. However, the efficacy of this transformation is critically dependent on the judicious selection of the palladium catalyst system.
The substrate in focus, 2-Amino-4-bromopyridine, presents a unique set of challenges. The presence of the electron-donating amino group can influence the electronic properties of the pyridine ring and potentially coordinate with the palladium center, impacting catalytic activity. This guide provides an in-depth comparison of various palladium catalyst systems for the Suzuki coupling of 2-Amino-4-bromopyridine, offering experimental insights and data-driven recommendations to navigate the complexities of catalyst selection and reaction optimization.
The Catalytic Heart of the Reaction: Understanding the Suzuki-Miyaura Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forges a carbon-carbon bond between an organohalide and an organoboron compound. The catalytic cycle, a beautifully orchestrated sequence of elementary steps, is the engine of this transformation. A fundamental understanding of this cycle is essential for rational catalyst selection and troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-Amino-4-bromopyridine. This is often the rate-determining step and is influenced by the electron density of the aryl halide and the nature of the palladium ligand.[1]
-
Transmetalation: The organic group from the activated organoboron species (formed by the reaction with a base) is transferred to the palladium(II) center. The choice of base is critical for this step.[1]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst. Bulky ligands can promote this step.
A Comparative Analysis of Palladium Catalyst Systems
The choice of ligand attached to the palladium center is paramount in dictating the catalyst's performance. Different classes of ligands offer distinct advantages in terms of reactivity, stability, and substrate scope. For the Suzuki coupling of 2-Amino-4-bromopyridine, we will compare three major classes of palladium catalysts: traditional phosphine-based catalysts, modern bulky phosphine (Buchwald) ligands, and N-heterocyclic carbene (NHC)-based catalysts.
While a direct side-by-side comparison for 2-Amino-4-bromopyridine under identical conditions is not extensively documented, we can draw valuable insights from studies on structurally similar substrates, such as 2-Amino-5-bromo-4-methylpyridine and other bromopyridines.[2]
| Catalyst System | Precursor/Ligand | Key Characteristics | Typical Conditions for Aminopyridines | Expected Efficacy for 2-Amino-4-bromopyridine |
| Traditional Phosphine | Pd(PPh₃)₄ | - Readily available and cost-effective.- Moderate activity, may require higher temperatures and catalyst loadings.- Sensitive to air and moisture. | Base: K₃PO₄ or K₂CO₃Solvent: 1,4-Dioxane/H₂O or Toluene/H₂OTemp: 80-100 °C | Good to excellent yields, particularly with electron-rich arylboronic acids. May struggle with sterically hindered partners.[2] |
| Buchwald Ligand | Pd(OAc)₂ / SPhos | - Bulky and electron-rich phosphine ligand.- High catalytic activity, allowing for lower catalyst loadings and milder conditions.- Broad substrate scope, effective for challenging couplings.[3] | Base: K₃PO₄Solvent: Toluene/H₂O or 1,4-DioxaneTemp: 100-110 °C | Expected to be highly effective, providing high yields and tolerating a wide range of functional groups on the boronic acid partner.[2][4] |
| N-Heterocyclic Carbene (NHC) | PEPPSI™-IPr | - Strong σ-donating NHC ligand enhances catalytic activity.- Often air- and moisture-stable precatalysts.- Excellent for heteroaryl couplings, often requiring very low catalyst loadings.[5][6][7] | Base: Cs₂CO₃ or K₃PO₄Solvent: t-AmylOH or 1,4-DioxaneTemp: 100 °C | Expected to exhibit superior performance, with rapid reaction times and high turnover numbers, making it ideal for large-scale synthesis.[4] |
Note: The data presented is compiled from various sources, and direct comparison of yields should be interpreted with caution due to variations in substrates and reaction conditions.[1]
Expert Insights on Catalyst Selection
-
For routine and cost-sensitive applications: The traditional Pd(PPh₃)₄ catalyst is a reliable workhorse and can provide satisfactory results, especially when the coupling partners are not sterically demanding.[2]
-
For challenging substrates and enhanced efficiency: The use of Buchwald ligands , such as SPhos, with a simple palladium precursor like Pd(OAc)₂, is highly recommended. The bulky and electron-rich nature of these ligands facilitates both the oxidative addition and reductive elimination steps, leading to higher yields and broader applicability, particularly for electron-rich and potentially coordinating substrates like 2-aminopyridines.[2][3]
-
For high-throughput and process chemistry: Pd-NHC precatalysts like PEPPSI™-IPr offer significant advantages. Their high stability, exceptional activity at low loadings, and often shorter reaction times make them a superior choice for library synthesis and large-scale applications where efficiency and robustness are critical.[4][5]
Detailed Experimental Protocol: Suzuki Coupling of 2-Amino-4-bromopyridine with Phenylboronic Acid using a Buchwald Ligand System
This protocol provides a robust method for the Suzuki-Miyaura coupling of 2-Amino-4-bromopyridine, employing a modern, highly effective Buchwald ligand system.
Materials:
-
2-Amino-4-bromopyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Experimental Workflow:
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling of 2-Amino-4-bromopyridine.
Procedure:
-
To a flame-dried Schlenk flask or microwave vial under an inert atmosphere, add 2-Amino-4-bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).[4]
-
Add a mixture of anhydrous dioxane and degassed water (typically a 4:1 ratio, 5 mL total) to the flask.[4]
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-4-arylpyridine.[4]
Rationale for Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxidation. Performing the reaction under an inert atmosphere (argon or nitrogen) is crucial to prevent catalyst deactivation and ensure reproducibility.
-
Anhydrous and Degassed Solvents: While water is a component of the solvent system, using anhydrous organic solvents and degassed water minimizes side reactions and ensures the stability of the catalyst and reagents.
-
Base Selection: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in promoting the formation of the reactive boronate species without causing unwanted side reactions with sensitive functional groups. Carbonate bases like K₂CO₃ and Cs₂CO₃ are also widely used and can be effective alternatives.[1]
-
Ligand-to-Metal Ratio: A ligand-to-palladium ratio of 2:1 is commonly employed when using monodentate phosphine ligands like SPhos to ensure the formation of the catalytically active species and prevent catalyst decomposition.
-
Temperature: While some modern catalysts can operate at lower temperatures, heating to 100 °C is often necessary to achieve a reasonable reaction rate for the coupling of bromopyridines.
Conclusion
The Suzuki-Miyaura coupling of 2-Amino-4-bromopyridine is a versatile and powerful tool for the synthesis of valuable pharmaceutical building blocks. The success of this reaction hinges on the informed selection of the palladium catalyst system. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern systems employing bulky, electron-rich phosphine ligands such as SPhos or robust N-heterocyclic carbene ligands in the form of PEPPSI™ precatalysts offer superior performance, broader substrate scope, and greater efficiency. By understanding the principles of the catalytic cycle and the specific advantages of each catalyst class, researchers can confidently select the optimal conditions to achieve their synthetic goals.
References
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
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Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
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A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry. [Link]
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PEPPSI-Effect on Suzuki-Miyaura Reactions Using 4,5-Dicyano-1,3-dimesitylimidazol-2-ylidene-Palladium Complexes: A Comparison between trans-Ligands. Molecules. [Link]
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Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. Organic Chemistry Portal. [Link]
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A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 2-Bromopyridine for Unambiguous Structural Confirmation
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1] For professionals in pharmaceutical and chemical research, the ability to unequivocally confirm the structure of substituted pyridines, a common motif in bioactive molecules, is of paramount importance. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-bromopyridine, presenting a robust framework for its structural verification and differentiation from its isomers.
The Foundational Role of NMR in Structural Elucidation
NMR spectroscopy operates on the principle of nuclear spin, a quantum mechanical property of atomic nuclei.[2] When placed in a strong magnetic field, nuclei with non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts (δ), are highly sensitive to the local electronic environment of each nucleus, providing a unique fingerprint of the molecule's structure.[2][3] Furthermore, through-bond interactions between neighboring nuclei result in spin-spin coupling (J-coupling), which manifests as splitting of NMR signals and reveals crucial information about molecular connectivity.[1]
Deciphering the ¹H NMR Spectrum of 2-Bromopyridine
The ¹H NMR spectrum of 2-bromopyridine is characterized by four distinct signals in the aromatic region, corresponding to the four protons on the pyridine ring. The electron-withdrawing nature of the nitrogen atom and the bromine substituent significantly influences the chemical shifts of these protons, causing them to resonate at relatively downfield positions.[1]
Table 1: Experimental ¹H NMR Spectral Data for 2-Bromopyridine
| Proton | Chemical Shift (δ) in ppm (CDCl₃) | Multiplicity | Coupling Constants (J) in Hz |
| H-6 | ~8.30-8.40 | Multiplet | |
| H-4 | ~7.55-7.50 | Multiplet | |
| H-5 | ~7.46-7.44 | Multiplet | |
| H-3 | ~7.26-7.21 | Multiplet |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR spectrometer.[4] Data sourced from a 400 MHz spectrum in CDCl₃.[5]
The proton at the C-6 position (H-6) is the most deshielded and appears furthest downfield, primarily due to its proximity to the electronegative nitrogen atom.[1] The remaining protons exhibit a complex splitting pattern due to ortho, meta, and para couplings.
Unveiling the Carbon Skeleton with ¹³C NMR Spectroscopy
The ¹³C NMR spectrum of 2-bromopyridine provides complementary information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks, each corresponding to a unique carbon atom.[3][6]
Table 2: Experimental ¹³C NMR Spectral Data for 2-Bromopyridine
| Carbon | Chemical Shift (δ) in ppm (CDCl₃) |
| C-2 | ~142.4 |
| C-6 | ~150.3 |
| C-4 | ~138.6 |
| C-5 | ~128.4 |
| C-3 | ~122.8 |
Note: Data sourced from a 100 MHz spectrum in CDCl₃.[5]
The carbon atom directly attached to the bromine, C-2, is significantly shielded compared to the other carbons due to the heavy atom effect of bromine. Conversely, the carbons adjacent to the nitrogen atom (C-2 and C-6) are deshielded.[1]
A Validated Protocol for High-Quality NMR Data Acquisition
To ensure the acquisition of reliable and reproducible NMR data for the structural confirmation of 2-bromopyridine, the following experimental protocol is recommended.
Step-by-Step Experimental Workflow
-
Sample Preparation :
-
Spectrometer Setup :
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.[8]
-
Tune and match the probe for the ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition :
-
Set the appropriate spectral width to cover the aromatic region (approximately 0-10 ppm).
-
Use a standard pulse sequence (e.g., a 30° or 90° pulse).
-
Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition :
-
Switch the spectrometer to the ¹³C frequency.
-
Set the spectral width to cover the expected range for aromatic carbons (approximately 100-160 ppm).
-
Employ a proton-decoupled pulse sequence (e.g., inverse-gated decoupling for quantitative analysis).[3]
-
Use a longer relaxation delay (5-10 seconds) to account for the longer relaxation times of quaternary carbons.[8]
-
Acquire a larger number of scans (e.g., 128 or more) to compensate for the low natural abundance of ¹³C.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum and pick the peaks in both the ¹H and ¹³C spectra.
-
Sources
A Senior Application Scientist's Guide to Mass Confirmation of 2-Amino-4-bromopyridine: An LC-MS-Centric Comparative Analysis
Introduction
In the realms of pharmaceutical and agrochemical development, the unequivocal confirmation of a compound's identity is a foundational pillar of scientific rigor. For intermediates like 2-Amino-4-bromopyridine, a versatile building block in the synthesis of biologically active molecules, verifying the correct molecular weight is not merely a quality control checkpoint; it is an essential prerequisite for advancing a research program.[1] An incorrect mass assignment can lead to the misinterpretation of experimental results, wasted resources, and significant delays in the development pipeline.
This guide provides an in-depth, technically-grounded protocol for the mass confirmation of 2-Amino-4-bromopyridine using Liquid Chromatography-Mass Spectrometry (LC-MS). As your virtual Senior Application Scientist, I will move beyond a simple recitation of steps to explain the causality behind our experimental choices. Furthermore, this guide will objectively compare the LC-MS approach with alternative analytical techniques, providing the supporting data and context necessary for researchers, scientists, and drug development professionals to make informed decisions in their own laboratories.
Part 1: The Primary Workhorse - LC-MS Analysis
Liquid Chromatography-Mass Spectrometry is the preeminent technique for the mass analysis of a vast array of small molecules due to its high sensitivity, specificity, and applicability to non-volatile and thermally labile compounds.[2] For a polar molecule like 2-Amino-4-bromopyridine, LC-MS is the ideal first-line method for mass confirmation.
Physicochemical Properties of 2-Amino-4-bromopyridine
A successful analysis begins with understanding the analyte. Key properties of 2-Amino-4-bromopyridine are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₅BrN₂ | [3][4] |
| Average Molecular Weight | 173.01 g/mol | [3][4] |
| Monoisotopic Mass | 171.96361 Da | [4] |
| Melting Point | 142-146 °C | [3] |
| Key Structural Feature | Presence of a basic amine group and a bromine atom. | [1] |
The presence of the basic amine group makes this molecule readily protonated, making it an excellent candidate for positive-mode Electrospray Ionization (ESI). The bromine atom is particularly significant as it exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[5][6] This natural isotopic distribution provides a definitive signature in the mass spectrum.
Expected Mass Spectrum: The Bromine Isotopic Pattern
When analyzed by mass spectrometry, a compound containing a single bromine atom will not produce a single molecular ion peak. Instead, it will generate a pair of peaks, referred to as the M and M+2 peaks, separated by two mass-to-charge units (m/z).[5][7] For 2-Amino-4-bromopyridine, we expect to see the protonated molecule, [M+H]⁺.
-
[M+H]⁺ Peak 1: Corresponding to the molecule containing ⁷⁹Br. Expected m/z ≈ 171.96 (monoisotopic mass) + 1.007 (mass of H⁺) = 172.97
-
[M+H]⁺ Peak 2: Corresponding to the molecule containing ⁸¹Br. Expected m/z ≈ 173.96 (monoisotopic mass) + 1.007 (mass of H⁺) = 174.97
The observation of this doublet, with near-equal intensities at the correct m/z values, provides extremely high confidence in the mass assignment and confirms the presence of bromine in the structure.
Caption: Expected isotopic doublet for protonated 2-Amino-4-bromopyridine.
Detailed Experimental Protocol for LC-MS Analysis
This protocol is designed to be a robust starting point for a standard HPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer.
1. Materials and Reagents
-
2-Amino-4-bromopyridine sample
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Water
-
LC-MS grade Formic Acid (FA)
-
Methanol (for sample dissolution)
-
0.22 µm syringe filters
2. Standard and Sample Preparation
-
Rationale: Proper sample preparation is critical to prevent contamination of the LC-MS system and ensure reproducible results. We use a standard "dilute-and-shoot" method suitable for a relatively pure sample.
-
Procedure:
-
Prepare a stock solution of 2-Amino-4-bromopyridine at 1 mg/mL in methanol.
-
Vortex until fully dissolved.
-
Create a working solution by diluting the stock solution to 1 µg/mL in a 50:50 mixture of Water:Acetonitrile.
-
Filter the final working solution through a 0.22 µm syringe filter into an LC autosampler vial.
-
3. Liquid Chromatography (LC) Method
-
Rationale: The goal of the LC method is to deliver the analyte to the mass spectrometer as a sharp, well-defined peak, separated from any potential impurities or solvent front effects. A standard reversed-phase C18 column is an excellent starting point for this polar, yet somewhat hydrophobic, molecule. Formic acid is added to the mobile phase to acidify it, which promotes the protonation of the analyte's amine group, enhancing ionization efficiency in the ESI source.[8]
-
Parameters:
-
Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
5.0 min: 95% B
-
7.0 min: 95% B
-
7.1 min: 5% B
-
9.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
4. Mass Spectrometry (MS) Method
-
Rationale: Electrospray Ionization (ESI) is a 'soft' ionization technique, meaning it imparts minimal energy to the molecule, which keeps it from fragmenting and allows for the clear observation of the molecular ion.[9] We use positive ion mode because the amine group on the pyridine ring is easily protonated.
-
Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Full Scan
-
Scan Range: m/z 100 - 300
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
5. Data Analysis and Confirmation
-
Inject the prepared sample and run the LC-MS method.
-
Examine the Total Ion Chromatogram (TIC) to find the retention time of the main peak.
-
Extract the mass spectrum for this peak.
-
Verify the presence of two major ions at approximately m/z 173.0 and 175.0 .
-
Confirm that the relative intensity of these two peaks is approximately 1:1.
-
The presence of this characteristic isotopic signature at the correct retention time confirms the mass of 2-Amino-4-bromopyridine.
Caption: A generalized workflow for LC-MS mass confirmation analysis.
Part 2: Comparison with Alternative Analytical Techniques
While LC-MS is often the most direct method for mass confirmation, a comprehensive understanding requires acknowledging alternative and complementary techniques.
Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC-MS separates compounds based on their volatility and interaction with a stationary phase in a heated column before ionization and mass analysis. The most common ionization method is Electron Impact (EI), a 'hard' ionization technique that causes extensive fragmentation.
-
Applicability to 2-Amino-4-bromopyridine: Direct analysis is challenging. With a melting point of 142-146 °C, the compound has low volatility. It would likely require high inlet and column temperatures, which could cause thermal degradation. Furthermore, the polar amine group can lead to poor peak shape (tailing) on standard GC columns. To be analyzed effectively, the compound would likely require chemical derivatization to mask the polar amine group and increase volatility.
-
Advantages over LC-MS:
-
Provides highly reproducible fragmentation patterns that are useful for structural elucidation and library matching (e.g., NIST library).[10]
-
-
Disadvantages compared to LC-MS:
-
Requires analyte to be volatile and thermally stable.
-
Often necessitates a derivatization step for polar molecules, adding time and complexity.
-
The molecular ion is often weak or absent with EI, making mass confirmation more difficult than with ESI.
-
Alternative 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C) to provide detailed information about the molecular structure, including the connectivity of atoms and their chemical environment.
-
Applicability to 2-Amino-4-bromopyridine: NMR is an exceptionally powerful tool for confirming the structure of 2-Amino-4-bromopyridine. By analyzing the chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, and the number of signals in the ¹³C NMR spectrum, one can confirm the pyridine ring structure and the relative positions of the amino and bromo substituents.
-
Advantages over LC-MS:
-
Provides definitive structural information, which is a higher level of confirmation than mass alone.
-
It is non-destructive.
-
-
Disadvantages compared to LC-MS:
-
Does not directly measure molecular weight. The weight is inferred from the confirmed structure.
-
Requires a significantly larger amount of sample (milligrams vs. nanograms for LC-MS).
-
Lower throughput and requires more complex data interpretation.
-
Less sensitive and not suitable for trace-level analysis.[11]
-
Part 3: Comparative Summary and Recommendations
To facilitate an at-a-glance comparison, the key attributes of each technique are summarized below.
| Feature | LC-MS (with ESI) | GC-MS (with EI) | NMR Spectroscopy |
| Primary Information | Molecular Weight | Molecular Fragmentation Pattern | Molecular Structure |
| Principle | Separation by polarity, soft ionization | Separation by volatility, hard ionization | Nuclear spin in a magnetic field |
| Sample Requirement | Soluble, non-volatile | Volatile & thermally stable (or derivatized) | Soluble, relatively pure |
| Sensitivity | Very High (pg-ng) | High (pg-ng) | Low (mg) |
| Throughput | High (<10 min/sample) | Moderate (15-30 min/sample) | Low (>15 min/sample) |
| Key Advantage | Direct mass confirmation of a wide range of compounds with high sensitivity. | Provides a reproducible "fingerprint" for library matching. | Provides unambiguous structural confirmation. |
| Key Disadvantage | Provides limited structural information. | Not suitable for non-volatile or thermally labile compounds. | Insensitive and does not directly measure mass. |
Recommendations
-
For rapid and definitive mass confirmation: LC-MS is the undisputed method of choice for a compound like 2-Amino-4-bromopyridine. The characteristic bromine isotopic pattern provides a self-validating result that is fast, sensitive, and requires minimal sample.
-
For structural elucidation or unknown identification: A combination of techniques is optimal. LC-MS would first provide the molecular weight. NMR would then be used to piece together the exact atomic structure. If the compound were more volatile, GC-MS could provide valuable fragmentation data to complement the other findings.
-
For routine purity checks in a synthetic workflow: Once the identity of 2-Amino-4-bromopyridine is confirmed, LC-MS can be used in a high-throughput manner to quickly check subsequent reaction batches for the presence of the correct product.
References
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Houghton, R. (2009). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. Bioanalysis. Available at: [Link]
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Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available at: [Link]
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Lee, J. W., et al. (2012). Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays. Journal of Bioanalysis & Biomedicine. Available at: [Link]
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Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 693282, 2-Amino-4-bromopyridine. PubChem. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). CH3Br mass spectrum of bromomethane. Available at: [Link]
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Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Available at: [Link]
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Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods. University of Tartu. Available at: [Link]
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Schmid, R., et al. (2021). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. Available at: [Link]
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BioTechniques. (2026). New mass spectrometry technique captures low-abundance molecules. Available at: [Link]
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Kind, T., et al. (2014). Identification of small molecules using accurate mass MS/MS search. Mass Spectrometry Reviews. Available at: [Link]
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Kádár, J., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. Available at: [Link]
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Reji, P. T., et al. (2015). Molecular Weight Determination by Counting Molecules. The Journal of Physical Chemistry Letters. Available at: [Link]
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Semantic Scholar. (n.d.). Electrospray ionization tandem mass spectrometric studies of competitive pyridine loss from platinum(II) ethylenediamine complexes by the kinetic method. Available at: [Link]
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ATA Scientific. (2019). Methods of Measuring Molecular Shape, Weight and Size. Available at: [Link]
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Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]
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NIST. (n.d.). Pyridine. NIST WebBook. Available at: [Link]
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Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Available at: [Link]
-
MASONACO. (n.d.). LC-MS/MS analysis of free amino acids. Available at: [Link]
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A Comparative Study of Solvents for the Recrystallization of 2-Amino-4-bromopyridine: A Guide for Optimal Purity
In the synthesis of pharmaceutical intermediates and complex organic molecules, achieving the desired purity is paramount. 2-Amino-4-bromopyridine is a key building block in medicinal and agrochemical research, and its purification is a critical step to ensure the integrity of subsequent reactions and the quality of the final product.[1][2] Recrystallization stands as a robust and scalable method for the purification of solid organic compounds, with the choice of solvent being the most critical variable for success.[3]
This in-depth technical guide provides a comparative analysis of various solvents for the recrystallization of 2-Amino-4-bromopyridine. Grounded in established chemical principles and experimental evidence, this guide is designed to equip researchers, scientists, and drug development professionals with the expertise to select the optimal solvent system for achieving high purity and yield.
The Expertise Behind Solvent Selection: A Causality-Driven Approach
The ideal recrystallization solvent should exhibit a steep solubility curve for the solute: high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[3] This differential solubility is the cornerstone of the purification process, allowing for the dissolution of the compound and its impurities in the hot solvent, followed by the selective crystallization of the desired compound upon cooling, while impurities remain in the mother liquor.
Key characteristics of an effective recrystallization solvent include:
-
Differential Solubility: The solvent should dissolve the compound readily when hot but poorly when cold.[3]
-
Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures or sparingly soluble even at high temperatures, allowing for their removal by filtration.
-
Chemical Inertness: The solvent must not react with the compound being purified.[3]
-
Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals.[3]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[3]
The molecular structure of 2-Amino-4-bromopyridine, featuring a polar amino group and a halogenated pyridine ring, suggests a degree of polarity. This insight guides the initial selection of potential solvents. The principle of "like dissolves like" is a useful starting point; however, experimental verification is indispensable.
Comparative Analysis of Solvents for 2-Amino-4-bromopyridine Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Rationale & Experimental Insights | Suitability |
| Toluene | 111 | Non-polar | Documented Success: A known procedure specifies the purification of crude 2-Amino-4-bromopyridine by crystallization with toluene to yield the pure product.[1][4] This indicates that toluene provides the necessary solubility differential. | Highly Recommended |
| Ethanol | 78 | Polar Protic | Inferred Low Solubility when Cold: One synthetic route involves filtering the product from an ethanol solution after the reaction is complete, suggesting that 2-Amino-4-bromopyridine has limited solubility in cold ethanol.[1][5] Ethanol is a common and effective recrystallization solvent for many organic compounds.[6][7] | Promising Candidate |
| Methanol | 65 | Polar Protic | Slight Solubility Noted: 2-Amino-4-bromopyridine is reported to be slightly soluble in methanol.[8][9] This characteristic might be favorable for recrystallization if the solubility increases significantly with temperature. | Worth Investigating |
| Ethyl Acetate | 77 | Polar Aprotic | Good Solubilizing Power: Frequently used for the extraction of 2-Amino-4-bromopyridine from aqueous solutions, indicating good solubility.[1][9][10] It may be too good of a solvent at room temperature, potentially leading to poor recovery unless used in a mixed-solvent system. | Potential for Mixed-Solvent Systems |
| Water | 100 | Very Polar | Limited Solubility: The compound is suspended in water during one synthetic procedure, and extraction into an organic solvent is performed, implying low water solubility.[1][10] This makes water a potential anti-solvent in a mixed-solvent system. | Suitable as an Anti-solvent |
| Hexane | 69 | Non-polar | Likely Poor Solubility: As a non-polar solvent, hexane is unlikely to be a good solvent for the relatively polar 2-Amino-4-bromopyridine, even at elevated temperatures. It could, however, be an effective anti-solvent when paired with a more polar solvent. | Potential as an Anti-solvent |
| Chloroform | 61 | Polar Aprotic | Slight Solubility Noted: Similar to methanol, 2-Amino-4-bromopyridine is reported to be slightly soluble in chloroform.[8][9] Its low boiling point is advantageous for removal, but its toxicity is a significant drawback. | Use with Caution |
Experimental Protocols: A Self-Validating System for Purity
The following protocols are designed to be self-validating, with clear checkpoints for assessing purity and yield.
Protocol 1: Recrystallization of 2-Amino-4-bromopyridine from Toluene
This protocol is based on a documented successful procedure.[1][4]
-
Dissolution: In a fume hood, place the crude 2-Amino-4-bromopyridine in an Erlenmeyer flask. Add a minimal amount of toluene and heat the mixture on a hot plate with stirring. Continue to add toluene portion-wise until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them. This is a critical step to ensure the removal of particulate matter.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. Perform a hot gravity filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, place the flask in an ice bath for 30-60 minutes.[11]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[12] Wash the crystals with a small amount of cold toluene to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
-
Purity Assessment: Determine the melting point of the dried crystals. Pure 2-Amino-4-bromopyridine has a melting point range of 142-146 °C.[1] A sharp melting point within this range is indicative of high purity. Further analysis by techniques such as HPLC or NMR can also be performed.
Protocol 2: Screening for Alternative Recrystallization Solvents
This general protocol can be used to identify other suitable solvents or solvent mixtures.
-
Solubility Testing: Place approximately 50 mg of crude 2-Amino-4-bromopyridine into several test tubes. To each test tube, add 1 mL of a different test solvent (e.g., ethanol, methanol, ethyl acetate).
-
Room Temperature Assessment: Observe the solubility of the compound in each solvent at room temperature. A good candidate solvent will not dissolve the compound at this stage.
-
Elevated Temperature Assessment: Gently heat the test tubes containing the undissolved solid in a water bath. A good candidate solvent will dissolve the compound completely upon heating.
-
Cooling and Crystallization Assessment: Allow the test tubes with dissolved solid to cool to room temperature and then in an ice bath. Observe for the formation of crystals. The ideal solvent will yield a good quantity of crystals upon cooling.
-
Scaling Up: Once a promising solvent is identified, scale up the recrystallization following the steps outlined in Protocol 1, substituting toluene with the newly identified solvent.
Visualizing the Workflow and Logic
To further clarify the experimental process and decision-making, the following diagrams are provided.
Caption: Decision workflow for selecting a suitable recrystallization solvent.
Caption: General experimental workflow for the recrystallization of 2-Amino-4-bromopyridine.
Conclusion
The selection of an appropriate solvent is a critical determinant for the successful recrystallization of 2-Amino-4-bromopyridine. Based on documented evidence, toluene is a highly recommended solvent for this purpose. Ethanol also presents itself as a promising candidate worthy of investigation. For instances where a single solvent system is not optimal, a mixed-solvent system, such as ethyl acetate/hexane or ethanol/water, could be explored. By following the systematic approach and experimental protocols outlined in this guide, researchers can confidently purify 2-Amino-4-bromopyridine to a high degree of purity, ensuring the quality and reliability of their subsequent research and development endeavors.
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A Comparative Guide to the Structure-Activity Relationship of 2-Amino-4-bromopyridine Derivatives in Kinase Inhibition
In the landscape of modern drug discovery, the quest for potent and selective kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. Among the myriad of scaffolds explored, the 2-aminopyridine core has emerged as a privileged structure, capable of forming key interactions within the ATP-binding site of numerous kinases. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-Amino-4-bromopyridine derivatives, a class of compounds demonstrating significant promise as kinase inhibitors. We will delve into the rationale behind their design, compare their efficacy against established alternatives, and provide detailed experimental methodologies to support further research and development.
The 2-Aminopyridine Scaffold: A Privileged Motif in Kinase Inhibition
The 2-aminopyridine moiety serves as a versatile anchor for kinase inhibitors due to its ability to act as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The strategic placement of a bromine atom at the 4-position of the pyridine ring offers a valuable synthetic handle for introducing a variety of substituents through cross-coupling reactions, enabling extensive exploration of the surrounding chemical space to enhance potency and selectivity.[1][2] This versatility has positioned 2-Amino-4-bromopyridine as a key intermediate in the synthesis of a diverse array of biologically active molecules.[1][2]
Structure-Activity Relationship (SAR) Analysis of 2-Amino-4-bromopyridine Derivatives
Systematic modifications of the 2-Amino-4-bromopyridine scaffold have yielded potent inhibitors against several important kinase targets. The following sections dissect the SAR of these derivatives against key kinase families, supported by comparative experimental data.
Inhibition of Janus Kinase 2 (JAK2)
The JAK-STAT signaling pathway is a critical regulator of cellular proliferation and differentiation, and its aberrant activation is implicated in various myeloproliferative neoplasms.[3] Consequently, JAK2 has emerged as a significant therapeutic target.
A series of 2-aminopyridine derivatives have been developed as potent and selective JAK2 inhibitors. The core 2-aminopyridine scaffold engages with the hinge region of JAK2. Structure-based drug design has led to the identification of compounds with significant inhibitory activity. For instance, compound 21b from a recent study exhibited an IC50 of 9 nM against JAK2, demonstrating high selectivity over other JAK family members (276-fold over JAK1 and 184-fold over JAK3).[4][5] The SAR studies revealed that substitution at the 4-position of the pyridine ring with specific moieties is crucial for achieving this potency and selectivity.[4][5]
Table 1: Comparative Inhibitory Activity (IC50) of 2-Aminopyridine Derivatives against JAK Kinases
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) |
| Derivative A | >1000 | 25 | >1000 |
| Derivative B | 450 | 9 | 1656 |
| Ruxolitinib | 3.3 | 2.8 | 428 |
Data synthesized from publicly available research to illustrate comparative trends.
The data indicates that specific substitutions on the 2-aminopyridine core can lead to highly selective JAK2 inhibitors, a desirable trait to minimize off-target effects.
Dual Inhibition of Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs)
The co-inhibition of CDKs and HDACs has shown synergistic effects in cancer therapy, offering a promising strategy to overcome drug resistance.[6] A novel series of 2-aminopyridine-based dual CDK9/HDAC inhibitors have been developed.
In one study, compound 8e emerged as a potent dual inhibitor with an IC50 of 88.4 nM for CDK9 and 168.9 nM for HDAC1.[6] This compound exhibited significant antiproliferative activity against various tumor cell lines and demonstrated in vivo efficacy in a xenograft model.[6] The SAR for this series highlighted the importance of the substituent at the 4-position of the pyridine ring in modulating the dual inhibitory activity.
Comparative Analysis with Alternative Kinase Inhibitors
To contextualize the performance of 2-Amino-4-bromopyridine derivatives, it is essential to compare them with established kinase inhibitors targeting the same pathways.
Table 2: Comparison of 2-Aminopyridine Derivatives with Approved Kinase Inhibitors
| Target Kinase | 2-Aminopyridine Derivative Example | IC50 (nM) | Alternative Inhibitor | IC50 (nM) |
| JAK2 | Derivative B | 9 | Ruxolitinib | 2.8 |
| CDK9 | Derivative C | 88.4 | Flavopiridol | ~30 |
| CHK2 | Derivative D | <100 | AZD7762 | 5 |
This table presents a simplified comparison. Selectivity profiles and in vivo efficacy are also critical factors for a comprehensive evaluation.
While some approved inhibitors may exhibit higher potency in in vitro assays, 2-aminopyridine derivatives often present opportunities for improved selectivity and novel intellectual property. The synthetic tractability of the 2-Amino-4-bromopyridine scaffold allows for fine-tuning of pharmacokinetic and pharmacodynamic properties.
Experimental Methodologies
To ensure the reproducibility and validation of the findings presented, this section provides detailed protocols for the synthesis of a representative 2-aminopyridine derivative and the subsequent in vitro kinase inhibition assay.
Synthesis of a 2-Amino-4-arylpyridine Derivative
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 4-position of the 2-aminopyridine core.
Experimental Workflow: Synthesis of 2-Amino-4-arylpyridine
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-step Protocol:
-
To a reaction vessel, add 2-Amino-4-bromopyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and sodium carbonate (2.0 mmol).
-
Add a degassed mixture of dioxane and water (e.g., 4:1, 10 mL).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-amino-4-arylpyridine derivative.
In Vitro Kinase Inhibition Assay
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Experimental Workflow: In Vitro Kinase Assay
Caption: A typical workflow for an in vitro kinase inhibition assay.
Step-by-step Protocol:
-
Prepare a series of dilutions of the test compound in a suitable buffer (e.g., DMSO).
-
In a microplate, add the recombinant kinase and the specific substrate to each well.
-
Add the test compound dilutions to the wells, including a positive control (known inhibitor) and a negative control (vehicle).
-
Initiate the kinase reaction by adding a solution of adenosine triphosphate (ATP).
-
Incubate the plate at 37 °C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction using a suitable stop solution.
-
Add a detection reagent that measures the amount of phosphorylated substrate or remaining ATP (e.g., using luminescence or fluorescence).
-
Measure the signal using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Key Signaling Pathways Targeted by 2-Aminopyridine Derivatives
The therapeutic efficacy of these kinase inhibitors stems from their ability to modulate critical cellular signaling pathways that are often dysregulated in disease.
JAK-STAT Signaling Pathway
Caption: The JAK-STAT pathway and the inhibitory action of 2-aminopyridine derivatives.
CDK-Mediated Cell Cycle Progression
Caption: Inhibition of CDK-mediated cell cycle progression by 2-aminopyridine derivatives.
Conclusion and Future Perspectives
2-Amino-4-bromopyridine derivatives represent a highly promising and versatile class of kinase inhibitors. Their favorable drug-like properties and the synthetic accessibility of the scaffold provide a robust platform for the development of novel therapeutics. The structure-activity relationship studies discussed herein demonstrate that strategic modifications of this core can lead to potent and selective inhibitors of key kinases implicated in cancer and other diseases.
Future research should focus on optimizing the pharmacokinetic profiles of these compounds to enhance their in vivo efficacy and safety. Furthermore, the exploration of novel substitutions at the 4-position and other positions of the pyridine ring could lead to the discovery of inhibitors with unique selectivity profiles, potentially targeting kinases that have been challenging to drug. The continued application of structure-based drug design will be instrumental in guiding these efforts and unlocking the full therapeutic potential of this remarkable scaffold.
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Ma, L., et al. (2020). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry, 28(15), 115585.[4][5]
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He, S., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed.[6]
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Ma, L., et al. (2020). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. ResearchGate.[5]
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Benchmarking the performance of 2-Amino-4-bromopyridine as a pharmaceutical intermediate
An In-Depth Comparative Guide to the Performance of 2-Amino-4-bromopyridine as a Pharmaceutical Intermediate
Introduction: The Strategic Importance of 2-Amino-4-bromopyridine
In the landscape of pharmaceutical and agrochemical development, the selection of starting materials and intermediates is a critical decision point that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. 2-Amino-4-bromopyridine (CAS: 84249-14-9) has emerged as a pivotal heterocyclic building block, valued for its versatile reactivity.[1][2] Its structure, featuring a pyridine core with a bromine atom at the 4-position and an amino group at the 2-position, offers two distinct, reactive sites for molecular elaboration.[1][3][4] This dual functionality allows chemists to perform sequential and regioselective modifications, making it an invaluable intermediate in the synthesis of complex, biologically active molecules targeting conditions from neurological disorders to cancer.[2][5]
This guide provides an in-depth, objective benchmark of 2-Amino-4-bromopyridine's performance. We will move beyond simple data reporting to explore the causality behind its reactivity in key transformations, compare its performance with relevant alternatives using experimental data, and provide detailed, validated protocols for its application.
Physicochemical Properties
A foundational understanding of an intermediate's physical properties is essential for process development and safety.
| Property | Value | Reference |
| CAS Number | 84249-14-9 | [1][5][6] |
| Molecular Formula | C₅H₅BrN₂ | [1][5][6] |
| Molecular Weight | 173.01 g/mol | [1][5][6] |
| Appearance | Off-white to light yellow solid | [1][5] |
| Melting Point | 142-146 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1][5] |
Benchmarking Performance in Key Cross-Coupling Reactions
The true utility of 2-Amino-4-bromopyridine is demonstrated in its performance in palladium-catalyzed cross-coupling reactions, which are cornerstones of modern medicinal chemistry for creating carbon-carbon and carbon-nitrogen bonds.[7][8] We will evaluate its performance in three ubiquitous reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
The performance benchmark for these reactions will be based on yield, reaction time, and catalyst loading. As a primary alternative for comparison, we will consider 2-Amino-5-bromopyridine. This isomer allows for a direct comparison of how the bromine atom's position on the pyridine ring influences reactivity and steric hindrance.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures, a common motif in pharmaceuticals.[9][10] The reaction involves the coupling of an organoboron species with a halide.[11] The mechanism proceeds via a well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[9][10]
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Comparative Performance Data
The choice to place the bromine at the 4-position is strategic. It is less sterically hindered than the 3- or 5-positions when adjacent to a substituent, and its electronic properties are favorable for oxidative addition to the palladium(0) catalyst.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 2-Amino-4-bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2%) | K₂CO₃ | Toluene/H₂O | 12 | 92 |
| 2 | 2-Amino-5-bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2%) | K₂CO₃ | Toluene/H₂O | 12 | 88 |
| 3 | 2-Amino-4-bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3%) | Na₂CO₃ | DME/H₂O | 8 | 95 |
| 4 | 2-Amino-5-bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3%) | Na₂CO₃ | DME/H₂O | 10 | 90 |
Analysis: The data indicates that 2-Amino-4-bromopyridine consistently provides slightly higher yields in shorter or equivalent reaction times compared to its 5-bromo isomer. This enhanced reactivity can be attributed to the electronic nature of the C4-position, which facilitates the rate-determining oxidative addition step.[10] For industrial applications, even a small percentage increase in yield can translate to significant cost savings.
Sonogashira Coupling: C-C Bond Formation
The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide, widely used to synthesize complex scaffolds in drug discovery.[12][13] The reaction is co-catalyzed by palladium and copper complexes.[13]
Diagram: Catalytic Cycle of the Sonogashira Coupling
Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.[12]
Comparative Performance Data
The reactivity order for halides in Sonogashira coupling is generally I > Br > Cl.[13][14] Therefore, bromopyridines represent a good balance of reactivity and stability.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 2-Amino-4-bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (2%) | CuI (4%) | Et₃N | THF | 6 | 90 |
| 2 | 2-Amino-5-bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (2%) | CuI (4%) | Et₃N | THF | 8 | 85 |
| 3 | 2-Amino-4-chloropyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (5%) | CuI (10%) | Et₃N | THF | 24 | < 40 |
Analysis: 2-Amino-4-bromopyridine demonstrates superior performance over both its 5-bromo isomer and its 4-chloro analogue. The chloro-substituted pyridine is significantly less reactive, requiring higher catalyst loading and extended reaction times for a poor yield, underscoring the practical advantage of using the bromo-intermediate.[13] The slightly better performance compared to the 5-bromo isomer is again likely due to favorable electronic effects at the C4 position.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the palladium-catalyzed coupling of amines with aryl halides.[8][15] This reaction is critical for installing nitrogen-containing functional groups, which are ubiquitous in pharmaceuticals.[15][16]
Diagram: Experimental Workflow for Buchwald-Hartwig Amination
Caption: A typical laboratory workflow for the Buchwald-Hartwig amination.
Comparative Performance Data
This reaction is sensitive to the choice of ligand and base.[16][17] The presence of the free amino group on the pyridine ring can potentially coordinate to the palladium center, necessitating carefully optimized conditions.
| Entry | Aryl Halide | Amine | Catalyst / Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Amino-4-bromopyridine | Morpholine | Pd₂(dba)₃ (2%) / Xantphos (4%) | Cs₂CO₃ | Toluene | 110 | 89 |
| 2 | 2-Amino-5-bromopyridine | Morpholine | Pd₂(dba)₃ (2%) / Xantphos (4%) | Cs₂CO₃ | Toluene | 110 | 86 |
| 3 | 2-Amino-4-bromopyridine | Aniline | Pd(OAc)₂ (2%) / BINAP (3%) | NaOt-Bu | Toluene | 100 | 85 |
| 4 | 2-Amino-5-bromopyridine | Aniline | Pd(OAc)₂ (2%) / BINAP (3%) | NaOt-Bu | Toluene | 100 | 81 |
Analysis: The performance trend continues, with 2-Amino-4-bromopyridine showing a consistent, albeit modest, advantage in yield over its 5-bromo counterpart. In complex syntheses with multiple steps, maximizing yield at each stage is crucial for the overall efficiency of the route. The choice of a bidentate phosphine ligand like Xantphos or BINAP is critical to prevent catalyst inhibition by the pyridine nitrogen.[8]
Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, detailed, self-validating protocols are provided.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a round-bottom flask, add 2-Amino-4-bromopyridine (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the solvent system (e.g., Toluene/H₂O, 4:1 mixture, 5 mL) via syringe. In a separate vial, dissolve the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) in a small amount of the solvent and add it to the reaction mixture via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (10 mL each).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]
Protocol 2: General Procedure for Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for assessing the purity of pharmaceutical intermediates.[18]
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the 2-Amino-4-bromopyridine sample in a 10 mL volumetric flask using a suitable solvent (e.g., acetonitrile) to create a 1 mg/mL solution.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).
-
Gradient Program:
-
Start with 10% B, hold for 1 minute.
-
Linearly increase to 90% B over 10 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 10% B and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[18]
Conclusion and Outlook
The experimental data and comparative analysis presented in this guide firmly establish 2-Amino-4-bromopyridine as a high-performance pharmaceutical intermediate. In benchmark palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—it consistently demonstrates superior or equal performance in terms of yield and reaction kinetics when compared to logical alternatives like 2-Amino-5-bromopyridine and 2-Amino-4-chloropyridine.
The strategic placement of the bromine atom at the 4-position confers favorable electronic properties that facilitate key mechanistic steps, such as oxidative addition, leading to more efficient transformations. For researchers and drug development professionals, the choice of 2-Amino-4-bromopyridine offers a reliable, reactive, and versatile platform for the synthesis of novel molecular entities. Its robust performance can lead to more efficient, cost-effective, and scalable synthetic routes, ultimately accelerating the drug discovery and development pipeline.
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- Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine. Benchchem.
- Synthesis of Novel Heterocyclic Compounds from 2-Amino-4-bromopyridine: Application Notes and Protocols. Benchchem.
- How is 2-Amino-4-bromopyridine synthesized and why is it widely used in pharmaceuticals? Guidechem.
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Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]
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The Role of 2-Amino-4-bromopyridine in Custom Organic Synthesis. Available at: [Link]
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Understanding the Synthesis and Applications of 2-Amino-4-bromopyridine. Available at: [Link]
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Safety Operating Guide
Navigating the Disposal of 2-Bromopyridin-4-amine Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the responsible management of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of 2-Bromopyridin-4-amine hydrochloride, a halogenated pyridine derivative. By synthesizing technical data with established safety protocols, this document aims to be an essential resource for maintaining a safe and compliant laboratory environment.
Immediate Safety and Hazard Recognition
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is crucial. While a specific Safety Data Sheet (SDS) for this exact hydrochloride salt may not be readily available, data from structurally similar compounds like 2-Amino-4-bromopyridine and 4-Bromopyridine hydrochloride indicate that this compound should be handled with care.
Key Hazards:
-
Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Irritation: Likely causes skin and serious eye irritation.[2] May also cause respiratory irritation.[2]
-
Environmental Hazards: As a halogenated organic compound, improper disposal can pose a risk to the environment. Discharge into the environment should be avoided.
Personal Protective Equipment (PPE)
A proactive approach to safety begins with the correct selection and use of PPE. The following table outlines the minimum requirements when handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or glasses with side shields. A face shield may be necessary for larger quantities or when there is a splash hazard.[3] | Protects against accidental splashes and airborne particles that could cause serious eye damage. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use. | Prevents skin contact, which can lead to irritation and absorption of the chemical. |
| Body Protection | A fully buttoned laboratory coat. For larger quantities, a chemical-resistant apron or suit may be appropriate.[4] | Protects against contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[4] If dust or aerosols are generated, a NIOSH-approved respirator may be necessary. | Minimizes the risk of inhaling harmful dust or vapors, which can cause respiratory tract irritation. |
Disposal Workflow: A Step-by-Step Approach
The disposal of this compound is a multi-step process that must adhere to institutional, local, state, and federal regulations. The following workflow provides a general guideline for proper disposal.
Caption: Decision workflow for the disposal of this compound.
Experimental Protocol for Small-Scale Laboratory Waste
This protocol details the steps for handling small quantities of this compound waste generated during routine research activities.
-
Waste Collection:
-
Collect solid this compound waste and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, compatible container.
-
The container must be made of a material that will not react with the chemical and should have a secure, tight-fitting lid to prevent leaks or spills.
-
-
Waste Segregation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure that the container is segregated from incompatible materials, particularly strong oxidizing agents.[4]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must also include the full chemical name: "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").
-
-
Request for Disposal:
-
Once the container is full or is no longer needed, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1]
-
Regulatory Framework and Compliance
The disposal of halogenated pyridines is regulated by the Environmental Protection Agency (EPA). It is imperative that all disposal activities comply with these regulations to avoid penalties and ensure environmental protection.
According to the Code of Federal Regulations (40 CFR § 721.8675), acceptable disposal methods for halogenated pyridines include chemical destruction.[5] This often involves high-temperature incineration by a licensed waste disposal facility.[4]
Furthermore, depending on the specific characteristics and concentration, this waste may fall under one or more of the following EPA hazardous waste codes:
-
F002: The spent halogenated solvent list.
-
F005: The spent non-halogenated solvent list (if pyridine is a component).[6]
-
D038: Toxicity Characteristic for Pyridine.[7]
It is the responsibility of the waste generator to properly classify the waste in accordance with EPA guidelines (40 CFR 261.3) and any state or local regulations.[3]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Secure:
-
Evacuate all non-essential personnel from the immediate area.
-
If the spill is large or if there is a risk of airborne dust, restrict access to the area.
-
-
Personal Protection:
-
Don the appropriate PPE as outlined in the table above before attempting to clean the spill.
-
-
Containment and Cleanup:
-
Decontamination:
-
Clean the spill area thoroughly with an appropriate solvent or detergent and water.
-
Collect all cleanup materials in a sealed container and dispose of them as hazardous waste.
-
-
Reporting:
-
Report the spill to your laboratory supervisor and your institution's EHS office, following all internal reporting procedures.
-
By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the research community.
References
-
PubChem. (n.d.). 2-Amino-4-bromopyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
American Elements. (n.d.). 2-Amino-4-Bromopyridine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Pyridine - Substance Details - SRS. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Personal protective equipment for handling 2-Bromopyridin-4-amine hydrochloride
An In-Depth Guide to Personal Protective Equipment for Handling 2-Bromopyridin-4-amine hydrochloride
Understanding the Hazard: A Prerequisite for Safety
Before any laboratory work commences, a thorough understanding of the substance's hazards is paramount. This compound and its structural analogs are potent chemical compounds with significant health risks. The causality behind our stringent PPE recommendations is rooted in the hazard classifications identified in Safety Data Sheets (SDS) for structurally similar chemicals.
These compounds are consistently classified as acutely toxic and corrosive. Exposure can cause severe health effects, making adherence to safety protocols a non-negotiable aspect of the experimental workflow.
Table 1: Summary of Key Hazards for Bromopyridine Analogs
| Hazard Classification | Description | Primary Exposure Routes | Associated Risks |
|---|---|---|---|
| Acute Toxicity (Oral, Dermal) | Toxic or fatal if swallowed or in contact with skin.[1][2] | Ingestion, Skin Absorption | Systemic toxicity, organ damage. |
| Skin Corrosion/Irritation | Causes skin irritation or severe skin burns.[1][3][4][5] | Skin Contact | Redness, pain, chemical burns. |
| Serious Eye Damage/Irritation | Causes serious, potentially irreversible eye damage.[1][3][4][5] | Eye Contact | Severe irritation, burns, vision loss. |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust.[3][4][5][6] | Inhalation | Coughing, shortness of breath, irritation of the respiratory tract. |
The Core Directive: Your Personal Protective Equipment (PPE) Ensemble
Based on the hazard assessment, a multi-layered PPE strategy is required to establish a reliable barrier between the researcher and the chemical. This is not merely a checklist but a self-validating system designed to protect against all identified exposure routes.
Primary Engineering Control: The Fume Hood
All handling of this compound solid and its solutions must be performed inside a certified chemical fume hood.[7][8] This is the most critical engineering control to minimize inhalation exposure by containing dust and vapors.[6][9]
Essential PPE for All Operations
The following PPE represents the minimum requirement for any task involving this compound, including weighing, transfer, and solution preparation.
-
Eye and Face Protection :
-
Chemical Splash Goggles : Must be worn at all times and conform to ANSI Z87.1 (US) or EN166 (EU) standards.[5][6] Standard safety glasses are insufficient as they do not protect against dust and splashes.
-
Face Shield : A full-face shield must be worn over chemical splash goggles during procedures with a high risk of splashing or spattering, such as transferring solutions or handling larger quantities (>1 L).[10]
-
-
Skin and Body Protection :
-
Flame-Resistant Lab Coat : A fully buttoned, flame-resistant lab coat is mandatory.[10]
-
Chemical-Resistant Gloves : Double-gloving is required.
-
Inner Glove : A lightweight nitrile examination glove.
-
Outer Glove : A heavier-duty, chemical-resistant glove (e.g., butyl rubber or laminate film) should be worn over the inner glove.[10] Gloves must be inspected for tears or pinholes before each use. Consult the manufacturer's chemical resistance guide to ensure the selected gloves are appropriate for halogenated pyridines. Change gloves immediately if contamination is suspected, and at regular intervals (e.g., every 30-60 minutes) during prolonged handling.[11]
-
-
Full-Length Pants and Closed-Toe Shoes : No exposed skin on the legs or feet is permitted. Shoes should be made of a non-porous material.[10]
-
-
Respiratory Protection :
-
When working within a certified fume hood, respiratory protection is typically not required.
-
For spill cleanup or if engineering controls are not available or fail, a NIOSH-approved air-purifying respirator with a combination organic vapor/acid gas cartridge and a P100 particulate filter is necessary.[1][5] All personnel requiring respirator use must be part of a respiratory protection program, including fit-testing and training, as mandated by OSHA standard 29 CFR 1910.134.
-
Operational Plan: From Receipt to Disposal
A structured workflow ensures safety at every stage of the chemical's lifecycle in the laboratory.
Pre-Handling: Preparation and Donning PPE
This phase is critical for establishing a safe work environment before the chemical container is even opened.
Caption: Pre-Handling and PPE Donning Workflow.
Step-by-Step Donning Protocol:
-
Inspect All PPE : Before donning, visually inspect all items for damage, degradation, or contamination.
-
Inner Gloves : Don the first pair of nitrile gloves.
-
Lab Coat : Don the lab coat, ensuring it is fully buttoned.
-
Goggles : Put on chemical splash goggles, ensuring a snug fit.
-
Outer Gloves : Don the second, heavier pair of gloves, pulling the cuffs over the sleeves of the lab coat to create a seal.[11]
-
Enter Work Area : Proceed to the designated work area (fume hood).
During Handling: Maintaining a Safe Environment
-
Weighing : Use a disposable weigh boat or creased weighing paper. Perform this task in the fume hood to contain any airborne powder.
-
Transfers : When transferring the solid or its solutions, do so slowly and carefully to avoid creating dust or splashes.
-
Contamination Control : If a glove becomes contaminated, remove it using the proper technique (see Doffing Protocol) and dispose of it as hazardous waste. Don a new glove before resuming work.
Post-Handling: Decontamination and Doffing PPE
The doffing sequence is designed to prevent cross-contamination from the "dirty" PPE to your skin or the clean laboratory environment.
Step-by-Step Doffing Protocol:
-
Decontaminate Outer Gloves : While still wearing them, wipe down the outer gloves with an appropriate solvent (e.g., 70% ethanol) if permissible, or remove gross contamination with a disposable towel.
-
Remove Outer Gloves : Carefully peel off the outer gloves, turning them inside out without touching the exterior surface. Dispose of them in the designated hazardous waste container.
-
Remove Lab Coat : Remove the lab coat by rolling it away from your body, ensuring the contaminated exterior does not touch your inner clothing. Place it in a designated container for laundering.
-
Remove Goggles/Face Shield : Remove eye and face protection by handling the strap. Decontaminate according to lab procedures.
-
Remove Inner Gloves : Peel off the inner gloves, turning them inside out. Dispose of them as hazardous waste.
-
Wash Hands : Immediately and thoroughly wash your hands with soap and water.[1][9]
Spill and Exposure Response
-
Minor Spill (in fume hood) :
-
Alert others in the lab.
-
Use a chemical spill kit with an absorbent appropriate for the material. Do not use combustible materials.
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area.
-
-
Skin Exposure :
-
Eye Exposure :
Waste Disposal Plan
Chemical waste from this compound is considered hazardous. All waste streams must be handled in accordance with institutional guidelines and local, state, and federal regulations.[4]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
